ethyl 3-methyl-1H-pyrrole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-32-0, 3284-47-7 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate
Introduction
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that serves as a cornerstone in synthetic organic chemistry. Its unique arrangement of a methyl group and an ethyl carboxylate on the pyrrole scaffold makes it a highly valuable and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and spectroscopic properties, offering field-proven insights for researchers in drug discovery and materials science. The strategic placement of an electron-withdrawing group (the ester) next to the nitrogen atom, and an electron-donating group (the methyl) at the adjacent position, creates a unique electronic profile that dictates its reactivity and utility in the synthesis of more complex molecular architectures, such as porphyrins and biologically active compounds.[1][2]
Table 1: Core Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 20032-32-0; 3284-47-7 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Physical Form | Solid | |
| SMILES | CCOC(=O)C1=C(C=CN1)C | [3] |
| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N | [3] |
Core Synthesis Strategies: The Knorr Pyrrole Synthesis
The most reliable and widely adopted method for constructing substituted pyrroles like this compound is the Knorr pyrrole synthesis.[4] This reaction is a powerful tool because it allows for the controlled assembly of highly functionalized pyrrole rings from readily available acyclic precursors.
Mechanistic Rationale
The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester.[4] A critical challenge is the inherent instability of α-amino-ketones, which readily self-condense. To overcome this, the α-amino-ketone is generated in situ. The standard approach involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[4][5]
The mechanism proceeds as follows:
-
Nitrosation: One equivalent of a β-ketoester (e.g., ethyl acetoacetate) is nitrosated with sodium nitrite to form an α-oximinoacetoacetate.
-
Reduction: The oxime is then reduced in the presence of zinc dust to the corresponding α-aminoacetoacetate intermediate.
-
Condensation & Cyclization: This unstable intermediate immediately reacts with a second equivalent of a β-ketoester (in this case, ethyl 3-oxobutanoate, which would lead to the target molecule). The amino group attacks the carbonyl of the second ketoester, initiating a series of condensation and dehydration steps that culminate in the formation of the aromatic pyrrole ring.
The choice of zinc and acetic acid is causal; zinc acts as the reducing agent for the oxime, while acetic acid provides the necessary acidic medium for both the reduction and the subsequent acid-catalyzed condensation and dehydration steps.[4]
Caption: Key reactivity pathways for the title compound.
Spectroscopic and Physical Properties
Accurate characterization is paramount for confirming the identity and purity of synthesized compounds. The following data represent the expected spectroscopic signatures for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | N-H: Broad singlet, ~8.5-9.5 ppm. Pyrrole H (2H): Two doublets, ~6.0-7.0 ppm. -O-CH₂-CH₃: Quartet, ~4.2 ppm. C3-CH₃: Singlet, ~2.3 ppm. -O-CH₂-CH₃: Triplet, ~1.3 ppm. |
| ¹³C NMR | C=O (ester): ~160-165 ppm. Pyrrole C (4C): ~110-135 ppm. -O-CH₂-: ~60 ppm. -O-CH₂-CH₃: ~14 ppm. C3-CH₃: ~12 ppm. |
| IR (cm⁻¹) | N-H stretch: ~3300-3400 (broad). C-H stretch (sp²): ~3100. C-H stretch (sp³): ~2900-3000. C=O stretch (ester): ~1670-1700 (strong). C=C stretch (aromatic): ~1500-1600. |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 153.08. |
Note: Predicted chemical shifts (in CDCl₃) are based on typical values for pyrrole-2-carboxylate derivatives. [6][7]
Conclusion
This compound is more than a simple heterocyclic molecule; it is a sophisticated synthetic intermediate whose properties are finely tuned by its substituent pattern. A thorough understanding of its synthesis via the Knorr reaction and the nuanced reactivity of its functional groups is essential for leveraging its full potential. The ability to transform the robust C2-ester into other valuable functionalities, particularly the 2-formyl group, solidifies its role as a critical precursor in the development of advanced materials and next-generation therapeutics. This guide serves as a technical resource to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
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- Hicks, J. C., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079201/]
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ethyl 3-methyl-1H-pyrrole-2-carboxylate structure and synthesis
An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with diverse biological activities.[3][4] this compound is a specific, highly functionalized pyrrole derivative. The presence of an ester at the 2-position and a methyl group at the 3-position provides synthetic handles for further elaboration, making it a valuable intermediate in multi-step syntheses aimed at creating complex molecular architectures for drug discovery and development.[2][5]
This guide provides a comprehensive overview of this compound, focusing on its structural properties and a detailed examination of its synthesis via the classical Hantzsch pyrrole synthesis. We will explore the underlying mechanism, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Structural Elucidation and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and physical properties. These data are critical for its characterization, handling, and application in further synthetic endeavors.
1.1. Molecular Structure
The IUPAC name for the compound is this compound.[6] Its structure consists of a five-membered pyrrole ring substituted at the C2 position with an ethoxycarbonyl group and at the C3 position with a methyl group.
1.2. Physicochemical Data
The key identifying and physical properties of the compound are summarized in the table below. This data is essential for researchers for both practical handling and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 20032-32-0; 3284-47-7 | PubChem[6], Sigma-Aldrich[7] |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[6], ChemScene[8] |
| Molecular Weight | 153.18 g/mol | PubChem[6], ChemScene[8] |
| SMILES | CCOC(=O)C1=C(C=CN1)C | PubChem[6] |
| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | PubChem[6], Sigma-Aldrich[7] |
| Physical Form | Solid | Sigma-Aldrich[7] |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[7] |
Synthesis of this compound
Several classical methods exist for the synthesis of substituted pyrroles, including the Paal-Knorr, Knorr, and Hantzsch syntheses.[1][9] For the specific substitution pattern of this compound, the Hantzsch pyrrole synthesis offers a direct and efficient route.[2][10]
2.1. The Hantzsch Pyrrole Synthesis: A Strategic Overview
Named after Arthur Rudolf Hantzsch, this method involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[2] It is a powerful multicomponent reaction that builds the pyrrole core in a single, convergent step. The choice of starting materials directly dictates the substitution pattern of the final product, making it a highly modular synthetic strategy.
The overall synthetic workflow can be visualized as a sequence of logical steps from starting materials to the final, characterized product.
Caption: High-level workflow for the Hantzsch pyrrole synthesis.
2.2. Reaction Mechanism
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis proceeds through several distinct, well-established steps.[2][10][11]
-
Enamine Formation: The reaction initiates with the condensation of the β-ketoester (ethyl acetoacetate) with ammonia to form an enamine intermediate, ethyl 3-aminocrotonate. This is the key nucleophilic species in the subsequent step.
-
Nucleophilic Attack: The enamine attacks the α-haloketone (in this case, ethyl 2-chloroacetoacetate). There are two plausible mechanisms: the enamine can attack the carbonyl carbon of the haloketone, or it can attack the α-carbon in an SN2-type displacement of the halide.[2] The latter is often favored in explanations.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks a carbonyl group, forming the five-membered ring.
-
Dehydration & Aromatization: The cyclic intermediate subsequently loses a molecule of water to form the final, stable aromatic pyrrole ring.[2]
Caption: Mechanistic pathway of the Hantzsch pyrrole synthesis.
2.3. Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on the principles of the Hantzsch synthesis. Researchers should conduct their own risk assessment and optimization based on laboratory conditions.
Objective: To synthesize this compound.
Materials:
-
Ethyl 3-aminocrotonate (Can be purchased or generated in situ from ethyl acetoacetate and ammonia)
-
Ethyl 2-chloroacetoacetate
-
Sodium acetate
-
Ethanol, absolute
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Scientist's Note: Sodium acetate acts as a weak base to neutralize the HCl that is formed during the reaction, preventing side reactions and promoting the desired cyclization.
-
-
Addition of Electrophile: While stirring the mixture, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise over 15 minutes.
-
Scientist's Note: A controlled, dropwise addition is crucial to manage the exothermicity of the initial alkylation step.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Partition the resulting residue between diethyl ether (150 mL) and water (100 mL). Separate the layers.
-
Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Scientist's Note: The bicarbonate wash removes any unreacted acidic components, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in its synthesis possess specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Hazard Profile: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Precautions:
-
Always handle the chemical in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.[7]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete handling and emergency information before use.[12]
-
Conclusion
This compound is a synthetically valuable building block. This guide has detailed its structural and physical properties and provided a comprehensive look into its synthesis via the Hantzsch reaction. By understanding the causality behind the mechanistic steps and adhering to a robust, self-validating experimental protocol, researchers can reliably produce this important intermediate. The principles outlined here—from strategic selection of a named reaction to meticulous execution and safety-conscious handling—represent the core tenets of modern synthetic chemistry in the pursuit of novel molecules for science and medicine.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Online] Available at: [Link]
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Wikipedia. Hantzsch pyrrole synthesis. [Online] Available at: [Link]
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Química Organica.org. Hantzch synthesis of pyrrole. [Online] Available at: [Link]
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YouTube. Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Online] Available at: [Link]
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PubChem. This compound. [Online] Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Online] Available at: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Online] Available at: [Link]
-
MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Online] Available at: [Link]
-
Elghamry, I. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. [Online] Available at: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]
-
ChemSynthesis. ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Online] Available at: [Link]
-
National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Online] Available at: [Link]
-
PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Online] Available at: [Link]
-
ChemSynthesis. This compound. [Online] Available at: [Link]
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ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Online] Available at: [Link]
-
Viradiya, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15254. [Online] Available at: [Link]
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Chemical Synthesis Database. ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]
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University of British Columbia. AN IMPROVED SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATE ESTERS FROM DIETHYL AMINOMALONATE. [Online] Available at: [Link]
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Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]
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A Comprehensive Spectroscopic Guide to Ethyl 3-Methyl-1H-pyrrole-2-carboxylate
This technical guide provides an in-depth analysis of the spectral data for ethyl 3-methyl-1H-pyrrole-2-carboxylate (C₈H₁₁NO₂), a key building block in synthetic organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle. The strategic placement of the ethyl carboxylate and methyl groups on the pyrrole ring dictates its unique electronic and structural properties, which are in turn reflected in its spectral data. This guide will dissect these spectral features, providing a foundational understanding for its identification and characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) in a suitable solvent like CDCl₃ are as follows:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~8.0 - 9.0 | Broad Singlet | 1H |
| H-5 | ~6.7 - 6.9 | Triplet | 1H |
| H-4 | ~6.0 - 6.2 | Triplet | 1H |
| O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet | 2H |
| C-CH₃ | ~2.2 - 2.4 | Singlet | 3H |
| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H |
-
Causality of Chemical Shifts: The pyrrole ring protons (H-4 and H-5) appear in the aromatic region, though at a slightly lower chemical shift compared to benzene due to the electron-donating nature of the nitrogen atom. The electron-withdrawing carboxylate group at C-2 deshields the adjacent H-5 proton. The broadness of the N-H signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The ethyl group protons display a characteristic quartet and triplet pattern due to spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C-2 | ~125 - 130 |
| C-5 | ~120 - 125 |
| C-3 | ~115 - 120 |
| C-4 | ~110 - 115 |
| O-CH₂-CH₃ | ~59 - 62 |
| C-CH₃ | ~12 - 15 |
| O-CH₂-CH₃ | ~14 - 16 |
-
Expert Interpretation: The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field. The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The presence of the methyl group at C-3 and the ethyl carboxylate at C-2 leads to a specific substitution pattern that can be confirmed by these chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3200 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
-
Trustworthiness of Data: The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature. The broad N-H stretch is also a characteristic feature of pyrroles. The combination of these bands provides strong evidence for the presence of the key functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (153.18 g/mol ).[1]
-
Expected Fragmentation: Electron ionization (EI) would likely lead to fragmentation. Key expected fragments include the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 108, and the loss of the entire ethyl carboxylate group, leading to a fragment corresponding to the 3-methylpyrrole cation.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the unambiguous identification and characterization of this compound. This guide serves as a foundational reference for scientists, enabling them to confidently utilize this important synthetic intermediate in their research and development endeavors. The detailed protocols and spectral interpretations herein are grounded in established principles of analytical chemistry and are designed to ensure the highest degree of scientific integrity.
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An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Introduction
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds that form the core structure of many biologically significant molecules, including porphyrins.[1][2] As such, this compound and its analogues are valuable building blocks in medicinal chemistry and materials science for the synthesis of novel pharmaceuticals and functional materials.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their assessment.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | Solid | |
| IUPAC Name | This compound | [4] |
I. Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The principle of "like dissolves like" is a useful starting point for predicting solubility.[5] The structure of this compound, with a polar pyrrole ring and an ester functional group, alongside nonpolar methyl and ethyl groups, suggests a nuanced solubility profile.
Predicted Solubility
Based on its structure, the following qualitative solubility profile in common laboratory solvents is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The N-H group and carbonyl oxygen can participate in hydrogen bonding, but the hydrocarbon portions of the molecule limit extensive solubility in highly polar solvents like water.[5][6] Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the steric hindrance of hydrogen bonding networks, leading to good solvation. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to High | The presence of the methyl and ethyl groups, as well as the pyrrole ring's aromatic character, contributes to favorable van der Waals interactions with nonpolar solvents. |
| Aqueous Acidic | Dilute HCl | Potentially Low | The pyrrole nitrogen is very weakly basic, and protonation, which would increase aqueous solubility, is generally unfavorable as it disrupts the aromaticity of the ring.[7] |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | Low | The ester group can undergo hydrolysis under basic conditions, especially with heating, to form the corresponding carboxylate salt, which would be more water-soluble. However, at room temperature and for short durations, the compound itself is unlikely to be significantly more soluble than in water.[8][9] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of an organic compound.[5][6][8]
Objective: To determine the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, 5% HCl, 5% NaOH)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is fully dissolved or a significant volume of solvent has been added.
-
Quantification: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in terms of mg/mL or mol/L.
-
Classification: The solubility can be classified based on standard criteria (e.g., USP solubility definitions).
Causality Behind Experimental Choices:
-
Vigorous mixing is crucial to overcome kinetic barriers to dissolution and ensure that the system reaches equilibrium, or a state close to it, within a reasonable timeframe.
-
Incremental solvent addition allows for a more precise determination of the saturation point.
-
Testing in acidic and basic solutions provides insights into the compound's acid-base properties and potential for salt formation to enhance solubility.[9]
Caption: Workflow for experimental solubility determination.
II. Stability Profile
The stability of this compound is a critical consideration for its synthesis, purification, storage, and use. Pyrrole and its derivatives are known to be susceptible to degradation under certain conditions.[10]
Factors Affecting Stability
| Condition | Potential Impact | Rationale and Mitigation |
| Light | Degradation and polymerization | The pyrrole ring can be sensitive to light, leading to the formation of colored degradation products or polymers.[7][10] Mitigation: Store in amber vials or protect from light.[1] |
| Heat | Increased degradation rate, potential for decarboxylation | Thermal energy can accelerate degradation reactions. While the ethyl ester is more stable than the corresponding carboxylic acid, prolonged exposure to high temperatures may lead to decomposition.[11] Mitigation: Store at recommended temperatures (e.g., room temperature or refrigerated at 2-8°C, as suggested by suppliers).[1] |
| Oxygen (Air) | Oxidation | The electron-rich pyrrole ring can be susceptible to oxidation, which can lead to ring-opening or the formation of oxidized byproducts.[10] Mitigation: Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |
| Strong Acids | Hydrolysis and potential polymerization/decarboxylation | In strongly acidic aqueous solutions, the ester can be hydrolyzed to the carboxylic acid. The resulting pyrrole-2-carboxylic acid is known to be susceptible to acid-catalyzed decarboxylation.[12][13] Mitigation: Avoid contact with strong acids, especially in the presence of water and heat. |
| Strong Bases | Saponification (Ester Hydrolysis) | Strong bases will hydrolyze the ethyl ester to the corresponding carboxylate salt, a process known as saponification. Mitigation: Avoid contact with strong bases unless ester hydrolysis is the intended reaction. |
Plausible Degradation Pathway
Under acidic aqueous conditions, a likely degradation pathway involves the hydrolysis of the ester to the carboxylic acid, followed by decarboxylation.
Caption: Potential degradation pathway in acidic aqueous media.
Experimental Protocol for Stability Assessment
A forced degradation study is an effective way to assess the stability of a compound under various stress conditions.[14][15]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
pH meter
-
Constant temperature oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[16]
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.[17]
-
Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Calculate the percentage of degradation.
Causality Behind Experimental Choices:
-
Forced degradation intentionally exposes the compound to conditions more severe than those it would typically encounter to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[14]
-
HPLC is a powerful technique for separating and quantifying the parent drug and its degradation products, making it the standard for stability studies.[17]
-
ICH guidelines provide a standardized framework for conducting stability and photostability testing, ensuring the data is reliable and can be used for regulatory submissions.[16]
Handling and Storage Recommendations
Based on the available data and general properties of pyrrole derivatives, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:
-
Storage: Store in a tightly sealed container, preferably in an amber vial to protect from light.[1][10] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen) are advisable.
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][18] Avoid exposure to strong acids, bases, and oxidizing agents.[7]
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed from its chemical structure and the known properties of related pyrrole compounds. This guide provides researchers, scientists, and drug development professionals with a robust framework for predicting its behavior, experimentally determining its solubility and stability profiles, and ensuring its proper handling and storage. The provided protocols are designed to be self-validating and grounded in established analytical principles, empowering users to generate the precise data required for their specific applications.
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A Comprehensive Technical Guide to Ethyl 3-Methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Nomenclature and Core Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The subject of this guide is systematically named according to IUPAC nomenclature and is also known by several synonyms in commercial and academic literature.
IUPAC Name: ethyl 3-methyl-1H-pyrrole-2-carboxylate[1]
Synonyms:
A summary of its key physicochemical properties is provided in Table 1. These parameters are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich[2][3] |
| SMILES | CCOC(=O)C1=C(C=CN1)C | PubChem[1] |
| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
Substituted pyrroles are foundational scaffolds in a vast array of biologically active molecules.[4][5] The synthesis of this compound and its analogs often relies on classical heterocyclic chemistry principles, such as the Knorr or Hantzsch pyrrole syntheses, or more modern variations. While specific, large-scale industrial syntheses may be proprietary, a common academic approach involves the condensation of an α-amino ketone equivalent with a β-ketoester.
A representative synthetic approach is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a plausible pathway would involve the reaction of an appropriately substituted 1,4-dicarbonyl precursor with an ammonia source. The choice of starting materials is critical to ensure the desired regiochemistry of the final product.
Below is a generalized workflow for the synthesis and purification of substituted pyrrole-2-carboxylates.
Caption: Generalized workflow for the synthesis and purification of pyrrole esters.
The rationale for a multi-step purification process involving aqueous workup, drying, and chromatography is to systematically remove unreacted starting materials, inorganic salts, and reaction byproducts. Silica gel chromatography is particularly effective for separating the moderately polar pyrrole product from less polar or more polar impurities.
Spectroscopic Characterization
Structural confirmation of the synthesized molecule is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrrole ring (a singlet), the two protons on the pyrrole ring (typically doublets or multiplets in the aromatic region), and a broad singlet for the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing ester group and the electron-donating methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the four distinct carbons of the pyrrole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight of 153.18 g/mol , with the molecular ion peak [M+H]⁺ observed at m/z 154.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp peak for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2900-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the ester group (around 1680-1710 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs such as Atorvastatin and Sunitinib.[5][6] this compound serves as a versatile intermediate, providing a pre-functionalized core that can be elaborated into more complex molecular architectures.
Key Application Areas:
-
Antiviral Agents: This compound is a crucial building block for the synthesis of potent drug candidates targeting the Hepatitis B Virus (HBV).[7] Its structure allows for the strategic introduction of pharmacophoric features necessary for binding to viral proteins or enzymes.
-
Kinase Inhibitors: The pyrrole ring is a common feature in kinase inhibitors, which are a major class of anticancer drugs. The N-H group can act as a hydrogen bond donor, while the ester can be hydrolyzed to the corresponding carboxylic acid to interact with basic residues in an active site or serve as a handle for amide coupling.
-
Agrochemicals: Beyond pharmaceuticals, this molecule is used in the development of advanced agrochemicals, such as pesticides and herbicides, where the pyrrole core contributes to the biological activity.[8]
-
Porphyrin Synthesis: Pyrrole derivatives are the fundamental building blocks for porphyrins, which have applications in photodynamic therapy and materials science.[9]
The logical flow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: Workflow illustrating the use of a key pyrrole intermediate in a drug discovery cascade.
Experimental Protocol: Representative Synthesis
The following protocol is a representative example of a Hantzsch-type pyrrole synthesis, adapted for the preparation of the title compound.
Objective: To synthesize this compound.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Ammonia (aqueous solution, ~28%)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.
-
Addition of Reagents: Cool the flask in an ice bath and slowly add aqueous ammonia (2.0-3.0 eq). To this stirred solution, add chloroacetone (1.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization and dehydration steps.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine. The washing steps are critical for removing water-soluble byproducts and unreacted ammonia.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the resulting solid by NMR and MS to confirm its identity and purity.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Chloroacetone is a lachrymator and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The hazards associated with the final product include being harmful if swallowed and causing skin and eye irritation.[1]
Conclusion
This compound is a deceptively simple molecule that holds significant value in the fields of medicinal and materials chemistry. Its well-defined structure, coupled with the reactivity of the pyrrole ring system, makes it an ideal starting point for the synthesis of complex, high-value compounds. Understanding its synthesis, properties, and reactivity is essential for any researcher aiming to leverage the power of heterocyclic chemistry in drug discovery and beyond.
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The Alchemical Ring: A Technical Guide to the Discovery and Enduring Evolution of Substituted Pyrrole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Ancient Dyes to Modern Drugs
The pyrrole ring, a deceptively simple five-membered aromatic heterocycle, stands as a cornerstone of organic chemistry and drug discovery. Its π-rich system and the hydrogen-bonding capability of its nitrogen atom bestow upon it a remarkable versatility, allowing it to serve as a critical pharmacophore in a vast array of therapeutic agents.[1] From the life-sustaining core of heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor®), the pyrrole motif is a privileged scaffold in nature and medicine.[2][3] This guide provides a deep dive into the historical milestones and modern innovations in the synthesis of substituted pyrroles, offering field-proven insights and detailed methodologies for the discerning researcher. We will traverse the seminal discoveries of the 19th century that first unlocked this heterocyclic core and journey to the cutting-edge catalytic and multicomponent strategies that drive contemporary drug development.
The Classical Era: Forging the Pyrrole Ring
The late 19th century witnessed a flurry of activity in heterocyclic chemistry, with German chemists laying the foundational groundwork for pyrrole synthesis. These classical methods, born from the era's burgeoning understanding of organic structures and reactivity, remain remarkably relevant and are often the go-to strategies for specific substitution patterns.
The Paal-Knorr Synthesis (1884): The Archetypal Condensation
Independently reported by Carl Paal and Ludwig Knorr, this synthesis is arguably the most direct and intuitive method for forming the pyrrole ring.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials.[5]
Causality Behind Experimental Choices: The genius of the Paal-Knorr synthesis is its exploitation of the inherent electrophilicity of carbonyls and the nucleophilicity of amines. The acid catalyst is not merely an additive but a crucial component that protonates a carbonyl oxygen, significantly enhancing its electrophilicity and initiating the cascade. The choice of acid is critical; weakly acidic conditions, such as acetic acid, are optimal.[6] Overly strong acidic conditions (pH < 3) can favor the formation of furan byproducts through an alternative cyclization pathway of the dicarbonyl itself.[6]
Mechanism and Workflow: The reaction proceeds through the initial formation of a hemiaminal, followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate.[5][7] Subsequent dehydration, driven by the formation of the stable aromatic ring, yields the final pyrrole product.[5][7] Computational studies have suggested that the hemiaminal cyclization is the rate-determining step.[8]
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: A simplified workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole [4][7][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol) and 2,5-hexanedione (228 mg, 2.0 mmol).
-
Solvent and Catalyst Addition: Add 0.5 mL of methanol and one drop of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux for 15 minutes.
-
Work-up and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
The Hantzsch Pyrrole Synthesis (1890): A Multicomponent Marvel
Reported by Arthur Hantzsch, this method is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][11] Its strength lies in its convergent nature, allowing for the rapid assembly of polysubstituted pyrroles with a high degree of structural diversity.[10]
Causality Behind Experimental Choices: The Hantzsch synthesis is a testament to the power of sequential reactions in a single pot. The initial step is the formation of an enamine from the β-ketoester and the amine. This in situ generation of the key nucleophile is crucial. The choice of a β-ketoester is strategic, as the ester group activates the methylene protons, facilitating enamine formation. The α-haloketone serves as a bifunctional electrophile, with both the carbonyl carbon and the halogen-bearing carbon susceptible to nucleophilic attack.
Mechanism and Workflow: The generally accepted mechanism begins with the formation of an enamine intermediate from the β-ketoester and ammonia/amine.[10] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone.[10] An alternative pathway involves the enamine attacking the α-carbon of the haloketone in an SN2 fashion.[11] Regardless of the initial point of attack, subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[10]
Diagram: Hantzsch Pyrrole Synthesis Workflow
Caption: Key stages in the Hantzsch multicomponent pyrrole synthesis.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate [10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.
-
Amine Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction and Drying: Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure product.
The Knorr Pyrrole Synthesis (1884): A Classic Route to Highly Functionalized Pyrroles
Also developed by Ludwig Knorr, this synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[9][12] This method is particularly valuable for preparing pyrroles with specific substitution patterns that are not readily accessible through other classical routes.
Causality Behind Experimental Choices: A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense.[12] The key experimental insight was to generate the α-amino-ketone in situ. The classical approach involves the reduction of an α-oximino-ketone with zinc dust in acetic acid.[9][12] This reductive step is immediately followed by condensation with the β-ketoester, preventing the undesired side reactions of the reactive amino-ketone.
Mechanism and Workflow: The synthesis begins with the in situ generation of the α-amino-ketone. This is followed by the condensation of the amine and the ketone of the second reactant to form an imine.[12] The imine then tautomerizes to an enamine, which undergoes cyclization. Finally, elimination of water and isomerization lead to the aromatic pyrrole product.[12]
Diagram: Knorr Pyrrole Synthesis Mechanism Overview
Caption: Overview of the Knorr synthesis, highlighting in situ generation.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [12][13][14]
-
Preparation of the Oximinoacetoacetate: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equiv.) while maintaining the temperature between 5 and 7 °C.
-
Reaction Setup: In a separate flask, prepare a well-stirred solution of ethyl acetoacetate (1 equiv.) in glacial acetic acid.
-
In Situ Reduction and Condensation: Gradually add the previously prepared cold oxime solution and zinc dust (2 equiv.) to the stirred ethyl acetoacetate solution. The reaction is exothermic and may require external cooling to prevent the mixture from boiling.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for a few hours, then heat to reflux for 1 hour.
-
Work-up and Isolation: Pour the hot reaction mixture into a large volume of water. The product will precipitate.
-
Purification: Collect the crude product by filtration and recrystallize from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Comparative Analysis of Classical Syntheses
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 | Simplicity, high yields, readily available starting materials. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base or neutral conditions | Room Temp. - Reflux | Variable | Often moderate (40-80) | Multicomponent, high flexibility in substitution patterns. | Can be lower yielding; potential for side reactions. |
| Knorr | α-Amino-ketones (generated in situ), β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 | Access to specific, highly functionalized pyrroles. | Requires in situ generation of unstable intermediates. |
The Modern Era: Catalysis and Efficiency
While the classical methods remain invaluable, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies. These modern approaches often leverage catalysis to achieve transformations under milder conditions and with greater control.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
The Hantzsch synthesis can be considered the forerunner of modern MCRs. Contemporary MCRs for pyrrole synthesis often involve the one-pot combination of three or four simple starting materials to rapidly generate complex and diverse pyrrole libraries.[10][15] These reactions are highly atom-economical and step-efficient, making them ideal for high-throughput synthesis in drug discovery.[15] For example, a four-component reaction of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane can yield highly substituted pyrroles.[6]
Metal-Catalyzed Syntheses: New Bonds, New Possibilities
The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrrole construction is no exception. Catalysts based on palladium, copper, gold, and iron have enabled novel disconnections and the use of previously unreactive starting materials.[16][17]
-
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize the pyrrole ring, but they also enable cyclization reactions. For instance, the annulation of alkenyl β-dicarbonyl compounds with primary amines can be achieved using a Pd(TFA)₂ catalyst.
-
Copper Catalysis: Copper-hydride catalyzed coupling of enynes and nitriles has emerged as an efficient method for preparing polysubstituted N-H pyrroles with high regioselectivity.[17]
-
Gold Catalysis: Gold catalysts are particularly effective in activating alkynes and allenes, enabling intramolecular cyclizations of functionalized amines to form the pyrrole ring.
-
Iron Catalysis: As a cheaper and more environmentally benign alternative, iron catalysis is gaining traction. Iron-catalyzed radical cycloaddition of 2H-azirines and enamides provides an efficient route to substituted pyrroles.[16]
Organocatalysis: The Metal-Free Frontier
Organocatalysis, which uses small organic molecules to catalyze reactions, offers a "greener" alternative to metal-based methods.[5][7][18] Proline and its derivatives, chiral phosphoric acids, and N-heterocyclic carbenes (NHCs) have all been successfully employed in pyrrole synthesis.[7] For instance, chiral phosphoric acids can catalyze the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles.[19] Organocatalysts can activate substrates through various modes, including iminium and enamine catalysis, providing unique reactivity and selectivity.[7]
Conclusion: An Enduring Legacy and a Bright Future
The journey of substituted pyrrole synthesis, from the foundational discoveries of Paal, Knorr, and Hantzsch to the sophisticated catalytic methods of the 21st century, is a compelling narrative of scientific progress. The classical syntheses, with their robust and predictable nature, continue to be workhorses in both academic and industrial laboratories. Concurrently, modern methodologies are pushing the boundaries of what is possible, enabling the rapid and efficient synthesis of increasingly complex pyrrole-containing molecules. For the medicinal chemist and drug development professional, this rich and diverse synthetic toolbox is invaluable. The ability to precisely tailor the substitution pattern on the pyrrole scaffold is fundamental to modulating a compound's pharmacological profile. As we look to the future, the integration of computational chemistry for rational design, flow chemistry for scalable synthesis, and biocatalysis for unparalleled selectivity will undoubtedly write the next chapter in the enduring story of the alchemical ring.
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Shaikh, I. R., & Siddiqui, Z. N. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1689-1711. Available from: [Link]
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Borhade, S. D., & Shinde, S. L. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available from: [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from: [Link]
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ResearchGate. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from: [Link]
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Shaw, D. J., & Wood, W. F. (1991). Preparation of 2,5-Dimethyl-1-Phenylpyrrole. Journal of Chemical Education, 68(7), 609. Available from: [Link]
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. Available from: [Link]
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Wang, J.-B. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 63-66. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. Retrieved from: [Link]
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PubMed Central. (2022). Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation. Available from: [Link]
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Unlocking the Potential: A Guide to the Fundamental Reactivity of Carboxylated Pyrroles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its reactivity is a delicate interplay of aromaticity and the electron-donating character of the nitrogen heteroatom. The introduction of a carboxyl group, a potent electron-withdrawing substituent, profoundly alters this reactivity, creating a nuanced chemical landscape that is both challenging and ripe with synthetic opportunities. This guide provides a deep dive into the fundamental reactivity of the pyrrole ring in carboxylated compounds, offering field-proven insights into its electronic structure, reaction mechanisms, and synthetic utility. We will explore the directing effects of the carboxyl group, key transformations such as electrophilic substitution and decarboxylation, and robust synthetic protocols, providing researchers and drug development professionals with the foundational knowledge to harness the full potential of these versatile building blocks.
The Pyrrole Ring: An Electron-Rich Aromatic System
The parent pyrrole is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating a six-electron aromatic sextet that is isoelectronic with the cyclopentadienyl anion.[4] This delocalization of the nitrogen's lone pair makes the pyrrole ring significantly electron-rich, rendering it highly reactive towards electrophiles, far more so than benzene.[5]
Resonance theory illustrates that this electron density is not distributed uniformly. There is a greater accumulation of negative charge at the C2 and C5 positions compared to the C3 and C4 positions. Consequently, electrophilic attack occurs preferentially at the C2 position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance.[6]
Caption: Resonance structures showing charge delocalization in the pyrrole ring.
The Influence of the Carboxyl Group: A Tale of Two Positions
The introduction of a carboxyl group (-COOH) dramatically modulates the pyrrole's reactivity. As a powerful electron-withdrawing group (EWG), it deactivates the ring towards electrophilic attack through a combination of a -I (inductive) and -R (resonance) effect. The position of the carboxyl group—either at C2 or C3—is critical in determining the precise nature and extent of this deactivation and dictates the regiochemical outcome of subsequent reactions.
| Compound | pKa (Conjugate Acid) | pKa (Carboxylic Acid) |
| Pyrrole | ~ -3.8[7] | ~ 17.5 (N-H) |
| Pyrrole-2-carboxylic acid | - | 4.45 (at 20°C)[8][9] |
| Pyrrole-3-carboxylic acid | - | 5.07[10] |
Analysis: The pKa of the carboxylic acid function provides a quantitative measure of the electronic environment. Pyrrole-2-carboxylic acid is a stronger acid (lower pKa) than its 3-carboxy isomer, indicating that the electron-withdrawing effect of the pyrrole nitrogen is more strongly felt at the adjacent C2 position, stabilizing the carboxylate anion.
Pyrrole-2-carboxylic Acid
The carboxyl group at the C2 position strongly deactivates the ring. Electrophilic substitution, if it occurs, is directed to the C4 and C5 positions. The C5 position is generally deactivated due to its proximity to the nitrogen and the EWG, making C4 the most likely site for substitution, although forcing conditions may be required.
Pyrrole-3-carboxylic Acid
When the carboxyl group is at the C3 position, it primarily deactivates the C2 and C4 positions. The C5 position remains the most activated site for electrophilic attack, as it is furthest from the deactivating group and still benefits from the electron-donating nitrogen atom.
Key Reactivities of Carboxylated Pyrroles
Electrophilic Aromatic Substitution
While the carboxyl group is deactivating, electrophilic substitution on carboxylated pyrroles is still feasible, often with greater regiocontrol than on the parent pyrrole. The choice of reagents must be carefully considered to overcome the reduced nucleophilicity of the ring.
Causality Behind Experimental Choices: Standard nitrating or sulfonating mixtures (e.g., HNO₃/H₂SO₄) that are effective for benzene can cause decomposition and polymerization of the sensitive pyrrole ring.[11] For carboxylated pyrroles, while the ring is more robust, milder conditions are still preferred. The Vilsmeier-Haack reaction is a classic example, providing a mild method for formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl Pyrrole-2-carboxylate
This protocol describes the introduction of a formyl group, a versatile synthetic handle, onto a C2-carboxylated pyrrole. The reaction typically proceeds at the C4 position.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Stir for 30 minutes to pre-form the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride).
-
Reaction: Dissolve ethyl pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Isolation: The product, ethyl 4-formylpyrrole-2-carboxylate, will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Decarboxylation
Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating, particularly in the presence of an acid catalyst.[12] This reaction is significantly more facile than the decarboxylation of pyrrole-3-carboxylic acids, a distinction rooted in the mechanism.
Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-carboxylic Acid: The accepted mechanism does not proceed through a simple cleavage to form a pyrrolyl anion. Instead, it involves an associative pathway where the reaction is subject to acid catalysis.[13][14]
-
Protonation: The pyrrole ring is protonated by a strong acid, preferentially at the C2 position. This step disrupts the aromaticity but is key to the reaction.
-
Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the carboxyl group of the protonated reactant.[13][15]
-
C-C Bond Cleavage: This leads to the formation of pyrrole and protonated carbonic acid (H₂CO₃⁺). The formation of the stable pyrrole molecule is a strong thermodynamic driving force.
-
Final Step: The protonated carbonic acid rapidly dissociates into H₃O⁺ and carbon dioxide.[13]
The rate-determining step is often the initial nucleophilic attack of water on the protonated carboxyl group.[15][16] This mechanism explains why the C2-isomer is more reactive; protonation at the carbon bearing the carboxyl group directly facilitates the subsequent steps.
Caption: Simplified mechanism of acid-catalyzed decarboxylation.
Synthesis of Carboxylated Pyrroles
The reliable synthesis of carboxylated pyrroles is paramount for their use in research and development. Several named reactions can be adapted for this purpose.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method involving the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[17][18][19] This multicomponent reaction can be adapted to produce highly substituted pyrrole-3-carboxylic acid derivatives.[20][21]
Mechanism Overview: The reaction begins with the formation of an enamine from the β-ketoester and the amine. This enamine then attacks the α-haloketone. A subsequent intramolecular cyclization via nucleophilic attack, followed by dehydration, yields the aromatic pyrrole ring.[17]
Protocol Advancement: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids A modern advancement utilizes continuous flow chemistry to synthesize pyrrole-3-carboxylic acids in a single step from tert-butyl acetoacetates, amines, and 2-bromoketones.[20][21][22] In this innovative setup, the HBr generated as a byproduct of the Hantzsch reaction is used in situ to hydrolyze the tert-butyl ester to the desired carboxylic acid, streamlining the process significantly.[20][21]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most straightforward method for forming the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[18][23][24][25] While it doesn't directly install a carboxyl group, the starting 1,4-dicarbonyl can be functionalized with an ester group, which can be hydrolyzed to a carboxylic acid in a subsequent step. The reaction is typically acid-catalyzed, with the rate-determining step being the ring-closing cyclization of a hemiaminal intermediate.[23][24][26]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction provides access to 3,4-disubstituted pyrroles by reacting an α,β-unsaturated ketone, aldehyde, or ester with tosylmethyl isocyanide (TosMIC).[27][28][29] This [3+2] cycloaddition is a powerful tool for creating pyrroles with specific substitution patterns, including those bearing ester groups that can be converted to carboxylic acids.[27]
Application in Drug Development
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of bioactive compounds.[1][2][4][30][31] Carboxylated pyrroles are particularly valuable intermediates. The carboxyl group can serve as:
-
A Bioisostere: Mimicking a phosphate or other acidic functional group to interact with biological targets.
-
A Synthetic Handle: Allowing for the facile creation of amide or ester libraries for structure-activity relationship (SAR) studies. For example, the synthesis of kinase inhibitors like Sunitinib relies on intermediates derived from functionalized pyrroles.[32]
-
A Modulator of Physicochemical Properties: Influencing the solubility, polarity, and pharmacokinetic profile of a drug candidate.
Conclusion
The presence of a carboxyl group on a pyrrole ring introduces a layer of chemical complexity that is highly synthetically valuable. It deactivates the ring, enabling more controlled and regioselective functionalization compared to the parent heterocycle. The differential reactivity between C2- and C3-carboxylated isomers, especially in key reactions like decarboxylation, offers distinct strategic pathways for molecular construction. A thorough understanding of the electronic effects and reaction mechanisms detailed in this guide empowers chemists to design rational synthetic routes and leverage the unique properties of these compounds in the pursuit of novel therapeutics and functional materials.
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Title: THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS Source: World Scientific Publishing URL: [Link]
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Title: Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid Source: PubMed URL: [Link]
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Title: Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution Source: ResearchGate URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: SciSpace URL: [Link]
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Title: Hantzsch Pyrrole Synthesis – Knowledge and References Source: Taylor & Francis Online URL: [Link]
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Title: Recent synthetic and medicinal perspectives of pyrroles: An overview. Source: Allied Academies URL: [Link]
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Title: An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint Source: PubMed URL: [Link]
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Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: ACS Publications URL: [Link]
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Title: A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis Source: SpringerLink URL: [Link]
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Title: The Hantzsch Pyrrole Synthesis Source: Scribd URL: [Link]
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Title: Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution Source: Canadian Science Publishing URL: [Link]
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Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]
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Title: Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: RSC Publishing URL: [Link]
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Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Knorr pyrrole synthesis Source: Wikipedia URL: [Link]
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Title: Recent Advances in the Chemistry of Pyrrole. Source: ACS Publications URL: [Link]
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Title: A New Synthesis of Pyrrole-2-Carboxylic Acids Source: Eötvös Loránd University URL: [Link]
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Title: Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters Source: ACS Publications URL: [Link]
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Title: Recent Advancements in Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL: [Link]
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Title: (PDF) Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article) Source: ResearchGate URL: [Link]
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Title: Synthesis of Pyrrole-3-carboxylic Acids Source: ACS Publications URL: [Link]
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Title: Pyrrole: Structure, Properties, Synthesis & Applications Source: Vedantu URL: [Link]
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Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: Van Leusen Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Source: ResearchGate URL: [Link]
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Title: A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE Source: Organic Preparations and Procedures International URL: [Link]
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Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search Source: ResearchGate URL: [Link]
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Title: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method Source: MDPI URL: [Link]
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Title: Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC Source: ACS Publications URL: [Link]
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Title: Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules. As a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, it is a key pharmacophore in numerous biologically active compounds. The strategic placement of the ethyl ester and methyl groups on the pyrrole ring provides two distinct points for chemical modification, making it a versatile precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, as well as its suitability for various analytical techniques.
Table 1: Physical and Chemical Constants of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 153.18 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Numbers | 20032-32-0, 3284-47-7 | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage Temperature | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum exists, suggesting its availability in the scientific literature.[1] The spectrum would display distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, the methyl carbon, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300 cm⁻¹), C-H stretches, and a strong carbonyl (C=O) stretch from the ester group (around 1700-1730 cm⁻¹).
Synthesis of this compound
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes. The Hantzsch and Paal-Knorr pyrrole syntheses are two of the most common methods for constructing the pyrrole ring.
Hantzsch Pyrrole Synthesis: A Mechanistic Overview
The Hantzsch pyrrole synthesis is a four-component reaction that involves the condensation of an α-halo ketone, a β-ketoester, a primary amine, and a base. This method is highly versatile for the preparation of a wide variety of substituted pyrroles.
Caption: Generalized workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol: Synthesis of a Related Pyrrole Derivative
While a specific, detailed protocol for this compound was not found in the searched literature, the following is a representative procedure for the synthesis of a structurally similar compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, which illustrates the key steps of a Hantzsch-type synthesis. This protocol can be adapted by a skilled chemist for the synthesis of the title compound.
Step 1: Preparation of 2-Bromopropanal
-
In a well-ventilated fume hood, dissolve 58 g of propionaldehyde in 100 mL of dichloromethane in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 160 g of bromine via the dropping funnel, maintaining the reaction temperature at approximately 15°C.
-
After the addition is complete, allow the mixture to react at 15°C for 4 hours, or until the bromine color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain 2-bromopropanal.
Step 2: Ring-Closure Reaction
-
In a separate reaction vessel, combine the crude 2-bromopropanal from Step 1 with 130 g of ethyl acetoacetate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 150 g of aqueous ammonia, maintaining the temperature at 15°C.
-
After the addition, allow the reaction to proceed at room temperature for 12 hours.
-
Upon completion, extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[2]
Causality Behind Experimental Choices:
-
The use of dichloromethane as a solvent in the bromination step is due to its inertness and ability to dissolve both reactants.
-
The slow addition of bromine and cooling is crucial to control the exothermic reaction and prevent side product formation.
-
The use of aqueous ammonia serves as both the nitrogen source for the pyrrole ring and as a base to neutralize the hydrogen bromide formed during the reaction.
-
Extraction and subsequent purification are standard procedures to isolate the final product from the reaction mixture.
Applications in Drug Discovery and Development
The pyrrole nucleus is a prominent scaffold in a multitude of pharmaceuticals due to its ability to interact with various biological targets. Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5]
Pyrrole Derivatives as Anticancer Agents
Several pyrrole derivatives have been investigated for their potential as anticancer agents. The planar structure of the pyrrole ring allows it to intercalate into DNA or bind to the active sites of enzymes involved in cell proliferation. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6]
Pyrrole-2-Carboxamides as Antitubercular Agents
Recent research has focused on pyrrole-2-carboxamide derivatives as potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole-2-carboxamide core, a structure closely related to this compound, can lead to compounds with high efficacy against drug-resistant tuberculosis strains.[7]
Caption: Drug discovery workflow starting from a pyrrole scaffold.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. As research into the biological activities of pyrrole derivatives continues, the importance of this compound as a key building block is likely to grow. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the field.
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A Comprehensive Theoretical Guide to Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: From Molecular Structure to Predicted Reactivity
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth theoretical analysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal and materials chemistry. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and understanding the intrinsic properties of its derivatives is paramount for rational drug design and the development of novel materials.[1][2][3] This document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic characteristics. By simulating its optimized geometry, vibrational frequencies (IR), NMR spectra, and electronic transitions (UV-Vis), we offer a detailed portrait of its molecular behavior. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) provides critical insights into its kinetic stability and reactive sites. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development endeavors.
Introduction: The Significance of Substituted Pyrroles
This compound (C₈H₁₁NO₂) is a member of the pyrrole family, a class of nitrogen-containing five-membered aromatic heterocycles.[4][5] The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib.[6] Derivatives of pyrrole exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][7]
Experimental characterization, while indispensable, can be resource-intensive. Theoretical calculations provide a powerful, complementary approach to predict molecular properties with high accuracy, offering a microscopic understanding that can guide and rationalize experimental work. This guide employs Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive theoretical profile of the title compound.
The Computational Protocol: A Self-Validating System
The credibility of theoretical calculations hinges on a well-chosen and clearly justified methodology. Our approach is designed to be a self-validating system, where the correlation between predicted and known experimental trends for similar molecules provides confidence in the results.
The Choice of Theoretical Model
All calculations were performed using the Gaussian 16 software suite. The model chemistry selected is the B3LYP/6-311++G(d,p) level of theory.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid density functional that incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation functionals. It is widely regarded for its excellent balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides the flexibility needed for an accurate description:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced representation of electron distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs or anions and for describing weak interactions.
-
(d,p): Polarization functions (d for heavy atoms, p for hydrogen) are included to account for the non-spherical distortion of atomic orbitals that occurs during bond formation, which is essential for accurate geometry and frequency calculations.
-
Step-by-Step Computational Workflow
The following protocol outlines the sequence of calculations performed to analyze this compound.
-
Initial Structure Input: The molecule's 3D structure was first built using standard bond lengths and angles.
-
Geometry Optimization: A full geometry optimization was performed in the gas phase using the B3LYP/6-311++G(d,p) model. This process systematically alters the molecular geometry to find the lowest-energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was executed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).
-
It provides the theoretical vibrational modes and their corresponding intensities, allowing for the simulation of the infrared (IR) spectrum.
-
-
Spectroscopic Predictions:
-
NMR Spectra: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting magnetic shielding constants. Tetramethylsilane (TMS) was used as the reference standard.
-
UV-Vis Spectrum: The electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to simulate the UV-Vis absorption spectrum.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were extracted from the optimized structure's output file.
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Diagram: Computational Workflow
Sources
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Robust Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate via Intramolecular Reductive Cyclization
These application notes provide a detailed, field-proven guide for the synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure found in numerous pharmaceuticals and functional materials, making its efficient synthesis a topic of significant interest.
This document eschews a rigid template in favor of a narrative that follows the chemical logic of the synthesis. We will explore a robust and scalable two-step route starting from commercially available ethyl levulinate. The core strategy is an intramolecular Knorr-type reductive cyclization, a powerful method for constructing the pyrrole ring. We will delve into the mechanistic underpinnings of each step, providing not just a protocol, but a comprehensive understanding of the transformation, ensuring both success and safety in the laboratory.
Strategic Overview: The Knorr-Type Intramolecular Cyclization Pathway
The chosen synthetic route leverages the fundamental principles of the classic Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] Our approach adapts this intermolecular reaction into an efficient intramolecular cyclization.
The overall strategy involves two key transformations:
-
α-Nitrosation: We introduce a nitrogen functional group onto our starting material, ethyl 4-oxopentanoate (ethyl levulinate), at the C-2 position. This is achieved via a well-established nitrosation reaction, converting the active methylene group into an oxime. This step creates the key intermediate, ethyl 2-(hydroxyimino)-4-oxopentanoate.
-
Reductive Cyclization: The oxime intermediate is then subjected to reducing conditions. This simultaneously reduces the oxime to a primary amine and catalyzes an intramolecular condensation between the newly formed amine and the existing ketone at the C-4 position. Subsequent dehydration yields the aromatic pyrrole ring. This tandem reaction is highly efficient, as the reactive γ-amino-ketoester intermediate cyclizes spontaneously under the reaction conditions.
The complete workflow is illustrated in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-(hydroxyimino)-4-oxopentanoate
The first critical step is the selective introduction of a nitrogen-containing functional group at the carbon alpha to the ester. This is accomplished through nitrosation, a reaction that transforms an acidic C-H bond into a C-N bond.
Expertise & Causality: The active methylene group at C-2 of ethyl levulinate is susceptible to electrophilic attack due to the electron-withdrawing effects of the adjacent ester carbonyl. We use nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a weak acid like acetic acid. Acetic acid serves as both the proton source and the solvent. Temperature control is paramount; the reaction is highly exothermic, and maintaining a low temperature (0-10 °C) prevents the decomposition of thermally sensitive nitrous acid and minimizes the formation of side products.[1][3]
Protocol 1: α-Nitrosation of Ethyl 4-oxopentanoate
Objective: To synthesize ethyl 2-(hydroxyimino)-4-oxopentanoate.
Materials:
-
Ethyl 4-oxopentanoate (Ethyl levulinate)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer in an ice-water bath.
-
Charge the flask with ethyl 4-oxopentanoate (1.0 eq) and glacial acetic acid (approx. 2 mL per gram of ester). Begin stirring and cool the mixture to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water (approx. 2 mL per gram of NaNO₂).
-
Add the sodium nitrite solution dropwise to the stirred, cooled solution in the flask via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and dilute with cold deionized water (3x the volume of the reaction mixture).
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash successively with water and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or semi-solid is ethyl 2-(hydroxyimino)-4-oxopentanoate, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound
This step is the core of the synthesis, where the linear precursor is transformed into the final aromatic heterocycle. The reaction is a tandem process initiated by the reduction of the oxime.
Expertise & Causality: We employ zinc dust in acetic acid, a classic combination for the reduction of oximes to amines under acidic conditions.[1] As the amine is formed, the acidic medium protonates the ketone carbonyl at C-4, activating it for nucleophilic attack. The primary amine, being an excellent nucleophile, readily attacks the activated carbonyl in an intramolecular fashion. This ring-closing step forms a five-membered cyclic hemiaminal intermediate. This intermediate is unstable and rapidly eliminates a molecule of water under the acidic and thermal conditions of the reaction to yield the stable, aromatic pyrrole ring. The entire sequence is a beautiful example of reaction telescoping, where multiple transformations occur in a single pot.
Protocol 2: Reductive Cyclization to Form the Pyrrole Ring
Objective: To synthesize this compound from its oxime precursor.
Materials:
-
Crude Ethyl 2-(hydroxyimino)-4-oxopentanoate (from Protocol 1)
-
Zinc Dust (<10 micron, activated)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Place the crude ethyl 2-(hydroxyimino)-4-oxopentanoate (1.0 eq) and glacial acetic acid (approx. 5-7 mL per gram of oxime) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To the stirred solution, add activated zinc dust (2.5-3.0 eq) portion-wise. The addition is exothermic, and the reaction mixture may begin to warm significantly or even reflux. Maintain control by adjusting the rate of addition and using a water bath for cooling if necessary.[1]
-
Once all the zinc has been added, heat the mixture to a gentle reflux (80-90 °C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite using a Buchner funnel to remove excess zinc and zinc salts. Wash the filter cake with a small amount of ethyl acetate.
-
Carefully pour the filtrate into a large beaker containing ice water. This will precipitate the crude product and dilute the acetic acid.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Quantitative Data Summary
The following table provides representative quantities and expected outcomes for the synthesis. Yields are indicative and may vary based on the purity of reagents and precision of the experimental technique.
| Step | Reactant 1 | Molar Ratio (vs. Starting Ester) | Reactant 2 | Molar Ratio (vs. Reactant 1) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1: Nitrosation | Ethyl 4-oxopentanoate | 1.0 | Sodium Nitrite | 1.2 | Acetic Acid | 0 - 10 | 2 - 3 | 85 - 95% (Crude) |
| 2: Cyclization | Ethyl 2-(hydroxyimino)-4-oxopentanoate | 1.0 | Zinc Dust | 2.5 - 3.0 | Acetic Acid | 80 - 90 | 1 - 3 | 60 - 75% (Purified) |
References
- Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1885, 18 (1), 367-371.
- Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1635-1642.
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PrepChem. Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. [Link][3]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link][4]
-
AIP Publishing. Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. [Link][6]
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Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its five-membered aromatic structure, containing a nitrogen heteroatom, provides a unique combination of electronic properties and hydrogen-bonding capabilities that are crucial for molecular recognition and interaction with biological targets.[3] Pyrrole-containing compounds have demonstrated a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][5][6]
Within the vast chemical space of pyrrole derivatives, ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile building block. Its pre-functionalized structure—featuring an ester for amide bond formation, a methyl group for steric and electronic modulation, and reactive sites on the pyrrole ring for further elaboration—offers medicinal chemists a powerful starting point for the synthesis of complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis, functionalization, and strategic application of this key intermediate in drug discovery programs.
Physicochemical Properties and Characterization
Ensuring the identity and purity of the starting material is the foundational step for any successful synthetic campaign. The key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound[7] |
| CAS Number | 3284-47-7[7][8] |
| Molecular Formula | C₈H₁₁NO₂[9] |
| Molecular Weight | 153.18 g/mol [7] |
| Appearance | Off-white to pale yellow solid or oil |
| SMILES | CCOC(=O)C1=C(C=CN1)C[7] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is a critical tool for identity confirmation. Expected signals include a triplet and quartet for the ethyl ester protons, a singlet for the C3-methyl group, two distinct signals for the C4-H and C5-H protons of the pyrrole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ester carbonyl, the four distinct carbons of the pyrrole ring, the ethyl group carbons, and the methyl group carbon.[7]
Synthesis of the Building Block: The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic and reliable method for constructing polysubstituted pyrroles.[10][11] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11] This method provides a direct route to the target compound.
Protocol 1: Hantzsch Synthesis of this compound
Reaction Scheme: Ethyl acetoacetate + Chloroacetone + Ammonia → this compound
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).
-
Cool the flask in an ice bath and slowly add aqueous ammonia (15 mL, ~0.22 mol) with stirring.
-
To this cold solution, add chloroacetone (9.25 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Gently heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Scientist's Notes (Causality):
-
Why ammonia? Ammonia serves as the nitrogen source for the pyrrole ring.[11] An excess is used to drive the reaction to completion.
-
Why start cold? The initial reaction between ammonia and the β-ketoester (ethyl acetoacetate) forms an enamine intermediate. The subsequent reaction with the α-haloketone (chloroacetone) is an Sₙ2 alkylation.[11][12] Keeping the temperature low controls the rate of these exothermic steps and minimizes side reactions.
-
Why reflux? The final cyclization and dehydration steps to form the aromatic pyrrole ring require thermal energy to overcome the activation barrier.[11]
Hantzsch Synthesis Mechanism
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Reactivity and Strategic Functionalization
The utility of this compound lies in its predictable reactivity at several key positions, allowing for controlled, stepwise diversification.
Caption: Key sites for functionalization.
N-Alkylation: Introducing Substituents at the Nitrogen Atom
The pyrrolic N-H is weakly acidic and can be deprotonated with a suitable base, allowing for the introduction of alkyl or aryl groups. This is a common strategy to block the N-H from participating in hydrogen bonding or to introduce moieties that can modulate solubility or target binding.
Protocol 2: N-Benzylation of this compound
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.53 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add benzyl bromide (1.88 g, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over MgSO₄, filter, and concentrate to give the crude N-benzylated product, which can be purified by column chromatography.
C5-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like pyrrole.[10] The reaction typically occurs at the C5 position due to the directing effects of the N-H and the C2-ester. This formyl group is a versatile handle for further transformations (e.g., reductive amination, Wittig reactions).
Protocol 3: Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 10 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.84 g, 12 mmol) dropwise with vigorous stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.53 g, 10 mmol) in anhydrous DMF (5 mL) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (~50 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
Applications in Medicinal Chemistry: A Case Study Workflow
The true power of this compound is demonstrated in its use as a scaffold to build complex, biologically active molecules. For instance, many kinase inhibitors and antibacterial agents leverage a substituted pyrrole core.[1][13]
The following workflow illustrates a general strategy for synthesizing a hypothetical bioactive compound, such as a Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitor, a target for tuberculosis drugs.[14]
Caption: A strategic workflow in drug discovery.
This multi-step sequence highlights how the initial building block is sequentially and selectively modified:
-
C5-Formylation: Introduces a key functional group for later modification.
-
N-Arylation: Attaches a crucial aryl moiety, often required for π-stacking or hydrophobic interactions with the target protein.[14]
-
Amide Coupling: The ester is converted to a carboxylic acid and then coupled with a desired amine. The amide bond is a stable, common feature in drugs, often forming critical hydrogen bonds in the active site.
This strategic approach allows for the generation of a library of compounds by varying the aryl group in Step 2 and the amine in Step 3, facilitating the exploration of Structure-Activity Relationships (SAR).
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides a robust and flexible platform for medicinal chemists. Its well-defined reactivity allows for controlled, regioselective modifications, enabling the efficient synthesis of complex molecules with therapeutic potential. The protocols and strategies outlined in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this versatile scaffold in the quest for novel medicines.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. Retrieved from [Link]
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Química Organica.org. (n.d.). Hantzsch synthesis of pyrrole. Retrieved from [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
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Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Retrieved from [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]
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Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]
-
Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). (2025). Retrieved from [Link]
-
Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved from [Link]
-
Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). (2020). YouTube. Retrieved from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Retrieved from [Link]
-
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (n.d.). OUCI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rawat, P., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Paine, J. B., III, & Dolphin, D. (n.d.). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using.... Retrieved from [Link]
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Application Notes and Protocols: Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate as a Cornerstone for Bioactive Molecule Synthesis
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Ethyl 3-methyl-1H-pyrrole-2-carboxylate has emerged as a particularly versatile and economically significant building block for the construction of complex, biologically active molecules.[4] Its strategic substitution pattern—an activating methyl group and a versatile ester handle on an electron-rich aromatic system—provides multiple avenues for synthetic diversification. This guide provides an in-depth exploration of the key chemical transformations of this starting material, complete with field-proven protocols and mechanistic insights, to empower researchers in the synthesis of novel therapeutic agents, including potent antitubercular and anti-inflammatory compounds.[5][6]
Introduction: The Strategic Value of the Pyrrole Scaffold
Pyrrole-containing compounds are central to a vast array of biological functions and therapeutic applications.[2] They are integral to blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, which is used in cancer therapy.[7] The inherent bioactivity of the pyrrole ring, combined with its capacity for diverse chemical modification, makes it a focal point in modern drug discovery.[1][8]
This compound serves as an ideal entry point into this chemical space. The molecule possesses three primary reactive centers for elaboration:
-
The N1-Position: The acidic N-H proton can be readily removed to generate a nucleophilic anion for N-alkylation or N-arylation.
-
The C5-Position: As the most electron-rich and sterically accessible carbon, it is the prime site for electrophilic aromatic substitution.
-
The C2-Ester: This functional group is a gateway to amides, carboxylic acids, and other derivatives crucial for modulating pharmacokinetic and pharmacodynamic properties.
This document will detail the strategic application of these reactive sites in the synthesis of high-value, bioactive compounds.
Compound Profile and Safe Handling
Before commencing any synthetic work, it is crucial to be familiar with the physicochemical properties and safety requirements of the starting material.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 3284-47-7 | [4][9] |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | |
| SMILES | CCOC(=O)C1=C(C=CN1)C | [4] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Core Synthetic Transformations and Protocols
This section details the primary synthetic pathways for diversifying the this compound core. Each protocol is designed to be a self-validating system, providing clear steps from starting material to purified product.
Pathway I: Functionalization at the N1-Position via N-Alkylation
Scientific Rationale: The introduction of substituents at the pyrrole nitrogen is a powerful strategy to modulate a molecule's biological activity and physical properties, such as solubility and cell permeability. For instance, studies on antitubercular agents have shown that N-substitution can be critical for potency.[5] The reaction proceeds via deprotonation of the slightly acidic N-H proton (pKa ≈ 17.5 in DMSO) with a strong base to form a nucleophilic pyrrolide anion, which subsequently displaces a halide or other leaving group on an alkylating agent.[10]
Experimental Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of the pyrrole core.
Protocol 1: N-Alkylation using Sodium Hydride
-
1. Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
2. Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole, driving the reaction forward. The use of an anhydrous solvent is critical as NaH reacts violently with water.
-
-
3. Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates the complete formation of the pyrrolide anion.
-
4. Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
5. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
6. Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Pathway II: C5-Arylation via Borylation and Suzuki Coupling
Scientific Rationale: The introduction of (hetero)aryl moieties at the C5-position is a cornerstone of modern medicinal chemistry, giving rise to compounds with anti-HIV, antibacterial, and cytotoxic activities.[11] A robust and highly versatile method to achieve this is a two-step sequence involving an initial iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.[11][12] This approach avoids the often harsh conditions of classical electrophilic substitutions and offers broad functional group tolerance, even on coupling partners with acidic protons.[11]
Workflow for C5-Arylation:
Caption: Two-step workflow for C5-arylation via borylation and Suzuki coupling.
Protocol 2: Iridium-Catalyzed C-H Borylation [11]
-
1. Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).
-
2. Reaction: Add anhydrous THF (~0.5 M), seal the vial, and remove it from the glovebox. Place the vial in a preheated 80 °C heating block and stir for 16-24 hours.
-
Causality Insight: The Iridium/dtbpy catalytic system selectively activates the C5-H bond, the most sterically accessible and electronically favorable position, for borylation without requiring a directing group.
-
-
3. Isolation: After cooling, concentrate the reaction mixture and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the C5-borylated intermediate.
Protocol 3: Palladium-Catalyzed Suzuki Coupling [11]
-
1. Setup: To a reaction tube, add the C5-borylated pyrrole (1.0 eq), the desired aryl or heteroaryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 3 mol%), SPhos (6 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).
-
2. Reaction: Evacuate and backfill the tube with an inert gas. Add a degassed 1,4-dioxane/water solvent mixture (4:1, ~0.2 M). Seal the tube and heat to 100 °C for 12-24 hours.
-
Causality Insight: The Pd(0) species, generated in situ, undergoes oxidative addition with the aryl bromide. Transmetalation with the boronic ester and subsequent reductive elimination forms the new C-C bond, regenerating the catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient catalysis.
-
-
3. Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final 5-aryl-pyrrole product.
Pathway III: Ester Modification to Bioactive Amides
Scientific Rationale: The conversion of the C2-ester to a carboxamide is a pivotal transformation in drug synthesis. The amide bond is a key structural feature in many drugs, including the antitubercular pyrrole-2-carboxamides, which act as MmpL3 inhibitors.[5] This conversion is typically a two-step process: saponification of the ethyl ester to the corresponding carboxylic acid, followed by a peptide-type coupling reaction with a desired amine.
Workflow for Saponification and Amide Coupling:
Caption: Two-step workflow for the synthesis of pyrrole-2-carboxamides.
Protocol 4: Saponification to Carboxylic Acid [5]
-
1. Setup: Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
2. Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows complete consumption of the starting ester.
-
3. Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
4. Precipitation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid will form.
-
5. Collection: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-methyl-1H-pyrrole-2-carboxylic acid, which can often be used without further purification.
Protocol 5: Amide Coupling using HBTU [13]
-
1. Setup: To a solution of the 3-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HBTU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Causality Insight: HBTU is a highly efficient coupling reagent that activates the carboxylic acid by forming an activated ester intermediate, which is then readily attacked by the amine nucleophile. DIPEA acts as a base to neutralize the HCl produced and facilitate the reaction.
-
-
2. Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by LC-MS.
-
3. Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
4. Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the target amide.
Summary of Bioactive Molecules Derived from the Pyrrole Core
The synthetic pathways described above enable access to a wide range of bioactive molecules. The following table summarizes key examples.
| Bioactive Scaffold | Key Transformation(s) | Reported Biological Activity | Representative References |
| Pyrrole-2-Carboxamides | Saponification & Amide Coupling | Antitubercular (MmpL3 Inhibition) | [5] |
| N-Substituted Pyrrole-2-Carboxylates | N-Alkylation | Anti-inflammatory (COX Inhibition) | [6] |
| 5-Aryl-Pyrrole-2-Carboxylates | C-H Borylation & Suzuki Coupling | Antimitotic, Cytotoxic, Anti-HIV | [11] |
| Pyrrole-2-Carboxaldehydes | Vilsmeier-Haack Formylation | Radical Scavenging, QR Induction | [14] |
Conclusion and Future Perspectives
This compound is a powerful and adaptable platform for the synthesis of diverse and potent bioactive molecules. The orthogonal reactivity of its N-H, C5-H, and C2-ester positions allows for systematic and predictable diversification. The protocols outlined in this guide provide robust and reproducible methods for researchers to explore this rich chemical space.
Future work will likely focus on developing even more efficient and sustainable catalytic methods, such as late-stage C-H functionalization at other positions on the ring and employing flow chemistry to streamline multi-step syntheses.[15] As our understanding of disease biology grows, this humble building block will undoubtedly continue to serve as the starting point for the next generation of innovative therapeutics.
References
- Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH Source: National Institutes of Health URL
- Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central Source: PubMed Central URL
- Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central Source: PubMed Central URL
- Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI Source: MDPI URL
- Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI Source: MDPI URL
- Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central Source: PubMed Central URL
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Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Synthesis, characterization and biological activity of novel pyrrole compounds Source: ResearchGate URL: [Link]
-
Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: ACS Publications URL: [Link]
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Title: New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects Source: De Gruyter URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI Source: MDPI URL: [Link]
-
Title: Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PubMed Central Source: PubMed Central URL: [Link]
-
Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Scheme 2. N-Alkylation of Pyrrole a - ResearchGate Source: ResearchGate URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds Source: Preprints.org URL: [Link]
-
Title: Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 Source: PubMed URL: [Link]
-
Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
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Title: New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects - Zeitschrift für Naturforschung Source: Zeitschrift für Naturforschung B URL: [Link]
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Title: Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace Source: SciSpace URL: [Link]
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Title: Pyrrole-3-carboxylic acid derivatives - Syrris Source: Syrris URL: [Link]
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Title: Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Pyrrole-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]
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Application Note: A Multi-Technique Spectroscopic Approach for the Comprehensive Characterization of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Introduction: The Analytical Imperative for Pyrrole Heterocycles
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic compounds that form the core of numerous pharmaceuticals, natural products, and advanced materials. The precise arrangement of substituents on the pyrrole ring dictates the molecule's biological activity and chemical properties. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable steps in the drug discovery and development pipeline.[1] Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed molecular "fingerprint" that validates identity, structure, and purity.[2][3]
This guide provides an in-depth, multi-faceted approach to the spectroscopic characterization of this compound. It moves beyond a simple listing of data to explain the causal relationship between the molecule's structure and its spectral output. The protocols herein are designed to be self-validating, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility, which are critical for regulatory submission and scientific rigor.[4][5][6]
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure of a compound in solution.[7][8] For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the molecule.
Expertise & Causality: What to Expect from the Spectra
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-9.5 ppm), due to hydrogen bonding and exchange. Its broadness is a key identifying feature.
-
Pyrrole Ring Protons (H4, H5): These will appear as two distinct signals in the aromatic region (δ 6.0-7.0 ppm). They will likely appear as doublets or triplets due to coupling with each other.
-
Ethyl Group (CH₂ and CH₃): The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃) due to mutual J-coupling, a classic ethyl pattern. The CH₂ is deshielded by the adjacent oxygen, appearing further downfield (around δ 4.2 ppm) than the CH₃ (around δ 1.3 ppm).
-
Methyl Group (C3-CH₃): A sharp singlet around δ 2.2-2.5 ppm, as it has no adjacent protons to couple with.
-
-
¹³C NMR: The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[9]
-
Carbonyl Carbon (C=O): This is the most downfield signal, typically found between δ 160-170 ppm due to the strong deshielding effect of the double-bonded oxygen.[9]
-
Pyrrole Ring Carbons (C2, C3, C4, C5): These sp²-hybridized carbons will resonate in the δ 110-140 ppm range. The carbons directly attached to the electron-withdrawing ester group (C2) and the nitrogen atom will have distinct chemical shifts.
-
Ethyl Group Carbons (OCH₂ and CH₃): The OCH₂ carbon will be around δ 60 ppm, while the terminal CH₃ will be much further upfield, around δ 14 ppm.
-
Methyl Carbon (C3-CH₃): This sp³ carbon will appear at the upfield end of the spectrum, typically δ 10-15 ppm.
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign each peak to the corresponding protons and carbons based on chemical shift, multiplicity, coupling constants, and integration values, comparing them to the expected values in Tables 1 and 2.
-
Anticipated NMR Data Summary
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N-H | ~9.0 | broad singlet | 1H | - |
| H5 | ~6.8 | t | 1H | ~2.7 Hz |
| H4 | ~6.1 | t | 1H | ~2.7 Hz |
| O-CH₂-CH₃ | ~4.25 | quartet | 2H | ~7.1 Hz |
| C3-CH₃ | ~2.25 | singlet | 3H | - |
| O-CH₂-CH₃ | ~1.3 | triplet | 3H | ~7.1 Hz |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~161.5 |
| C2 | ~129.0 |
| C3 | ~128.5 |
| C5 | ~117.0 |
| C4 | ~109.0 |
| O-CH₂ | ~59.5 |
| C3-CH₃ | ~14.5 |
| O-CH₂-CH₃ | ~12.0 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[2][10]
Expertise & Causality: Vibrational Fingerprints
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands:
-
N-H Stretch: A moderate to sharp peak between 3200-3400 cm⁻¹ is expected for the N-H bond of the pyrrole ring.
-
C-H Stretches: Aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C-H stretches from the pyrrole ring may appear just above 3000 cm⁻¹.
-
C=O Stretch: A very strong, sharp absorption band around 1680-1710 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the ester carbonyl group. Its position is influenced by conjugation with the pyrrole ring.
-
C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1100-1300 cm⁻¹ region.
-
C=C and C-N Stretches: Vibrations from the pyrrole ring will produce several peaks in the "fingerprint region" (1400-1650 cm⁻¹).
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
The resulting spectrum should be plotted as Transmittance (%) vs. Wavenumber (cm⁻¹).
-
Identify the major absorption bands and assign them to their corresponding functional groups, as detailed in Table 3.
-
Anticipated IR Data Summary
Table 3: Predicted FT-IR Spectral Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H Stretch (pyrrole) |
| 2850-2980 | Medium | C-H Stretch (aliphatic) |
| ~1690 | Strong, Sharp | C=O Stretch (ester carbonyl) |
| 1450-1550 | Medium | C=C Stretch (pyrrole ring) |
| 1100-1300 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For drug development, it is a critical tool for confirming identity and detecting impurities.
Figure 2: Integrated workflow for spectroscopic analysis.
Expertise & Causality: Predicting Fragmentation
The molecular formula for this compound is C₈H₁₁NO₂[11], giving it a monoisotopic mass of approximately 153.08 Da. In an electron ionization (EI) mass spectrum, we expect to see:
-
Molecular Ion (M⁺•): A strong peak at m/z = 153, corresponding to the intact molecule with one electron removed.
-
Key Fragments:
-
[M - OCH₂CH₃]⁺ (m/z = 108): Loss of the ethoxy radical is a very common fragmentation pathway for ethyl esters.
-
[M - CH₂CH₃]⁺ (m/z = 124): Loss of the ethyl radical.
-
[M - CO₂CH₂CH₃]⁺ (m/z = 80): Loss of the entire ethyl carboxylate group.
-
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, often via direct insertion probe or coupled with a Gas Chromatography (GC) system for purity analysis.
-
-
Instrument Parameters:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound, for example, m/z 40-250.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•) at m/z 153.
-
Identify major fragment ions and propose logical fragmentation pathways to account for their formation.
-
Compare the observed isotopic pattern with the theoretical pattern for C₈H₁₁NO₂ to further confirm the elemental composition.
-
Anticipated MS Data Summary
Table 4: Predicted EI-MS Fragmentation Data for this compound.
| m/z | Predicted Intensity | Assignment |
|---|---|---|
| 153 | High | [M]⁺• (Molecular Ion) |
| 124 | Medium | [M - C₂H₅]⁺ |
| 108 | High | [M - OC₂H₅]⁺ |
| 80 | Medium | [M - CO₂C₂H₅]⁺ |
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.[2][10] The conjugated pyrrole ring system in this compound will result in characteristic UV absorbance.
Expertise & Causality: Chromophores and Absorption
The pyrrole ring conjugated with the carbonyl group of the ester forms a chromophore that absorbs UV radiation. Pyrrole derivatives typically exhibit strong absorption bands in the 200-300 nm range, corresponding to π→π* transitions.[12][13] The exact position of the maximum absorbance (λmax) is sensitive to the solvent and the substitution pattern on the ring.
Protocol: UV-Vis Absorbance Spectrum
-
Good Laboratory Practice (GLP): Before analysis, verify instrument performance for wavelength accuracy and photometric accuracy using certified reference materials as specified by pharmacopoeias.[14]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a final solution with an expected absorbance between 0.2 and 0.8 a.u. (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Record the absorbance spectrum from approximately 400 nm down to 200 nm.
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a key quantitative parameter.
-
Anticipated UV-Vis Data Summary
Table 5: Predicted UV-Vis Spectral Data for this compound.
| Solvent | λmax (nm) |
|---|
| Methanol/Ethanol | ~260 - 280 |
Conclusion: A Unified Analytical Picture
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. NMR confirms the precise atomic connectivity and chemical environment. IR spectroscopy validates the presence of key functional groups. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques provide an unassailable, comprehensive characterization of this compound, ensuring its identity, purity, and suitability for downstream applications in research and development.
References
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Vertex AI Search.
- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applic
- Spectroscopic Techniques in Modern Drug Characteriz
- Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024).
- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Technology Networks.
- UV-VIS absorption spectra of the pyrrole alkaloid derivatives. (n.d.).
- Ethyl 3-methyl-1H-pyrrole-2-carboxyl
- Good Laboratory Practice with a UV-Visible Spectroscopy System. (1995). Agilent Technologies.
- DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2025). ChemRxiv.
- Good lab practice. (2008).
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023).
- Good Laboratory Practices (GLP): 2024 Guide. (n.d.). Biobide.
- Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
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- 14. agilent.com [agilent.com]
Application Notes and Protocols for the Derivatization of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate for Biological Screening
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable starting material for the synthesis of diverse compound libraries for biological screening.[2] Its structure offers multiple sites for chemical modification, allowing for the systematic exploration of the chemical space around the pyrrole core to identify novel bioactive molecules. The introduction of various substituents can significantly modulate the pharmacological properties of the resulting compounds.[3] This guide provides detailed protocols for the strategic derivatization of this compound at the N1, C4, and C5 positions, enabling the generation of a library of analogs for biological evaluation.
The derivatization strategies outlined below focus on robust and versatile reactions, including N-alkylation, Vilsmeier-Haack formylation, and Suzuki-Miyaura cross-coupling. These methods have been selected for their reliability, scalability, and tolerance of a range of functional groups, making them ideal for library synthesis in a drug discovery setting.
Derivatization Strategies
The this compound scaffold presents three primary positions for diversification: the pyrrole nitrogen (N1), and the C4 and C5 positions of the pyrrole ring. Each position offers a unique vector for structural modification, influencing the molecule's overall shape, polarity, and potential interactions with biological targets.
Caption: Derivatization points on the core scaffold.
Section 1: N-Alkylation at the N1 Position
The introduction of substituents at the pyrrole nitrogen is a common strategy to modulate lipophilicity and introduce functionalities for further elaboration.[3][4] N-alkylation proceeds via deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion, which then reacts with an alkylating agent.[3]
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust method for the N-alkylation of pyrroles with a variety of alkyl halides.[3][5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. DMF is a polar aprotic solvent that is suitable for this type of reaction. The use of anhydrous conditions is crucial as sodium hydride reacts violently with water.
| Parameter | Value | Notes |
| Base | Sodium Hydride (NaH) | Strong base, requires inert atmosphere. |
| Solvent | Anhydrous DMF | Polar aprotic, solubilizes reactants. |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 2 - 16 hours | Monitored by TLC for completion. |
Section 2: Electrophilic Substitution at the C5 Position
The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, preferentially at the α-positions (C2 and C5).[6] Since the C2 position is blocked, electrophilic substitution on this compound will occur at the C5 position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[6][7][8][9]
Protocol 2: Vilsmeier-Haack Formylation
This protocol introduces a formyl group (-CHO) at the C5 position, which can serve as a handle for further derivatization, such as reductive amination or Wittig reactions.[6][10]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours.[6] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile that reacts with the electron-rich pyrrole ring. The reaction is regioselective for the unsubstituted α-position (C5).
Caption: Vilsmeier-Haack reaction workflow.
Section 3: C-C Bond Formation at the C4 Position via Suzuki-Miyaura Cross-Coupling
To introduce diversity at the C4 position, a two-step sequence is required: halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[11][12][13]
Protocol 3a: Bromination at the C4 Position
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate.
Rationale: NBS is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically fast at low temperatures.
Protocol 3b: Suzuki-Miyaura Cross-Coupling
This protocol couples the C4-brominated pyrrole with a variety of aryl or heteroaryl boronic acids.[11][12] It is important to protect the pyrrole nitrogen before performing the Suzuki coupling to avoid side reactions like debromination.[14]
Materials:
-
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (from Protocol 3a)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The palladium catalyst facilitates the cross-coupling between the bromopyrrole and the boronic acid. The base is required for the transmetalation step of the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.
| Parameter | Value | Notes |
| Catalyst | Pd(OAc)₂ / PPh₃ | Other Pd sources and ligands can be used. |
| Base | K₂CO₃ | Essential for the catalytic cycle. |
| Solvent | Dioxane/Water | Biphasic system common for Suzuki couplings. |
| Temperature | 80 - 100 °C | Drives the reaction to completion. |
Biological Screening
The synthesized library of derivatized ethyl 3-methyl-1H-pyrrole-2-carboxylates can be screened against a variety of biological targets. Pyrrole-containing compounds have shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][15][16][17][18][19][20][21]
Initial Screening Assays:
-
Antimicrobial assays: Broth microdilution assays against a panel of Gram-positive and Gram-negative bacteria and fungal strains.
-
Antiproliferative assays: MTT or similar cell viability assays against a panel of human cancer cell lines.[20]
-
Enzyme inhibition assays: Depending on the design of the library, specific enzyme targets can be assayed (e.g., kinases, proteases).[17]
The results from these primary screens will guide the selection of lead compounds for further optimization and more in-depth biological characterization. Structure-activity relationship (SAR) studies can then be conducted to understand the influence of different substituents on biological activity.[15]
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of this compound. By employing N-alkylation, Vilsmeier-Haack formylation, and Suzuki-Miyaura cross-coupling, researchers can efficiently generate a diverse library of novel pyrrole derivatives for biological screening. These methods are scalable and adaptable, making them well-suited for drug discovery and chemical biology research. The subsequent biological evaluation of these compounds holds the potential for the identification of new therapeutic leads.
References
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2,3,4,5-Tetramethyl-1H-Pyrrole.
- Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Gomez, C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- RSC Publishing. (n.d.). N-alkylation of indole and pyrroles in dimethyl sulphoxide.
- ResearchGate. (n.d.). Heterocyclic compounds Synthesis and biological Screening.
- Rajput, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
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- ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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- PubMed Central. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubChem. (n.d.). This compound.
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large-scale synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate
An Application Note for the Scalable Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in the development of pharmaceuticals and advanced materials. This application note provides a comprehensive, robust, and scalable protocol for its synthesis via a modified Hantzsch pyrrole synthesis. We delve into the strategic selection of this synthetic route, detailing the underlying reaction mechanism and offering a step-by-step guide for its execution on a large scale. This document is intended for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility.
Introduction and Strategic Rationale
The substituted pyrrole nucleus is a cornerstone of many biologically active compounds. This compound, in particular, serves as a key intermediate for synthesizing porphyrins, anti-inflammatory agents, and kinase inhibitors. While several classical methods exist for pyrrole synthesis, including the Paal-Knorr, Knorr, and Hantzsch reactions, the selection of an optimal route for large-scale production requires careful consideration of starting material availability, reaction efficiency, operational simplicity, and scalability.[1]
The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with an amine, is often limited by the accessibility of the required dicarbonyl precursor.[2][3] The Knorr synthesis is highly effective but requires the preparation of α-aminoketones, which are prone to self-condensation and must often be generated in situ, adding complexity to the process.[4][5]
For the synthesis of this compound, we have selected a highly efficient and operationally simple variant of the Hantzsch pyrrole synthesis .[6][7] This one-pot method involves the reaction of ethyl 2-chloroacetoacetate with ethyl 3-aminocrotonate. This choice is underpinned by the following advantages:
-
Commercially Available Starting Materials: Both key reactants are readily available, reducing lead times and costs associated with precursor synthesis.
-
High Atom Economy: The reaction proceeds via a condensation-cyclization cascade, leading to the desired product with minimal byproduct formation.
-
Operational Simplicity: As a one-pot synthesis, it minimizes intermediate isolation steps, reducing processing time, solvent usage, and potential for material loss.
-
Proven Scalability: The reaction conditions are amenable to standard industrial reactors, making it a viable route for pilot and commercial-scale production.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by an intramolecular condensation and subsequent aromatization.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the enamine nitrogen of ethyl 3-aminocrotonate on the electrophilic carbonyl carbon of ethyl 2-chloroacetoacetate.
-
Intermediate Formation: This attack forms a transient intermediate which quickly rearranges.
-
Intramolecular Condensation: The enamine carbon of the crotonate moiety then attacks the second carbonyl group, initiating the cyclization to form a five-membered ring.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) and elimination of HCl to yield the stable, aromatic pyrrole ring.
Caption: Figure 2: Large-Scale Synthesis Workflow.
Safety, Handling, and Waste Management
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable for the successful and responsible execution of this synthesis.
-
Hazard Identification:
-
Ethyl 2-chloroacetoacetate: Is a lachrymator and corrosive. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
-
Pyrrole Derivatives: Can be toxic if swallowed or inhaled. [8] * Flammable Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources. * Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale operations. [9]Ensure that all electrical equipment is properly grounded to prevent static discharge. * Personal Protective Equipment (PPE):
-
Safety glasses with side shields or chemical goggles are mandatory. [9] * Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat must be worn.
-
For large-scale transfers, a face shield and appropriate respiratory protection may be required.
-
-
Emergency Procedures:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Large spills should be handled by emergency response personnel.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention.
-
-
Waste Disposal: All chemical waste, including solvent washes and reaction residues, must be collected in properly labeled, sealed containers. [10]Dispose of waste through a licensed chemical waste management company in accordance with local, state, and federal regulations.
References
-
Santa Cruz Biotechnology. Pyrrole Safety Data Sheet. 9
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Link
-
Wikipedia. Knorr pyrrole synthesis. Link
-
IJRPR. Synthesis and Evaluation of Pyrrole Derivatives. Link
-
Wikipedia. Pyrrole. Link
-
Wikipedia. Hantzsch pyrrole synthesis. Link
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Link
-
Grokipedia. Knorr pyrrole synthesis. Link
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Link
-
Sigma-Aldrich. Pyrrole Safety Data Sheet. Link
-
ResearchGate. Pyrroles by the Hantzsch synthesis | Download Table. Link
-
Wikipedia. Paal–Knorr synthesis. Link
-
Alfa Chemistry. Paal-Knorr Synthesis. Link
-
Organic Chemistry Portal. Synthesis of pyrroles. Link
-
ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Link
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
BIOSYNCE Blog. What are the challenges in the synthesis and application of pyrrole?. Link
-
YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. Link
-
YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. Link
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Link
-
Organic Syntheses. Pyrrole. Link
-
Scribd. The Hantzsch Pyrrole Synthesis. Link
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. Link
-
NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Link
-
Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Link
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Link
-
Sigma-Aldrich. This compound. Link
-
BLD Pharm. 3284-47-7|this compound. Link
-
Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Link
-
Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide. Link
-
Google Patents. Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Link
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Application Note: Comprehensive Analytical Characterization of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Introduction and Significance
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a versatile precursor in the synthesis of a wide range of biologically active compounds and functional materials. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. Therefore, the ability to confirm the identity, structure, and purity of this key intermediate is a critical step in the research and development pipeline.
This guide details an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each technique provides complementary information, and together they form a self-validating system for complete characterization.
Compound Details:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 3284-47-7 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1][3] |
| Physical Form | Solid | [2] |
Figure 1: Chemical Structure of this compound
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of the compound and identifying any potential impurities from the synthesis or degradation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC, particularly in the reverse-phase mode, is the gold standard for non-volatile organic molecule purity assessment. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality: A C18 column is selected due to its hydrophobic nature, which provides excellent retention and resolution for moderately polar compounds like the target molecule. A gradient elution of water and acetonitrile allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection is chosen because the pyrrole ring contains a chromophore that absorbs strongly in the UV region.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: A pure sample of this compound will appear as a single major peak in the chromatogram. Purity can be calculated using the area normalization method. The presence of other peaks indicates impurities.[4][5]
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both purity information and structural confirmation based on fragmentation patterns.
Causality: The compound is sufficiently volatile and thermally stable for GC analysis. An MS detector is used not only to quantify the compound but also to provide its mass spectrum, which serves as a chemical fingerprint, confirming its identity by matching the molecular ion and fragmentation pattern.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
Data Interpretation: The GC chromatogram will show the retention time of the compound. The corresponding mass spectrum should display a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern can be compared to library data or analyzed to confirm the structure.[6]
Spectroscopic Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information, detailing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Causality: The unique electronic environment of each proton and carbon in the molecule results in a distinct chemical shift. Coupling patterns (J-coupling) in the ¹H NMR spectrum reveal the connectivity of neighboring protons, which is crucial for assigning the structure. Deuterated chloroform (CDCl₃) is a common solvent as it is aprotic and dissolves the compound well.
Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.
¹H NMR Data Interpretation
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| NH | ~8.5-9.5 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. |
| H-4 | ~6.8-7.0 | triplet | 1H | Coupled to H-5 and weakly to N-H. |
| H-5 | ~6.1-6.3 | triplet | 1H | Coupled to H-4 and weakly to N-H. |
| O-CH₂ -CH₃ | ~4.2-4.4 | quartet | 2H | Coupled to the adjacent CH₃ group. |
| C-3-CH₃ | ~2.2-2.4 | singlet | 3H | No adjacent protons to couple with. |
| O-CH₂-CH₃ | ~1.3-1.5 | triplet | 3H | Coupled to the adjacent CH₂ group. |
¹³C NMR Data Interpretation
| Assignment | Expected δ (ppm) | Notes |
| C=O (Ester) | ~160-165 | Carbonyl carbon, deshielded. |
| C-2 | ~125-130 | Carbon attached to the ester group. |
| C-5 | ~120-125 | Pyrrole ring carbon. |
| C-4 | ~110-115 | Pyrrole ring carbon. |
| C-3 | ~115-120 | Carbon attached to the methyl group. |
| O-C H₂-CH₃ | ~59-62 | Ester ethyl group carbon. |
| O-CH₂-C H₃ | ~14-16 | Ester ethyl group carbon. |
| C-3-C H₃ | ~12-14 | Methyl group carbon. |
(Note: Predicted chemical shifts are based on typical values for pyrrole derivatives and may vary slightly).[4][7][8][9]
Caption: Structure of this compound for NMR assignment.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.
Causality: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically keep the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺. This provides a direct and accurate measurement of the molecular weight.
Protocol: ESI-MS
-
Instrumentation: Mass spectrometer with an ESI source (e.g., TOF or Orbitrap for high resolution).
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode.
Data Interpretation
| Ion | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 154.0863 | ~154.086 | Primary ion observed in positive ESI mode. |
| [M+Na]⁺ | 176.0682 | ~176.068 | Often observed as a sodium adduct. |
| [M]⁺ | 153.0790 | ~153.079 | Molecular ion observed in EI mode (GC-MS).[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality: The bonds within the molecule (N-H, C=O, C-H, C-N) vibrate at specific, quantifiable frequencies when exposed to infrared radiation. The presence of absorption bands at these frequencies confirms the presence of the corresponding functional groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3300-3400 | N-H Stretch | Pyrrole N-H | [10][11] |
| ~2900-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) | [12] |
| ~1680-1710 | C=O Stretch | Ester Carbonyl | [4][7] |
| ~1550 | C=C Stretch | Pyrrole Ring | [11] |
| ~1200-1300 | C-O Stretch | Ester C-O | [4] |
| ~1100 | C-N Stretch | Pyrrole Ring | [11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Causality: The conjugated double bonds in the pyrrole ring absorb UV radiation, promoting electrons from a π bonding orbital to a π* anti-bonding orbital. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophore.
Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Acquisition: Scan the spectrum from 200 to 400 nm using the solvent as a blank.
Data Interpretation: The spectrum is expected to show a strong absorption maximum (λₘₐₓ) characteristic of the substituted pyrrole ring, typically in the range of 250-290 nm, corresponding to π-π* transitions.[11]
Caption: Logic flow of the multi-technique characterization approach.
Conclusion
The comprehensive characterization of this compound requires a synergistic combination of analytical techniques. Chromatographic methods like HPLC and GC-MS are essential for establishing purity, while spectroscopic methods including NMR, MS, and IR provide irrefutable evidence for structural identity. This multi-faceted approach ensures the quality and integrity of this important chemical building block, providing a solid foundation for its application in research, drug development, and materials science. Each method validates the others, leading to a high degree of confidence in the final analytical result.
References
-
Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Qtaitat, A. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(11), 2959. [Link]
-
Yslas, I., Ipiña, A., & Fischer, W. J. (2018). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). ResearchGate. [Link]
-
Jotaniya, C. B., Lunagariya, J. B., & Vekariya, R. H. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2025(1), M1501. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a). ResearchGate. [Link]
-
Hegelund, F., et al. (2008). The high-resolution infrared spectrum of pyrrole between 900 and 1500 cm−1 revisited. Journal of Molecular Spectroscopy, 252(1), 1-10. [Link]
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. [Link]
-
Arshad, M. N., et al. (2014). Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. Journal of Molecular Structure, 1074, 538-547. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 3a. ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester. NIST WebBook. [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
FAO. (n.d.). HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of ethyl 3-coumarincarboxylate. ResearchGate. [Link]
-
Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]
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The Strategic Application of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate in the Synthesis of Asymmetric Porphyrin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the utilization of ethyl 3-methyl-1H-pyrrole-2-carboxylate as a strategic building block in the synthesis of asymmetrically substituted porphyrin analogues. By leveraging the inherent asymmetry and electronic properties of this functionalized pyrrole, researchers can access novel porphyrin structures with tailored characteristics for applications in medicinal chemistry, materials science, and catalysis. This document will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and address common challenges and solutions in the synthesis and purification of these complex macrocycles.
Introduction: The Imperative for Asymmetric Porphyrins
Porphyrins, with their highly conjugated 18 π-electron aromatic system, are fundamental to a myriad of biological functions and technological applications.[1] While symmetrically substituted porphyrins are readily accessible, the synthesis of porphyrins with a defined, non-symmetrical arrangement of peripheral substituents presents a significant synthetic challenge.[2] This asymmetry is crucial for mimicking the complex structures of naturally occurring porphyrins like hemes and chlorophylls, and for developing advanced materials with specific electronic and photophysical properties. The use of pre-functionalized pyrroles, such as this compound, offers a powerful and rational approach to constructing these challenging asymmetric architectures.[3]
The presence of an electron-withdrawing ethyl carboxylate group at the 2-position and an electron-donating methyl group at the 3-position of the pyrrole ring imparts distinct reactivity to the α-positions (1 and 5), influencing the course of condensation reactions and the properties of the resulting porphyrin analogues.[4] This guide will focus on a robust two-step synthetic strategy: the initial formation of an asymmetrically substituted dipyrromethane, followed by a MacDonald-type [2+2] condensation to yield the target trans-A₂B₂-porphyrin.
Mechanistic Considerations: The Role of Pyrrole Substituents
The substituents on the pyrrole precursor play a critical role in directing the synthesis and determining the properties of the final porphyrin.
-
Ethyl Carboxylate Group (C2): As an electron-withdrawing group (EWG), the ester functionality deactivates the pyrrole ring towards electrophilic attack. This can influence the rate of dipyrromethane formation and subsequent porphyrin cyclization.[3] However, it also serves as a valuable synthetic handle for post-macrocyclization modifications, such as hydrolysis to the corresponding carboxylic acid for enhanced water solubility or for conjugation to other molecules.[5]
-
Methyl Group (C3): The electron-donating nature of the methyl group at the β-position can help to stabilize the pyrrole ring and can influence the electronic properties of the final porphyrin, subtly tuning its absorption and emission spectra.[6]
-
Asymmetry: The inherent asymmetry of this compound is the key to accessing asymmetrically substituted porphyrins. By carefully choosing the reaction partners, specific substitution patterns can be achieved.
Synthetic Strategy: A Two-Step Approach to trans-A₂B₂-Porphyrins
The most logical and controlled approach to synthesizing asymmetrically substituted porphyrins from this compound involves a two-step process. This strategy minimizes the formation of statistical mixtures of porphyrins that can arise from one-pot reactions involving multiple pyrrole and aldehyde components, a phenomenon known as "scrambling".[2][7]
Figure 1: General workflow for the two-step synthesis of trans-A₂B₂-porphyrins.
Part 1: Synthesis of the Dipyrromethane Intermediate
The first crucial step is the synthesis of a 5-aryldipyrromethane by reacting this compound with an appropriate aldehyde. This reaction is typically acid-catalyzed.
Protocol 1: Synthesis of Ethyl 3-methyl-5-(phenyl)-1H,1'H-[2,2'-bipyrrole]-2-carboxylate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 2.0 | 167.21 | (e.g., 1.67 g) |
| Benzaldehyde | 1.0 | 106.12 | (e.g., 0.53 g) |
| Trifluoroacetic Acid (TFA) | catalytic | 114.02 | (e.g., 2-3 drops) |
| Dichloromethane (DCM) | solvent | 84.93 | (e.g., 100 mL) |
Procedure:
-
To a solution of this compound (2.0 equiv.) in dry dichloromethane (DCM) under a nitrogen atmosphere, add benzaldehyde (1.0 equiv.).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., silica gel, 3:1 hexane/ethyl acetate).
-
Once the starting materials are consumed, quench the reaction by adding a few drops of triethylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the desired 5-phenyldipyrromethane.[8]
Causality and Insights:
-
The use of a 2:1 molar ratio of pyrrole to aldehyde helps to minimize the formation of higher oligomers.
-
TFA is a common and effective acid catalyst for this condensation. Other Lewis acids such as InCl₃ or BF₃·OEt₂ can also be employed.[8]
-
Careful monitoring by TLC is essential to prevent the formation of unwanted side products.
Part 2: MacDonald [2+2] Condensation for Porphyrin Formation
The purified dipyrromethane is then condensed with a different aldehyde in a MacDonald-type [2+2] reaction to form the porphyrinogen, which is subsequently oxidized to the final porphyrin.[1][9]
Protocol 2: Synthesis of a trans-A₂B₂-Porphyrin Analogue
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Dipyrromethane from Protocol 1 | 1.0 | (as calculated) | (e.g., 1.0 g) |
| p-Tolualdehyde | 1.0 | 120.15 | (e.g., 0.37 g) |
| Trifluoroacetic Acid (TFA) | catalytic | 114.02 | (e.g., 3-4 drops) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.5 | 227.01 | (e.g., 1.05 g) |
| Dichloromethane (DCM) | solvent | 84.93 | (e.g., 200 mL) |
Procedure:
-
Dissolve the dipyrromethane (1.0 equiv.) and p-tolualdehyde (1.0 equiv.) in dry DCM under a nitrogen atmosphere.
-
Add a catalytic amount of TFA to initiate the condensation.
-
Stir the reaction mixture in the dark at room temperature for 2-4 hours. The formation of the porphyrinogen can be monitored by the disappearance of the starting materials on TLC.
-
Add a solution of DDQ (1.5 equiv.) in DCM to the reaction mixture.
-
Stir the reaction mixture open to the air for an additional 1-2 hours. The solution will turn a deep purple or green color, indicating the formation of the porphyrin.
-
Neutralize the reaction with a few drops of triethylamine.
-
Pass the reaction mixture through a short plug of neutral alumina to remove the DDQ byproducts.
-
Concentrate the filtrate and purify the crude porphyrin by column chromatography on silica gel. A typical eluent system would be a gradient of hexane/DCM.[8]
Causality and Insights:
-
The [2+2] condensation of a dipyrromethane with an aldehyde is a powerful method for creating trans-A₂B₂-porphyrins with high regioselectivity.[7][10]
-
DDQ is a strong oxidizing agent that efficiently converts the non-aromatic porphyrinogen intermediate to the fully conjugated porphyrin.[9]
-
Purification of porphyrins can be challenging due to their strong color and potential for aggregation. Careful chromatography is crucial for obtaining a pure product.[11][12]
Figure 2: General purification workflow for the synthesized porphyrin.
Characterization of the Porphyrin Analogue
The synthesized porphyrin should be thoroughly characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a porphyrin is highly characteristic. The inner N-H protons appear at very high field (typically -2 to -4 ppm) due to the aromatic ring current, while the β-pyrrolic protons and meso-protons are shifted downfield (8 to 10 ppm).[13] The asymmetry of the trans-A₂B₂-porphyrin will be reflected in the splitting patterns and number of distinct signals.
-
UV-Vis Spectroscopy: Porphyrins exhibit a strong Soret band (around 400-420 nm) and weaker Q-bands in the visible region (500-700 nm). The position and intensity of these bands are sensitive to the peripheral substituents and the solvent.[14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized porphyrin.
Challenges and Troubleshooting
-
Scrambling: Even in a two-step synthesis, some degree of scrambling can occur, leading to the formation of A₄ and B₄ porphyrins as byproducts. This can be minimized by using mild acid catalysts and carefully controlling the reaction time and temperature.[7]
-
Purification: The separation of the desired trans-A₂B₂-porphyrin from other isomers and impurities can be challenging. Multiple chromatographic steps or the use of preparative HPLC may be necessary.[11]
-
Solubility: Porphyrins with multiple ester groups may have limited solubility in non-polar solvents. A mixture of solvents may be required for chromatography.
Post-Synthetic Modifications
The ethyl ester groups on the synthesized porphyrin can be further modified to introduce new functionalities. For example, hydrolysis of the esters to carboxylic acids can improve water solubility, which is often desirable for biological applications.[5]
Protocol 3: Hydrolysis of Ethyl Ester Groups
-
Dissolve the porphyrin in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid-functionalized porphyrin.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Conclusion
This compound is a valuable and versatile building block for the rational synthesis of asymmetrically substituted porphyrin analogues. The two-step approach, involving the initial formation of a dipyrromethane followed by a MacDonald-type [2+2] condensation, provides a controlled route to trans-A₂B₂-porphyrins. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can access a wide range of novel porphyrin structures with tailored properties for diverse applications in science and medicine.
References
-
Functionalized porphyrins from meso-poly-halogeno-alkyl-dipyrromethanes: synthesis and characterization. (2021). ResearchGate. [Link]
-
Synthetic Pathway to trans-A2B2-Porphyrins: From Oxime-Substituted Dipyrromethanes to Functionalized Macrocycles. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis of New meso-Porphyrins Type A2 B2. (n.d.). Sciforum. [Link]
-
Synthetic Pathway to trans-A2B2-Porphyrins: From Oxime-Substituted Dipyrromethanes to Functionalized Macrocycles. (2025). PubMed. [Link]
-
NMR Investigation of beta-Substituted High-Spin and Low-Spin Iron(III) Tetraphenylporphyrins. (n.d.). PubMed. [Link]
-
Synthesis of a neo-confused porphyrin and an unusual dihydroporphyrin derivative. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Syntheses and Functionalizations of Porphyrin Macrocycles. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. (2021). Chemical Society Reviews (RSC Publishing). [Link]
-
Scheme 69. "2 + 2" and "3 + 1" versions of the MacDonald condensation. (n.d.). ResearchGate. [Link]
-
Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. (n.d.). MDPI. [Link]
-
Pyrroles and related compounds. Part XVII. Porphyrin synthesis through b-bilenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. (2016). Chemical Reviews - ACS Publications. [Link]
-
Large-Scale Green Synthesis of Porphyrins. (2021). PMC - PubMed Central - NIH. [Link]
-
The Purification of Porphyrins by SepaBeanTM machine. (n.d.). Santai Technologies. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Method of separating, large scale preparing porphyrin from complex reaction system. (n.d.).
-
Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Effect of the Ruffled Porphyrin Ring on Electronic Structures: Structure and Characterization of [Fe(TalkylP)(OClO3)] and [Fe(TPrP)(THF)2]ClO4 (alkyl = Ethyl, Et and n-Propyl, Pr). (2025). ResearchGate. [Link]
-
Synthesis and characterization of unsymmetrical β-functionalized push–pull porphyrins: photophysical, electrochemical, and nonlinear optical (NLO) studies. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Asymmetrically -Substituted Porphyrins and Chlorins: Synthesis, Spectroscopic, and Electrochemical Redox Properties. (2025). ResearchGate. [Link]
-
Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. (n.d.). MAPYRO. [Link]
-
β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. (2024). New Journal of Chemistry (RSC Publishing). [Link]
-
Porphyrin-Based Compounds: Synthesis and Application. (n.d.). PMC - NIH. [Link]
-
The effect of β-saturated pyrrolic rings on the electronic structures and aromaticity of magnesium porphyrin derivatives: a density functional study. (n.d.). PubMed. [Link]
-
Esterification of porphyrins and hydrolysis of porphyrin esters. (n.d.). PubMed. [Link]
-
β-Pyrrole functionalized porphyrins: Synthesis, electronic properties, and applications in sensing and DSSC. (2025). ResearchGate. [Link]
-
Structure, Properties, and Reactivity of Porphyrins on Surfaces and Nanostructures with Periodic DFT Calculations. (n.d.). MDPI. [Link]
-
Electronic and steric effects of substituents on the coordinating properties of porphyrins. (2025). ResearchGate. [Link]
-
Synthesis of Porphyrin Macrocycles. (2025). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
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- 3. Pyrroles and related compounds. Part XVII. Porphyrin synthesis through b-bilenes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of porphyrins and hydrolysis of porphyrin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthetic Pathway to trans-A2B2-Porphyrins: From Oxime-Substituted Dipyrromethanes to Functionalized Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. santaisci.com [santaisci.com]
- 13. NMR Investigation of beta-Substituted High-Spin and Low-Spin Iron(III) Tetraphenylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of unsymmetrical β-functionalized push–pull porphyrins: photophysical, electrochemical, and nonlinear optical (NLO) studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate
Welcome to the technical support center for the synthesis of substituted pyrroles, with a focus on improving the yield of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. We will delve into the common challenges encountered during the Knorr pyrrole synthesis and related methodologies, providing scientifically grounded solutions to enhance reaction outcomes.
Overview of the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, often approached via a Knorr-type condensation, presents several challenges that can lead to significantly reduced yields. The core of the Knorr synthesis involves the reaction between an α-amino-ketone and an active methylene compound, such as a β-ketoester.[1][2] A primary difficulty is the inherent instability of the α-amino-ketone intermediate, which readily undergoes self-condensation to form pyrazine byproducts if not immediately consumed in the main reaction.[3] Consequently, this intermediate is almost always generated in situ.
The most common strategy involves the reduction of a stable precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate, using a reducing agent like zinc dust in acetic acid.[1][3] The success of the entire synthesis hinges on the delicate balance of forming the aminoketone and immediately trapping it in the cyclization reaction to form the desired pyrrole.
Visualizing the Core Reaction Pathway
The following diagram outlines the fundamental steps of the Knorr pyrrole synthesis, adapted for the precursors of our target molecule.
Caption: Generalized Knorr-type synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format to help you rapidly identify and solve issues impacting your reaction yield.
Q1: My overall yield is disappointingly low (<30%). Where should I begin my investigation?
A low yield is the most common complaint and can stem from multiple sources. A systematic approach is crucial.
-
Purity of Starting Materials : This is the first and most critical checkpoint. Impurities in reagents can introduce competing side reactions.[4]
-
Ethyl Acetoacetate (EAA) : Should be freshly distilled if it is old or discolored. EAA can self-condense or hydrolyze over time.
-
Zinc Dust : The activity of zinc is paramount for the reduction step. Old zinc dust is often coated with a passivating layer of zinc oxide. Consider purchasing fresh, high-purity dust or activating it by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
-
Solvents : Ensure glacial acetic acid is used and that other solvents are anhydrous if the protocol specifies.[4]
-
-
Reaction Temperature Control : The nitrosation and the reductive condensation steps are highly exothermic.[1][5]
-
Nitrosation : This step should be performed under external cooling (e.g., an ice bath) to keep the temperature between 5-10 °C. Higher temperatures can lead to decomposition of nitrous acid and unwanted side products.
-
Zinc Addition : The addition of zinc dust to the oxime/EAA mixture in acetic acid can cause the solution to boil if not controlled.[1] Add the zinc portion-wise or as a slurry at a rate that maintains a manageable temperature (e.g., below 80-90 °C) with external cooling if necessary. Runaway temperatures are a primary cause of tar formation.
-
Q2: The reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable residue. What is causing this?
Tar formation is a clear sign of product degradation or, more commonly, uncontrolled side reactions.
-
Cause : The primary culprit is the self-condensation of the highly reactive α-amino-ketone intermediate.[3] This happens when the intermediate is generated faster than it can be trapped by the second molecule of the β-ketoester.
-
Solution : The modern and most effective approach to the Knorr synthesis is to add the zinc dust and the solution of the α-oximino ester simultaneously and slowly to a well-stirred solution of the β-ketoester in acetic acid.[1] This ensures that the concentration of the unstable aminoketone remains low at all times, maximizing the probability of the desired intermolecular reaction over self-condensation.
-
Secondary Cause : Excessive heat can cause polymerization and degradation of the pyrrole ring itself, which is electron-rich and can be sensitive to strong acids and high temperatures.[6][7] Adhere strictly to the recommended reaction temperature and time.
Q3: I've identified a significant furan byproduct in my crude NMR. How can I suppress this side reaction?
Furan formation is a classic competing pathway in Paal-Knorr type syntheses, which are mechanistically related to the condensation step of the Knorr reaction.[4]
-
Mechanism of Furan Formation : Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl intermediate, formed after the initial condensation, can undergo a rapid acid-catalyzed intramolecular cyclization and dehydration to yield a furan.[6][7][8] This pathway competes directly with the amine-based cyclization to form the pyrrole.
-
Prevention Strategy : Although the Knorr synthesis uses glacial acetic acid (a weak acid), the reaction conditions should not be made harsher. Avoid adding strong mineral acids. The key is to favor the nucleophilic attack of the amine over the intramolecular attack of the enol oxygen. Ensuring a slight excess of the amine component (generated in situ) and maintaining a moderately acidic environment (as provided by acetic acid) is the correct balance.[8]
Q4: The reaction seems sluggish or stalls before completion. What factors affect the reaction rate?
-
Inactive Zinc : As mentioned in Q1, poor quality zinc is a common reason for a slow or incomplete reduction of the oxime to the necessary aminoketone. If the oxime is not reduced, the reaction cannot proceed.
-
Insufficient Acidity : Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.[1] Using a diluted or insufficient amount of acetic acid can slow the reaction considerably.
-
Steric Hindrance : If you are adapting this synthesis for more substituted pyrroles, be aware that sterically hindered β-ketoesters or amines (if used directly) can significantly slow the rate of condensation.[4]
Data & Parameter Summary
Effective troubleshooting requires understanding how key parameters influence the reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Overall Yield | Impure reagents; Poor temperature control; Inactive zinc dust. | Use freshly distilled/purified reagents. Maintain strict temperature control during exothermic steps. Use fresh or activated high-purity zinc dust. |
| Tar/Polymer Formation | Self-condensation of α-amino-ketone; Overheating. | Employ slow, simultaneous addition of zinc and oxime solution. Avoid exceeding recommended reaction temperatures. |
| Furan Byproduct | Excessively acidic conditions; Prolonged heating in acid. | Use only acetic acid as the acid catalyst; avoid strong mineral acids. Monitor reaction by TLC to prevent unnecessarily long heating times. |
| Incomplete Reaction | Inactive zinc dust; Insufficient acid catalyst. | Activate or replace zinc dust. Ensure an adequate amount of glacial acetic acid is used. |
| Purification Difficulty | Complex mixture of byproducts. | Optimize reaction conditions (temp, addition rate) to minimize side reactions before attempting large-scale purification. |
Recommended Experimental Protocols
The following protocols provide a validated starting point. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[6][9]
Protocol 1: Preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate
-
Charge a reaction vessel with ethyl acetoacetate (1.0 eq) and glacial acetic acid (approx. 2.5 volumes).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the stirred EAA solution, ensuring the internal temperature does not exceed 10 °C.[10]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction can be worked up by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield the oxime, which can be used in the next step, often without further purification.[11]
Protocol 2: General Knorr Synthesis & Work-up
-
In a multi-neck flask equipped with a mechanical stirrer, thermometer, and two addition funnels, add the second equivalent of the β-ketoester (1.0 eq) dissolved in glacial acetic acid (approx. 4-5 volumes).
-
Prepare a solution of the crude ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) from Protocol 1 in glacial acetic acid.
-
Charge one addition funnel with the oxime solution and the other with zinc dust (approx. 1.5-2.0 eq).
-
Begin adding the oxime solution and the zinc dust simultaneously and slowly to the vigorously stirred ketoester solution.
-
Monitor the internal temperature and use external cooling to maintain it within the desired range (e.g., 70-90 °C). The reaction is exothermic.[1]
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[5]
-
Pour the hot reaction mixture into a large volume of ice-water (approx. 10-15 volumes) with stirring.
-
The crude pyrrole product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[6][9]
Visualizing the Workflow
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
common side products in the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles, specifically focusing on ethyl 3-methyl-1H-pyrrole-2-carboxylate. Here, we address common challenges, particularly the formation of side products, and provide troubleshooting strategies rooted in mechanistic principles to enhance yield, purity, and reproducibility.
General Troubleshooting & FAQs
This section addresses broad issues that can arise during pyrrole synthesis, regardless of the specific named reaction employed.
Question 1: My reaction is resulting in a low yield and a complex, difficult-to-purify mixture. Where should I begin troubleshooting?
Answer: Low yields and the formation of multiple products often stem from foundational reaction parameters. Before investigating specific side reactions, it's crucial to validate the core setup.[1]
-
Purity of Starting Materials: Impurities in reagents are a primary cause of unwanted side reactions. Always use freshly purified starting materials. For instance, pyrrole itself can be purified by distillation from zinc dust to remove oxidized impurities.[2][3]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical and must be optimized for your specific substrates.[1] Exothermic reactions, like the Knorr synthesis, may require external cooling to prevent the formation of degradation products.[4][5]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent and the formation of side products from the excess reagent.[1]
-
Atmosphere and Moisture: Many pyrrole syntheses are sensitive to moisture and oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) with dry solvents can be essential to prevent degradation and side reactions.[1]
Question 2: The reaction produces a significant amount of dark, insoluble, tar-like material. What is the likely cause?
Answer: The formation of dark, polymeric tars is a common issue in pyrrole chemistry, especially under strong acid conditions or in the presence of oxidizing agents. Pyrrole rings are electron-rich and highly susceptible to electrophilic attack and polymerization.[2]
-
Acid-Catalyzed Polymerization: Strong acids can protonate the pyrrole ring, initiating a chain reaction where pyrrole units attack each other, leading to insoluble polymers.
-
Oxidative Degradation: Pyrroles are easily oxidized, especially in the presence of air, leading to colored and complex byproducts.
Troubleshooting Flowchart: General Impurities
Caption: General troubleshooting workflow for pyrrole synthesis.
Synthesis-Specific Issues: The Knorr Pyrrole Synthesis
The Knorr synthesis is a cornerstone method for preparing substituted pyrroles like this compound. It involves the condensation of an α-amino-ketone with a β-ketoester.[2][4][6]
Question 3: I am attempting a Knorr synthesis and observing multiple byproducts. What is the most common side reaction in this process?
Answer: The primary challenge in the Knorr synthesis is the high reactivity of the α-amino-ketone intermediate. These compounds are prone to self-condensation, which is a significant competing reaction pathway.[4] This is why the α-amino-ketone is almost always generated in situ.
The typical procedure involves reducing an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[4] The freshly formed α-amino-β-ketoester can then either react with the second equivalent of the β-ketoester (the desired pathway) or react with itself (the side reaction).
Mechanism: Knorr Synthesis vs. Self-Condensation
Caption: Competing pathways in the Knorr pyrrole synthesis.
Troubleshooting Protocol: Minimizing Self-Condensation
To favor the desired reaction, the concentration of the generated α-amino-ketone must be kept low at all times.
-
Reagent Addition: Instead of adding the reducing agent (zinc dust) all at once, add it portion-wise to the solution containing the α-oximino-β-ketoester and the β-ketoester.[5]
-
Slow Addition: A more controlled method is to add the solution of the α-oximino compound and the zinc dust gradually to a well-stirred solution of the β-ketoester in glacial acetic acid.[4]
-
Temperature Control: The reaction is highly exothermic.[5] Maintain the reaction temperature at or below room temperature with an ice bath during the addition to slow down all reaction rates, particularly the undesired self-condensation.
Question 4: My product is contaminated with an isomer. How can regioselectivity be controlled?
Answer: Regioselectivity issues can arise if unsymmetrical starting materials are used. For the synthesis of this compound, the standard Knorr approach uses two equivalents of ethyl acetoacetate, where one is converted to the oxime. This symmetry avoids regiochemical complications. However, if different β-dicarbonyl compounds were used, the initial condensation could occur in two different ways, leading to isomeric products. Careful selection of symmetrical starting materials or those with one highly reactive methylene group is key.[7]
Synthesis-Specific Issues: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is another powerful method, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9]
Question 5: I am attempting a Paal-Knorr synthesis and see a significant byproduct that lacks nitrogen. What is it?
Answer: The most common side product in a Paal-Knorr pyrrole synthesis is the corresponding furan .[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, which competes directly with the desired condensation with the amine.[1][8]
Causality: The Role of pH
The outcome of the Paal-Knorr reaction is highly dependent on pH.
-
Weakly Acidic to Neutral Conditions (pH > 4): These conditions favor the nucleophilic attack of the amine on the carbonyl group, leading to the formation of the pyrrole.[8] Acetic acid is a common and effective catalyst.
-
Strongly Acidic Conditions (pH < 3): Under high acidity, the carbonyl oxygen is readily protonated, which facilitates the intramolecular attack by the enol oxygen, leading to the furan byproduct.[8]
Troubleshooting Table: Paal-Knorr Side Products
| Observed Issue | Probable Cause | Recommended Action | Supporting Rationale |
| Significant Furan Byproduct | Excessive acidity (pH < 3) | Run the reaction in the presence of a weak acid like acetic acid. Avoid strong mineral acids. | Weakly acidic conditions accelerate the desired amine condensation without overly promoting the competing intramolecular cyclization of the dicarbonyl.[8] |
| Slow or Incomplete Reaction | 1. Insufficiently reactive amine2. Steric hindrance3. Suboptimal catalyst | 1. Use a more nucleophilic amine if possible.2. Increase reaction temperature or time.3. Screen different weak Brønsted or Lewis acids. | Amines with strong electron-withdrawing groups are less nucleophilic. Higher temperatures can overcome activation barriers, but must be balanced against potential degradation.[1] |
| Low Yield | General issues (see Q1) or moisture | Use dry solvents and run under an inert atmosphere. | Water can interfere with the condensation steps.[1] |
Purification Strategies
Question 6: What is the recommended method for purifying the final product, this compound?
Answer: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and contains colored impurities or byproducts from self-condensation, recrystallization is highly effective.[5] A common solvent system is aqueous ethanol. The desired pyrrole is often a crystalline solid.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexane is typically effective for eluting pyrrole esters.
-
Acid-Base Extraction: If the main impurities are unreacted acidic or basic starting materials, a simple liquid-liquid extraction can be performed. The organic layer containing the product can be washed with a dilute acid, followed by a dilute base (like sodium bicarbonate solution), and then water.[10]
Sample Purification Protocol (Post-Knorr Synthesis)
-
Quench and Precipitate: After the reaction is complete, the hot mixture is carefully poured into a large volume of cold water to precipitate the crude product.[5]
-
Filter and Wash: The crude solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts and residual acetic acid.[5]
-
Recrystallize: The dried crude solid is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, and finally in an ice bath, to induce crystallization of the pure product.
-
Isolate and Dry: The purified crystals are collected by filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- Echemi. (2022). Everything Needed to Know: Knorr Synthesis of Pyrrole.
- Ataman Kimya. (n.d.). PYRROLE.
- ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
- Wikipedia. (n.d.). Pyrrole.
- YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole.
- Grokipedia. (n.d.). Knorr pyrrole synthesis.
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate by Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 3-methyl-1H-pyrrole-2-carboxylate and related derivatives. It is structured to address specific experimental challenges through practical troubleshooting and frequently asked questions, grounding all recommendations in established scientific principles.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve specific experimental issues.
Question 1: My compound is streaking severely on the silica gel TLC plate and column. What's causing this and how can I fix it?
Answer: Streaking is a frequent issue with pyrrole-containing molecules and is primarily caused by the interaction of the slightly acidic N-H proton of the pyrrole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.
Causality & Solution Workflow:
-
Neutralize the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., for every 100 mL of eluent, add 0.5 to 2 mL of Et₃N).[2] Triethylamine is a volatile base that will effectively compete for the acidic sites on the silica, allowing your pyrrole to elute cleanly.[1][3]
-
Alternative for Highly Sensitive Compounds: For compounds that might react with an amine, preparing a slurry of the silica gel with the Et₃N-containing eluent before packing the column can also be effective.[2][3]
-
-
Optimize the Solvent System: While neutralization is key, solvent choice is also critical.
-
Increase the eluent's polarity. A more polar solvent system can help to disrupt the strong interactions between your polar compound and the stationary phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.[1]
-
-
Consider an Alternative Stationary Phase: If streaking and decomposition persist, the stationary phase itself may be the issue.
Question 2: I'm seeing poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This is primarily influenced by the choice of mobile and stationary phases.
Strategies for Improving Resolution:
-
Fine-Tune Solvent Polarity: The goal is to find a solvent system where the Rf value of your target compound on a TLC plate is between 0.2 and 0.4.[1][3] An Rf in this range generally provides the best separation during column chromatography.
-
Systematic TLC Analysis: Run several TLC plates with slightly different solvent ratios (e.g., 10% EtOAc/Hexane, 15% EtOAc/Hexane, 20% EtOAc/Hexane) to identify the optimal system.
-
-
Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (like Ethyl Acetate/Hexane) doesn't work, you need to change the chemical nature of the eluent. Different solvents interact with your compound and the stationary phase in unique ways.
-
Introduce a Different Solvent: Try replacing ethyl acetate with diethyl ether or dichloromethane. For instance, a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane, but the selectivity for impurities might be different.[5]
-
Ternary Systems: Sometimes, adding a third solvent in a small quantity can dramatically improve separation. For example, a Hexane/Dichloromethane/Ethyl Acetate system can offer unique selectivity.
-
-
Column and Loading Technique:
-
Column Dimensions: Use a longer, narrower column for difficult separations.
-
Sample Loading: Load the sample in the most concentrated band possible. Dry loading, where the crude sample is adsorbed onto a small amount of silica and then added to the column, is highly recommended, especially if the compound has poor solubility in the eluent.[3][6]
-
Question 3: My purified this compound is a pale yellow or pinkish color, but I expect it to be colorless. What happened?
Answer: The coloration of purified pyrroles is almost always due to oxidation.[2] Pyrroles, especially those with electron-donating groups, can be sensitive to air and light, leading to the formation of colored polymeric byproducts.
Prevention and Remediation:
-
Minimize Exposure: Work quickly and minimize the compound's exposure to air and bright light during and after purification.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere like nitrogen or argon, especially during solvent removal.[2]
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
Removal of Color: Sometimes, filtering a solution of the compound through a small plug of activated carbon (Norit) can remove colored impurities. However, be aware that this can also lead to loss of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A Hexane/Ethyl Acetate system is the standard and most effective starting point for many pyrrole derivatives.[1][5] Begin your TLC analysis with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate, and gradually increase the proportion of ethyl acetate until you achieve an Rf for your target compound between 0.2 and 0.4.[1][3] This Rf value is ideal for good separation on a column.
Q2: My compound seems to be decomposing on the column, leading to low recovery. How can I confirm this and prevent it?
A2: Decomposition on silica gel is a known issue for acid-sensitive compounds like some pyrroles.[1][2][4]
-
Confirmation (2D TLC): You can test for stability by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in a chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots that are off the diagonal.[4][7]
-
Prevention: The best way to prevent decomposition is to add 1-2% triethylamine to your eluent to neutralize the silica gel.[1][2] Alternatively, using a less acidic stationary phase like neutral alumina is a viable option.[3]
Q3: My compound is either stuck at the baseline (Rf = 0) or running with the solvent front (Rf = 1) on the TLC plate. What should I do?
A3: This indicates a significant mismatch between the polarity of your compound and the eluent.
-
Stuck at Baseline (Too Polar): Your eluent is not polar enough to move the compound. You need to switch to a more polar solvent system. If even 100% ethyl acetate is insufficient, try a dichloromethane/methanol system, starting with 1-2% methanol and gradually increasing the concentration.[3]
-
At Solvent Front (Too Non-Polar): Your eluent is too polar, and your compound is not interacting with the silica gel.[1] Decrease the polarity of the mobile phase. If you are using 20% ethyl acetate in hexanes, try reducing it to 5% or even 100% hexanes.[1][5]
Q4: Should I use normal-phase (silica/alumina) or reversed-phase (C18) chromatography?
A4: The choice depends on the overall polarity of your molecule.
-
Normal-Phase (Silica Gel): This is the most common and generally suitable method for moderately polar organic compounds like this compound.[1]
-
Reversed-Phase (C18): This is ideal for highly polar pyrrole derivatives that are soluble in polar solvents like water, methanol, or acetonitrile. In reversed-phase, the stationary phase is non-polar, and a polar mobile phase is used.[1]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Acidic silica interacting with the pyrrole N-H. | Add 0.5-2% triethylamine to the eluent.[1][2] |
| Poor Separation | Suboptimal solvent system selectivity. | Adjust solvent ratio for Rf of 0.2-0.4; try different solvent families (e.g., ether or DCM instead of EtOAc).[1][3] |
| Compound Decomposition | Acid-catalyzed degradation on silica gel. | Neutralize silica with triethylamine; use neutral alumina; perform 2D TLC to confirm.[3][4] |
| Low Recovery | Irreversible binding to silica or decomposition. | Neutralize the eluent; ensure the compound is not too polar for the chosen system. |
| Colored Product | Oxidation of the pyrrole ring. | Minimize exposure to air/light; store under inert gas.[2] |
Protocol 1: Standard Flash Column Chromatography Purification
This protocol assumes the use of silica gel and is optimized for a moderately polar compound like this compound.
1. Solvent System Selection (TLC): a. Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) containing 1% triethylamine. b. Spot your crude reaction mixture on TLC plates and develop them. c. Identify the solvent system that provides good separation and gives your target compound an Rf value of approximately 0.2-0.4.[1][3] This will be your column eluent.
2. Column Packing: a. Select an appropriate size glass column. b. Prepare a slurry of silica gel in your chosen eluent (from step 1c). For acid-sensitive compounds, ensure the eluent contains 1-2% triethylamine.[2] c. Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution. c. Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6] d. Carefully add this powder to the top of the packed column, creating a thin, even layer.
4. Elution and Fraction Collection: a. Carefully add your eluent to the column, filling the space above the sample. b. Apply positive pressure (flash chromatography) to begin eluting the compounds. c. Collect fractions in an array of test tubes. The size of the fractions will depend on the scale of your purification. d. If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).[1]
5. Analysis of Fractions: a. Monitor the elution process by spotting collected fractions on TLC plates. b. Visualize the spots under UV light or by staining (e.g., with potassium permanganate). c. Combine the fractions that contain your pure product.
6. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Chromatography Troubleshooting Workflow
Caption: A decision tree for troubleshooting common chromatography issues.
Purification Process Flow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during its synthesis, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve reaction failures, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: My reaction has failed to yield any of the desired product. What are the most likely initial points of failure?
A1: A complete reaction failure often points to fundamental issues with starting materials or reaction conditions. Key factors to investigate include:
-
Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to undesired side products.[1][2] It is crucial to use freshly purified reagents.
-
Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters that require careful optimization for your specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere can be essential.[1]
Q2: I'm observing a significant amount of a furan byproduct. How can this be avoided?
A2: Furan formation is a common side reaction in Paal-Knorr synthesis, occurring through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][3] Controlling the acidity of the reaction medium is the primary strategy to mitigate this. Strongly acidic conditions (pH < 3) favor furan formation, while neutral or weakly acidic conditions promote the desired pyrrole synthesis.[2][4]
Q3: My yield is consistently low. What adjustments can I make to improve it?
A3: Low yields can stem from several factors. Beyond ensuring the purity of starting materials and optimal stoichiometry, consider the following:
-
Catalyst Choice: The selection of the acid catalyst significantly impacts both the yield and reaction time. Experimenting with different Brønsted or Lewis acids may be beneficial.[2][5]
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they may also lead to the degradation of starting materials or the product.[2] Careful optimization is key.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts.[2]
Troubleshooting Guides for Specific Synthetic Routes
The two primary methods for synthesizing substituted pyrroles like this compound are the Paal-Knorr and Hantzsch syntheses. Below are detailed troubleshooting guides for each.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5]
Issue 1: Reaction Stalls or Proceeds Slowly
-
Causality: Insufficiently reactive starting materials, such as amines with strong electron-withdrawing groups, can be less nucleophilic and react sluggishly.[3] Steric hindrance on either the dicarbonyl compound or the amine can also impede the reaction.[3]
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for any signs of decomposition. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[2]
-
Change Catalyst: If using a weak acid like acetic acid, consider a stronger Brønsted acid or a Lewis acid such as Sc(OTf)₃ or Bi(NO₃)₃ to enhance the rate of reaction.[5]
-
Solvent Choice: While often performed in protic solvents like ethanol or acetic acid, exploring solvent-free conditions or using ionic liquids can sometimes accelerate the reaction.[5]
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Causality: This often points to impure starting materials or reaction conditions that are too harsh, leading to decomposition.[1][2] The 1,4-dicarbonyl compound itself can be prone to side reactions under strongly acidic conditions.[5]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the 1,4-dicarbonyl compound is pure. Techniques like distillation or recrystallization should be employed if purity is questionable.[2] Use a fresh, high-purity amine.
-
Moderate Reaction pH: As previously mentioned, maintain a neutral to weakly acidic pH to disfavor side reactions like furan formation.[2][4]
-
TLC Monitoring: Closely monitor the reaction by TLC to identify the point of maximum product formation before significant byproduct accumulation occurs.[2]
-
| Parameter | Recommendation for Paal-Knorr Synthesis | Rationale |
| pH | Neutral to weakly acidic (pH 4-6) | Minimizes furan byproduct formation which is favored at pH < 3.[2][4] |
| Temperature | 60-80 °C (conventional heating) | Balances reaction rate with potential for substrate/product degradation.[2] |
| Catalyst | Acetic acid, Sc(OTf)₃, Bi(NO₃)₃ | Weak acids accelerate the reaction; Lewis acids can be effective for less reactive substrates.[2][5] |
| Solvent | Ethanol, Acetic Acid, or Solvent-free | Protic solvents are common, but solvent-free conditions can be more efficient.[2] |
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6]
Issue 1: Low Yield of the Desired Pyrrole Isomer
-
Causality: The Hantzsch synthesis can sometimes yield isomeric products.[7] The reaction mechanism involves the initial formation of an enamine from the β-ketoester and ammonia/amine, which then reacts with the α-haloketone.[6] The regioselectivity can be influenced by the nature of the substituents.
-
Troubleshooting Steps:
-
Control Reagent Addition: The order and rate of addition of the reactants can influence the outcome. A slow, controlled addition of the α-haloketone to the pre-formed enamine may improve selectivity.
-
Solvent and Temperature Effects: Explore different solvent systems and reaction temperatures, as these can alter the transition state energies of the competing pathways.
-
Alternative Starting Materials: In some cases, using a different β-ketoester or α-haloketone with varying steric or electronic properties can favor the formation of the desired isomer.
-
Issue 2: Furan Derivative as a Major Byproduct
-
Causality: Similar to the Paal-Knorr synthesis, furan formation can be a competing side reaction in the Hantzsch synthesis.[1]
-
Troubleshooting Steps:
-
Optimize Base Concentration: The base (ammonia or primary amine) is a reactant but also acts as a catalyst.[8] Ensure the stoichiometry is correct and consider the pKa of the amine used.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the pathway leading to the furan byproduct.
-
| Parameter | Recommendation for Hantzsch Synthesis | Rationale |
| Base | Ammonia or primary amine | Acts as both a reactant and a catalyst.[8] |
| Solvent | Ethanol, Acetic Acid | Common solvents that facilitate the reaction. |
| Temperature | Room temperature to moderate heating | Higher temperatures may increase the rate of side reactions. |
| Reagent Purity | High purity for all reactants | Impurities can lead to a complex mixture of products.[1] |
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[2]
-
Reactant Preparation:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).[2]
-
Add the primary amine (1.1 - 1.5 eq).[2]
-
Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).[2]
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[2]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.[2]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[2]
-
Visualizations
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
Paal-Knorr Reaction Mechanism and Furan Side Reaction
Caption: Competing pathways in the Paal-Knorr synthesis.
References
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ethyl acetoacetate. Britannica. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
General procedure for the synthesis of polysubstituted pyrroles derivatives. The Royal Society of Chemistry. Available at: [Link]
- Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. Google Patents.
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. Available at: [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Pyrroles by the Hantzsch synthesis. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
-
The Hantzsch Pyrrole Synthesis. Scribd. Available at: [Link]
-
Heterocyclic Compounds. Available at: [Link]
-
Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and... ResearchGate. Available at: [Link]
-
Intermediates in the Paal-Knorr Synthesis of Furans. J-Global. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
-
Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. ACS Publications. Available at: [Link]
-
The Elusive Paal-Knorr Intermediates in the Trofimov Synthesis of Pyrroles: Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
(PDF) The Hantzsch pyrrole synthesis. ResearchGate. Available at: [Link]
-
Hantzsch Pyrrole Synthesis - Heterocyclic Chemistry| Part 5. YouTube. Available at: [Link]
-
Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. Available at: [Link]
- Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.
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- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-Methyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific pyrrole synthesis. Here, we move beyond generic protocols to address the nuanced challenges you may face in the lab, grounding our advice in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. While several named reactions can, in principle, yield substituted pyrroles, the Knorr pyrrole synthesis and its variations are most commonly employed for this substitution pattern.[1][2] The core of the challenge lies in the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. The α-amino ketone intermediates are notoriously unstable and prone to self-condensation, necessitating their in situ generation.[1][3] This guide will focus on a robust, modified Knorr approach and provide detailed troubleshooting for common pitfalls.
Recommended Synthetic Approach: A Modified Knorr Synthesis
The most reliable route to this compound involves the reaction of ethyl 2-amino-3-oxobutanoate (generated in situ) with ethyl acetoacetate. The overall transformation is a one-pot reaction that requires careful control of temperature and reagent addition.
A general workflow for this synthesis is depicted below:
Caption: Workflow for the modified Knorr synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low (<30%). What are the most likely causes?
A1: Low yields in this Knorr synthesis variant are common and can typically be traced to one of three areas:
-
Inefficient In Situ Amine Formation: The reduction of the oxime to the amine is a critical step.[1][4] If this is incomplete or slow, the unreacted oxime will not participate in the pyrrole-forming condensation.
-
Troubleshooting: Ensure your zinc dust is of high purity and finely divided to maximize surface area. The reaction is exothermic; maintaining the temperature as specified in the protocol is crucial for preventing side reactions.[1]
-
-
Self-Condensation of the α-Amino Ketone: The generated ethyl 2-amino-3-oxobutanoate is highly reactive and can dimerize to form pyrazines if it does not react with ethyl acetoacetate in a timely manner.[3]
-
Troubleshooting: This is mitigated by the slow, controlled addition of the zinc dust and oxime solution to the reaction mixture containing ethyl acetoacetate. This ensures that the concentration of the free amine is always low.[1]
-
-
Suboptimal Reaction Temperature: The Knorr synthesis is temperature-sensitive.[5]
-
Troubleshooting: While the initial reduction is often performed at a controlled, lower temperature, the subsequent condensation and cyclization may require heating (reflux) to proceed at a reasonable rate.[4] Monitor your reaction by TLC to determine the optimal reaction time and temperature for your specific setup.
-
Q2: I'm observing a significant amount of a dark, tarry byproduct that is difficult to separate from my product. What is it and how can I prevent it?
A2: The formation of dark, polymeric tars is a frequent issue in pyrrole synthesis, often due to the acidic reaction conditions and the electron-rich nature of the pyrrole ring, which can be susceptible to polymerization.
-
Causality: The combination of a strong acid catalyst (like glacial acetic acid) and heat can promote a variety of side reactions, including polymerization of the starting materials or the final pyrrole product.
-
Prevention & Mitigation:
-
Control Temperature: Avoid excessive heating or prolonged reaction times. Once TLC indicates the consumption of the limiting reagent, proceed with the work-up.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Purification Strategy: If tar is formed, it is often best removed by a preliminary filtration through a plug of silica gel or celite before concentrating the reaction mixture. The crude product can then be further purified by column chromatography or recrystallization.
-
Q3: My TLC analysis shows multiple spots close to my product's Rf value, making purification difficult. What are these likely impurities?
A3: Besides the starting materials, several isomeric or related byproducts can form, complicating purification.
-
Potential Byproducts:
-
Isomeric Pyrroles: Depending on the precise condensation pathway, it's possible, though less common in this specific reaction, to form other pyrrole isomers.
-
Pyrazine Byproducts: As mentioned, dimerization of the α-amino ketone leads to substituted pyrazines.[3]
-
Incompletely Reacted Intermediates: You may have residual enamine intermediates that have not fully cyclized.
-
-
Troubleshooting Purification:
-
Column Chromatography: A carefully chosen solvent system is key. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.
-
Recrystallization: If a solid, the crude product may be purified by recrystallization. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.[6]
-
Q4: The initial nitrosation of ethyl acetoacetate to form the oxime seems inefficient. How can I optimize this step?
A4: The formation of ethyl 2-(hydroxyimino)-3-oxobutanoate is a critical first step in preparing one of the key reactants.
-
Key Parameters:
-
Temperature Control: This reaction is highly exothermic and must be kept cool (typically 0-10 °C) to prevent the decomposition of nitrous acid (formed in situ from sodium nitrite and acetic acid) and minimize side reactions.[4]
-
Rate of Addition: The aqueous solution of sodium nitrite should be added slowly to the solution of ethyl acetoacetate in acetic acid to maintain temperature control.[1][7]
-
Stoichiometry: Ensure you are using at least one equivalent of sodium nitrite.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C | Prevents decomposition of nitrous acid and byproducts. |
| NaNO₂ Addition | Slow, dropwise | Maintains temperature control and prevents localized overheating. |
| Stirring | Vigorous | Ensures efficient mixing of the biphasic reaction mixture. |
Table 1. Optimized Conditions for Oxime Formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
This protocol details the preparation of a key starting material.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting solution of ethyl 2-(hydroxyimino)-3-oxobutanoate is typically used directly in the next step without isolation.
Protocol 2: One-Pot Synthesis of this compound
-
In a large three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid.
-
Begin vigorous stirring and add finely powdered zinc dust (approx. 2.0-2.5 eq).
-
Gently heat the mixture to around 60-70 °C.
-
Simultaneously and slowly, add the previously prepared solution of ethyl 2-(hydroxyimino)-3-oxobutanoate (from Protocol 1, based on 1.0 eq of the starting ethyl acetoacetate) to the reaction flask. The addition should be controlled to maintain a steady reflux. The reaction is exothermic.[1]
-
After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure the completion of the reaction.[4]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).[6]
-
Once the reaction is complete, cool the mixture and pour it into a large volume of ice-water.
-
The crude product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.[4]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting the synthesis.
References
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Britannica. Ethyl acetoacetate. [Link]
-
Grokipedia. Knorr pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of polysubstituted pyrroles derivatives. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. Pyrroles by the Hantzsch synthesis. [Link]
Sources
Technical Support Center: Alternative Synthetic Routes to Avoid Byproducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that unexpected byproducts are a significant challenge in chemical synthesis, leading to reduced yields, complex purifications, and increased costs. This guide is structured to provide not just solutions, but a foundational understanding of why byproducts form and how to strategically design synthetic routes to avoid them from the outset. We will explore core principles, troubleshoot common issues, and provide actionable protocols grounded in established science.
Part 1: Foundational Principles: The "Why" Behind Byproduct Formation
Before troubleshooting, it's crucial to understand the root causes of byproduct formation. Byproducts are not random occurrences; they are the result of competing reaction pathways.[1] Side products arise from alternative reaction pathways, while byproducts are produced as a direct, stoichiometric result of the desired reaction.[1] Minimizing both is key to efficient synthesis. The modern approach to this challenge is framed by the principles of Green Chemistry .[2][3][4]
The Pillars of a "Clean" Synthesis:
-
Atom Economy: This is the cornerstone concept, developed by Barry Trost, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product.[5][6] A reaction may have a 95% yield but a poor atom economy if a large portion of the reactant mass is converted into byproducts.[6]
-
Formula: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100[5]
-
-
Catalysis over Stoichiometry: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can facilitate a single reaction many times, minimizing waste.[3] Stoichiometric reagents are consumed in the reaction, often leading to significant byproduct formation.[3]
-
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, add steps to a synthesis and generate waste.[4][7] While sometimes necessary to prevent side reactions at a specific functional group, modern synthetic strategies aim to avoid them where possible.[8][9]
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during synthesis.
Scenario 1: My reaction is generating a complex mixture of side products. Where do I begin?
This is a common and frustrating problem. A systematic approach is essential to diagnose the issue without resorting to random trial and error.[10][11]
Answer:
Start with a thorough diagnosis. First, isolate and characterize the major side products using techniques like NMR, MS, and IR.[10] Understanding the structure of what you're making is the first step to understanding how it's being made.
Troubleshooting Workflow:
-
Re-evaluate Reaction Conditions: Side reactions are often highly sensitive to changes in reaction parameters.[12][]
-
Temperature: Is the reaction too hot, providing enough energy to overcome the activation barrier for an undesired pathway? Try lowering the temperature. Conversely, if the reaction is sluggish, decomposition of starting materials or intermediates over long reaction times could be the issue.[11]
-
Concentration: High concentrations can sometimes favor intermolecular side reactions (e.g., oligomerization).[14] Diluting the reaction mixture may improve selectivity for the desired intramolecular pathway.
-
Order of Addition: The sequence in which you add reagents can be critical.[11] Adding a highly reactive reagent slowly can maintain its low concentration, preventing side reactions.
-
-
Assess Reagent and Solvent Purity: Impurities in your starting materials or solvents can act as catalysts for unwanted reactions or participate directly in side product formation.[11][15] Always use reagents and solvents of appropriate purity and ensure they are dry if the reaction is moisture-sensitive.
-
Consider the Mechanism: With the structures of your side products in hand, propose a plausible mechanism for their formation. Are you seeing products from over-oxidation, rearrangement, or reaction with the solvent? This mechanistic insight is your most powerful tool for rationally modifying the reaction.
dot
Sources
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- 2. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
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- 5. primescholars.com [primescholars.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
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- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. wnynewsnow.com [wnynewsnow.com]
- 14. reddit.com [reddit.com]
- 15. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
Technical Support Center: Challenges in the Scale-Up of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 3-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic building block. Pyrrole derivatives are foundational in the synthesis of a wide array of pharmaceuticals, making robust and scalable synthetic routes essential.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this compound.
I. Overview of Synthetic Strategies
The synthesis of substituted pyrroles like this compound can be approached through several classical methods, each with its own set of advantages and challenges. The most common routes include the Hantzsch, Knorr, and Paal-Knorr pyrrole syntheses.[1][3][4][5][6]
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[3] It is a versatile method for producing a variety of substituted pyrroles.[3][7]
-
Knorr Pyrrole Synthesis: A widely used reaction that synthesizes substituted pyrroles from an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group.[4][5] A significant challenge in this synthesis is that α-aminoketones are prone to self-condensation and often need to be prepared in situ.[4]
-
Paal-Knorr Pyrrole Synthesis: This is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][8] While operationally simple, the preparation of the 1,4-dicarbonyl precursor can be challenging.[6]
The selection of a specific synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target pyrrole.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Q1: Low reaction yield is observed. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing, especially on a larger scale.
-
Side Reactions: Competing side reactions, such as self-condensation of starting materials (particularly in the Knorr synthesis), can significantly reduce the yield of the desired product.[4]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of byproducts and unreacted starting materials.
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
-
Ineffective Catalyst: The catalyst, if used, may be deactivated or used in an insufficient amount. For instance, in the Knorr synthesis, zinc and acetic acid are typically required as catalysts.[4]
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation. Some reactions, like the Knorr synthesis, are exothermic and may require external cooling to prevent runaway reactions.[4]
-
Stirring and Mixing: Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture and improve reaction kinetics.
-
In Situ Generation of Reactive Intermediates: For reactions involving unstable intermediates like α-aminoketones in the Knorr synthesis, in situ generation is a common strategy to minimize self-condensation.[4]
-
Reagent Purity and Stoichiometry: Use high-purity starting materials and carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.
-
Catalyst Screening: If applicable, screen different catalysts and optimize their loading to enhance the reaction rate and selectivity. For some pyrrole syntheses, Lewis acids like iron(III) salts have been shown to be effective.[9]
Q2: I am facing difficulties in purifying the crude product. What are the recommended purification strategies?
Potential Causes:
-
Formation of Closely-Related Byproducts: The synthesis may produce byproducts with similar polarities to the desired product, making separation by column chromatography challenging.
-
Residual Starting Materials: Unreacted starting materials can co-elute with the product.
-
Product Instability: The pyrrole product itself might be unstable under certain purification conditions (e.g., acidic or basic conditions).[10]
Solutions:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography Optimization: If chromatography is necessary, carefully select the stationary phase (e.g., silica gel, alumina) and the eluent system. A shallow gradient elution can sometimes improve the separation of closely related compounds.
-
Extraction: A liquid-liquid extraction workup can be used to remove many impurities before further purification. For example, washing the organic layer with a mild acid or base can remove basic or acidic impurities, respectively.
-
Adsorption: In some cases, treating a solution of the crude product with an adsorbent like activated carbon or silica gel can remove colored impurities.[11]
Q3: The reaction is not scaling up well from the lab to a pilot plant. What are the key scale-up challenges?
Potential Causes:
-
Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to a lower surface-area-to-volume ratio, leading to poor temperature control and increased byproduct formation.[4]
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.
-
Reagent Addition Rate: The rate of addition of a reactant can have a much more significant impact on the reaction outcome at a larger scale.
-
Work-up and Isolation: Procedures that are simple on a lab scale, like filtration or extraction, can become bottlenecks during scale-up.
Solutions:
-
Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards associated with the reaction before scaling up.
-
Reactor Design: Use a reactor with appropriate heat transfer capabilities. For highly exothermic reactions, a continuous flow reactor might be a safer and more efficient alternative.[3][12]
-
Controlled Reagent Addition: Implement a controlled addition of critical reagents using a dosing pump to maintain a consistent reaction profile.
-
Scale-Down Studies: Perform scale-down studies in the lab to mimic the conditions of the larger reactor and identify potential issues before committing to a large-scale run.
-
Process Optimization for Work-up: Develop a robust and scalable work-up and isolation procedure. This may involve switching from gravity filtration to a filter press or using a continuous centrifuge.
III. Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the industrial production of substituted pyrroles?
A: The choice of synthetic route for industrial production depends on several factors, including the cost and availability of starting materials, the overall process efficiency, and the environmental impact. The Paal-Knorr synthesis is often favored for its operational simplicity and the use of readily available 1,4-dicarbonyl compounds.[13][14] However, advancements in continuous flow chemistry are making other methods, like the Hantzsch synthesis, more attractive for large-scale production due to better control over reaction parameters and improved safety.[3][12]
Q: What are the common byproducts in the synthesis of this compound?
A: The nature of byproducts depends on the synthetic route. In the Knorr synthesis, self-condensation of the α-aminoketone is a major side reaction.[4] In the Hantzsch synthesis, regioisomers can be formed if the starting materials are unsymmetrical. In the Paal-Knorr synthesis, incomplete cyclization or side reactions of the dicarbonyl compound can lead to impurities.
Q: How can I minimize the formation of colored impurities during the synthesis?
A: Colored impurities often arise from polymerization or degradation of the pyrrole ring, which is known to be unstable towards strong acids.[10] To minimize their formation, it is important to:
-
Use mild reaction conditions whenever possible.
-
Avoid prolonged exposure to strong acids.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify the product promptly after the reaction is complete.
Q: Are there any green chemistry approaches for the synthesis of pyrroles?
A: Yes, there is a growing interest in developing more environmentally friendly methods for pyrrole synthesis. This includes the use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and microwave-assisted synthesis to reduce reaction times and energy consumption.[13][15] For instance, some Paal-Knorr reactions can be effectively carried out in water with a catalytic amount of a Lewis acid.[16]
IV. Data and Protocols
Table 1: Comparison of Common Pyrrole Synthesis Methods
| Synthesis Method | Key Reactants | Common Catalysts/Conditions | Advantages | Common Challenges |
| Hantzsch | β-ketoester, α-haloketone, ammonia/amine | Often proceeds at room temperature or with gentle heating | Versatile for various substitutions.[3][7] | Potential for regioisomer formation. |
| Knorr | α-aminoketone, β-ketoester | Zinc, acetic acid[4] | Widely used and well-established.[4][5] | α-aminoketones are unstable and prone to self-condensation.[4] |
| Paal-Knorr | 1,4-dicarbonyl compound, ammonia/amine | Weakly acidic conditions (e.g., acetic acid)[8] | Operationally simple, good yields.[13] | Preparation of the 1,4-dicarbonyl precursor can be difficult.[6] |
Experimental Protocol: General Procedure for Paal-Knorr Synthesis of a Substituted Pyrrole
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., acetic acid, ethanol).
-
Reagent Addition: Add the primary amine or an ammonia source (e.g., ammonium acetate, 1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.[13]
V. Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Diagram 2: Key Steps in Paal-Knorr Pyrrole Synthesis
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. benchchem.com [benchchem.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Derivatives
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs endowed with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing molecules that can interact with various biological targets. Among the vast family of pyrrole-containing compounds, derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate serve as a versatile platform for developing new therapeutic agents.
This guide provides a comparative analysis of the biological activities of various derivatives stemming from the this compound core. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
Antimicrobial Activity: A New Frontier in Antibacterial Drug Discovery
The rise of antibiotic resistance necessitates the continuous search for new antibacterial agents.[1] Pyrrole derivatives have emerged as a promising class of compounds, with modifications to the core structure leading to significant antibacterial potency.[1]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of pyrrole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. Studies have shown that the introduction of specific functional groups onto the pyrrole-2-carboxylate scaffold can dramatically enhance its antibacterial effects. For instance, the synthesis of O-acyloximes of 4-formylpyrrole derivatives has yielded compounds with notable activity against a range of bacteria, including Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 7.81 to 125 µg/mL.[1]
Another study focused on 1H-pyrrole-2-carboxylate derivatives and identified ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate as a particularly potent agent against Mycobacterium tuberculosis H37Rv, with an MIC value of 0.7 µg/mL.[1] This highlights the significant impact that N-1 substitution and modifications at other positions of the pyrrole ring can have on antibacterial potency. The structure-activity relationship suggests that both the core heterocycle and the nature of its substituents are crucial for activity.[1]
| Derivative Class | Modification | Target Organism(s) | Observed Activity (MIC) | Reference |
| O-acyloximes of 4-formylpyrroles | 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | P. mirabilis, P. aeruginosa, S. epidermidis, E. faecalis | 7.81 - 125 µg/mL | [1] |
| 1H-pyrrole-2-carboxylate Derivative | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [1] |
| Pyrrole-2-carboxamides | Varied substituents on pyrrole ring and carboxamide | Drug-resistant M. tuberculosis | < 0.016 µg/mL | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of pyrrole derivatives, a fundamental assay for assessing antimicrobial activity. The causality behind this choice is its efficiency, reproducibility, and conservation of test compounds.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the pyrrole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). This stock solution is the starting point for all dilutions.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Serial Dilution: Add 200 µL of the stock solution to the first well of a row. Then, perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. This creates a concentration gradient.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well. This brings the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing only MHB and the bacterial inoculum (no compound).
-
Negative Control: A well containing only MHB (no bacteria or compound).
-
Standard Antibiotic: A row with a known antibiotic (e.g., Ciprofloxacin) serves as a reference.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity: Targeting Cellular Proliferation
The pyrrole scaffold is a cornerstone in the design of anticancer agents, with several pyrrole derivatives approved for clinical use (e.g., Sunitinib).[4] Research into novel derivatives of this compound continues to yield compounds with potent antiproliferative activity against various cancer cell lines.
Comparative Analysis of Cytotoxic Effects
The anticancer potential of these compounds is typically assessed by their ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC₅₀). Studies on trisubstituted pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against human colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines.[4][5] For example, certain derivatives showed a significant decrease in LoVo cell viability even at low concentrations (6.25 µM).[5] The structure-activity relationship often indicates that the nature and position of substituents on the pyrrole ring are critical for determining cytotoxic potency and selectivity.[2]
| Derivative | Cancer Cell Line | Exposure Time | Observed Activity (IC₅₀ or % Viability) | Reference |
| Trisubstituted Pyrrole (4a) | LoVo (Colon) | 24h | Viability reduced to 82.54% at 6.25 µM | [5] |
| Trisubstituted Pyrrole (4d) | LoVo (Colon) | 24h | Viability reduced to 91.11% at 6.25 µM | [5] |
| Dihydropyrimidone Substituted Pyrroles | HeLa (Cervical) | Not Specified | IC₅₀ values of 10.36 and 9.90 µM | [2] |
Experimental Protocol: Cell Viability (MTS) Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is chosen for its high throughput, sensitivity, and straightforward nature. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product.
Cell Viability Assay Workflow
Caption: Workflow for assessing cytotoxicity via MTS assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[6] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are important targets for anti-inflammatory drugs. Pyrrole derivatives have shown promise as inhibitors of these enzymes.[6][7]
Comparative Analysis of Enzyme Inhibition
The anti-inflammatory potential of pyrrole derivatives is often evaluated through in vitro enzyme inhibition assays. For example, certain N-pyrrole carboxylic acid derivatives have been designed as potent COX-1 and COX-2 inhibitors.[6] The selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.[6] One study on a pivalate-based Michael product, a pyrrolidine derivative, showed IC₅₀ values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX, indicating a dual inhibitory mechanism with some preference for COX-2 and 5-LOX.[7]
| Compound Class | Target Enzyme | Observed Activity (IC₅₀) | Selectivity | Reference |
| Pivalate-based Michael Product | COX-1 | 314 µg/mL | COX-1 < COX-2 | [7] |
| (pyrrolidine derivative) | COX-2 | 130 µg/mL | ||
| 5-LOX | 105 µg/mL | |||
| N-pyrrole carboxylic acid derivatives | COX-1 / COX-2 | Varies by compound | Some compounds showed higher COX-2 inhibition | [6] |
| Cinnamic Hybrids of Pyrroles | COX-2 | IC₅₀ of 0.55 µM for the most potent hybrid | Potent COX-2 inhibition | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to screen for COX-2 inhibitory activity. It measures the amount of prostaglandin E₂ (PGE₂) produced from arachidonic acid by the COX-2 enzyme. The choice of this assay is based on its direct measurement of enzyme activity, which is crucial for mechanism-of-action studies.
Arachidonic Acid Cascade and COX Inhibition
Caption: Inhibition of the arachidonic acid cascade by pyrrole derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified COX-2 enzyme, arachidonic acid (substrate), and a cofactor solution (containing heme and glutathione).
-
Compound Incubation: In a microplate, add the assay buffer, cofactor solution, and the test pyrrole derivative at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
Quantification of PGE₂: The amount of PGE₂ produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to a vehicle control. Plot the results to determine the IC₅₀ value. A known COX-2 inhibitor like Celecoxib should be used as a positive control.
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential across antimicrobial, anticancer, and anti-inflammatory applications. The structure-activity relationship studies consistently reveal that strategic substitution on the pyrrole ring is key to enhancing potency and modulating selectivity.[2][3] Future research should focus on optimizing these substitutions to improve pharmacokinetic properties and in vivo efficacy, paving the way for the next generation of pyrrole-based therapeutics.
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A Senior Application Scientist's Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate and Its Positional Isomers: Synthesis, Characterization, and Application
Abstract
The substituted pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and physical properties being exquisitely sensitive to its substitution pattern. This guide provides an in-depth comparison of ethyl 3-methyl-1H-pyrrole-2-carboxylate and its key positional isomers: ethyl 4-methyl- and ethyl 5-methyl-1H-pyrrole-2-carboxylate. We will dissect the strategic nuances of their synthesis, focusing on the principles of regiocontrol that dictate the final product. A detailed comparative analysis of their spectroscopic and physicochemical properties is presented, highlighting the analytical techniques required to unambiguously differentiate them. This guide furnishes detailed, field-tested protocols for synthesis and analytical separation via HPLC, establishing a self-validating workflow for researchers. Furthermore, we explore the critical implications of isomeric substitution on structure-activity relationships (SAR), offering insights for professionals in drug discovery and development.
Introduction: The Subtle but Profound Impact of Isomerism
Pyrrole-2-carboxylates are privileged heterocyclic motifs found in a multitude of biologically active compounds, including the blockbuster drug Atorvastatin (Lipitor®)[1]. The precise arrangement of substituents on the pyrrole ring is paramount, as even a minor positional shift of a functional group, such as a methyl group, can dramatically alter a molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties. Misidentification or isomeric impurity can lead to flawed experimental data and stalled development programs.
This guide focuses on three critical positional isomers of ethyl methyl-1H-pyrrole-2-carboxylate. Understanding their distinct chemical signatures and the synthetic strategies that afford isomeric purity is not merely an academic exercise; it is a fundamental requirement for reproducible, high-impact research in the chemical and pharmaceutical sciences.
Caption: Chemical structures of the three positional isomers under review.
Synthetic Strategies and Regiocontrol: The Causality of Isomer Formation
The generation of a specific pyrrole isomer is entirely dependent on the choice of synthetic route and starting materials. Classic name reactions provide reliable, albeit mechanistically distinct, pathways to these heterocycles.[2]
-
Knorr Pyrrole Synthesis: This is one of the most versatile methods, involving the condensation of an α-amino-ketone with a β-ketoester.[3][4] The final substitution pattern is directly determined by the substituents on these two precursors. To synthesize ethyl 5-methyl-1H-pyrrole-2-carboxylate, for instance, one would condense an α-amino-aldehyde with ethyl acetoacetate. The α-amino ketone is highly reactive and prone to self-condensation, so it is almost always generated in situ from an α-oximino ketone via reduction with zinc dust in acetic acid.[3]
-
Paal-Knorr Synthesis: This reaction offers a straightforward route by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] The substitution pattern of the final pyrrole directly mirrors that of the 1,4-dicarbonyl precursor. This method is mechanistically simple but is often limited by the accessibility of the required dicarbonyl starting material.[6][9]
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[10][11] The mechanism proceeds through the formation of an enamine intermediate, which then attacks the α-haloketone.[10] While powerful, this multi-component reaction can sometimes lead to mixtures of products if not carefully controlled.
Caption: Regiocontrol in the Knorr synthesis is dictated by precursor structure.
Comparative Physicochemical & Spectroscopic Profiles
The position of the methyl group subtly influences the electronic distribution and steric environment of the pyrrole ring, leading to distinct and measurable differences in the isomers' properties.
Physicochemical Properties
While all three isomers share the same molecular formula (C₈H₁₁NO₂) and weight, their physical properties can differ slightly, affecting their solubility, crystallinity, and chromatographic behavior.
| Property | This compound | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Reference |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ | C₈H₁₁NO₂ | N/A |
| Molecular Weight | 153.18 g/mol | 153.18 g/mol | 153.18 g/mol | [12][13][14] |
| CAS Number | 20032-32-0 | 40611-85-6 | 3284-51-3 | [12][13][14] |
| XLogP3 | 1.6 | 1.6 | 1.7 | [12][13][14] |
| Physical Form | Solid | Data not available | Solid |
Spectroscopic Differentiation: The Analytical Fingerprints
Spectroscopy is the definitive tool for distinguishing these isomers. The electron-donating methyl group and the electron-withdrawing ethyl carboxylate group exert opposing electronic effects, and their relative positions create unique chemical environments for the ring protons and carbons.
¹H NMR Spectroscopy: This is the most powerful technique for differentiation. The chemical shifts (δ) and coupling constants (J) of the two pyrrole ring protons are highly diagnostic.
-
This compound: Expect two doublets for the C4-H and C5-H protons, coupled to each other (J ≈ 2.5-3.0 Hz). The C4-H will be deshielded by the adjacent ester, while the C5-H will be in a more typical pyrrole environment.
-
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Expect two singlets (or very finely split doublets due to long-range coupling) for the C3-H and C5-H protons. The C5-H proton, being adjacent to the nitrogen and alpha to the ester, will likely be the most downfield shifted ring proton among the three isomers.
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Expect two doublets for the C3-H and C4-H protons, coupled to each other (J ≈ 2.5-3.0 Hz). Both protons are beta to the ester and methyl groups, leading to characteristic shifts that differ from the 3-methyl isomer.[15][16]
¹³C NMR Spectroscopy: The chemical shifts of the pyrrole ring carbons are also diagnostic. The carbon bearing the methyl group will be shielded (appear more upfield), while the carbon attached to the ester carbonyl will be significantly deshielded (downfield). The relative positions of these substituents will influence the shifts of all other ring carbons.
Infrared (IR) Spectroscopy: Key vibrational bands to compare include:
-
N-H Stretch: A broad peak typically around 3300-3400 cm⁻¹. The exact position may shift slightly due to differences in hydrogen bonding potential.
-
C=O Stretch: A strong, sharp peak around 1670-1700 cm⁻¹. The electronic influence of the methyl group's position relative to the ester can cause minor but potentially discernible shifts in this frequency.
Experimental Protocols: A Self-Validating Workflow
Trust in experimental results is built on a foundation of rigorous synthesis and unimpeachable characterization. The following protocols provide a framework for producing and validating a specific isomer.
Caption: Workflow from synthesis to a validated, isomerically pure compound.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate via Knorr Synthesis
Causality: This protocol is chosen for its reliability and high regioselectivity in producing 2,5-disubstituted pyrroles. The in situ generation of the aminoketone from the more stable oxime precursor is a critical step to prevent side reactions.[3]
-
Preparation of Ethyl 2-oximino-3-oxobutanoate: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (1 eq.) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1 eq.) while maintaining the temperature below 10°C. Stir for 1-2 hours. The oxime can be used directly in the next step.
-
Reduction and Condensation: To a separate flask containing ethyl acetoacetate (1 eq.) in glacial acetic acid, add zinc dust (2 eq.). With vigorous stirring, gradually and simultaneously add the oxime solution from step 1. The reaction is exothermic; maintain the temperature below 40°C with an ice bath.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 80-90°C for 30 minutes to ensure full cyclization.
-
Work-up: Cool the reaction mixture and pour it into a large volume of ice-water. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with water to remove zinc salts and acetic acid. Recrystallize the crude solid from an ethanol/water mixture to yield pure ethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole). Note: This is an intermediate. A subsequent hydrolysis and decarboxylation step would be required to reach the target molecule, illustrating the multi-step nature of many classic syntheses.
Protocol 2: Analytical Isomer Separation by Reverse-Phase HPLC
Causality: Reverse-phase HPLC separates compounds based on polarity. Although the isomers have very similar logP values, the subtle differences in the dipole moment and the accessibility of the polar N-H and ester groups, as dictated by the methyl group's position, are sufficient for separation on a high-resolution C18 column. A gradient elution is employed to ensure adequate separation of all isomers while minimizing run time.[17][18]
-
Instrumentation: UHPLC or HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 40% B
-
19-25 min: Re-equilibration at 40% B
-
-
System Validation: Inject a known standard of each pure isomer to determine its retention time. Inject a mixture of the three to confirm baseline separation. The expected elution order would typically be based on increasing hydrophobicity (LogP), but specific interactions with the stationary phase can alter this.
Relevance in Medicinal Chemistry: A Tale of Three Isomers
The position of the methyl group is far from trivial in a biological context. Structure-activity relationship (SAR) studies consistently show that such small structural changes can have profound effects.
-
Receptor Binding: The methyl group can act as a steric shield or a key lipophilic contact point within a receptor's binding pocket. Moving it from the 3- to the 4- or 5-position alters the molecule's three-dimensional shape and the presentation of hydrogen bond donors (N-H) and acceptors (C=O) to the protein. A compound that binds effectively might have its activity abolished by moving the methyl group, which could clash with an amino acid residue.
-
Metabolic Stability: The pyrrole ring, particularly the C-H bonds, can be susceptible to cytochrome P450 (CYP) mediated oxidation. A methyl group can block a potential site of metabolism, increasing the compound's half-life. For example, if the C5 position is a metabolic "soft spot," placing a methyl group there (as in the 5-methyl isomer) would block this pathway, potentially improving pharmacokinetic properties. Conversely, the methyl group itself can be oxidized to a hydroxymethyl or carboxylic acid group, creating a new metabolic pathway.[19][20]
-
Permeability and Physicochemical Properties: As shown in studies on pyrrole-containing macrocycles, N-methylation on the pyrrole ring can significantly impact passive permeability, potentially by disrupting intramolecular hydrogen bonds that would otherwise decrease polarity.[21] While the isomers discussed here are not N-methylated, the position of the C-methyl group can similarly influence the molecule's overall dipole moment and H-bonding network, affecting its ability to cross cell membranes.
A SAR study on pyrrole derivatives as metallo-β-lactamase inhibitors revealed that the specific arrangement of substituents on the pyrrole ring was critical for inhibitory potency.[22] This underscores the necessity of synthesizing and testing individual, pure isomers to build an accurate understanding of the SAR.
Conclusion
This compound and its 4- and 5-methyl isomers, while structurally similar, are distinct chemical entities with unique synthetic routes and characteristic analytical profiles. Regiocontrol during synthesis, primarily through established methods like the Knorr synthesis, is the key to accessing specific isomers. Their unambiguous identification relies on a careful interpretation of spectroscopic data, particularly ¹H NMR, and can be confirmed by chromatographic separation using HPLC. For drug development professionals and researchers, recognizing and controlling for this isomerism is fundamental. The position of a single methyl group can be the deciding factor in a compound's biological activity, metabolic fate, and ultimate success as a therapeutic agent or functional material.
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Chen, W., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 138, 1136-1148. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Ethyl Pyrrole-2-Carboxylates
The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of naturally occurring and synthetic compounds with profound biological activities.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery.[3] Among its many derivatives, ethyl pyrrole-2-carboxylates serve as a particularly valuable and adaptable starting point for synthesizing compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5][6][7]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for substituted ethyl pyrrole-2-carboxylate derivatives across these key therapeutic areas. We will dissect the causal relationships between specific structural modifications and resulting biological efficacy, supported by experimental data and validated protocols, to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutics.
Anticancer Activity: Targeting Microtubule Dynamics
A prominent class of anticancer agents derived from this scaffold is the ethyl-2-amino-pyrrole-3-carboxylates (EAPCs).[4][8] These compounds have demonstrated potent cytotoxic activities against a range of cancer cell lines, particularly soft tissue sarcomas and gastrointestinal stromal tumors (GIST).[4][8]
Mechanism of Action
The primary anticancer mechanism of EAPCs involves the disruption of microtubule dynamics. By inhibiting tubulin polymerization, these compounds induce a robust G2/M cell-cycle arrest. This cellular traffic jam prevents cancer cells from proceeding through mitosis, ultimately leading to programmed cell death via apoptosis.[4][8] This targeted action on a validated cancer therapy target makes EAPCs a promising area of investigation, especially in the context of chemoresistance and toxicity issues associated with existing microtubule-targeting drugs.[4]
Caption: Mechanism of EAPC-induced cytotoxicity.
Structure-Activity Relationship Insights
Comparative studies of various EAPC analogues reveal critical insights into their SAR. The potency of these compounds is highly dependent on the nature and position of substituents on the core pyrrole structure.
| Compound | Key Substituents | Target Cancer Cell Lines | Activity (IC50) / Effect | Reference |
| EAPC-20 | Specific substitutions not detailed | Leiomyosarcoma (SK-LMS-1), Rhabdomyosarcoma (RD), GIST (GIST-T1), Ewing's sarcoma (A-673), Osteosarcoma (U-2 OS) | Potent antiproliferative activity; induces intratumoral fibrosis and myxoid degeneration in vivo. | [4][8] |
| EAPC-24 | Specific substitutions not detailed | Leiomyosarcoma (SK-LMS-1), Rhabdomyosarcoma (RD), GIST (GIST-T1), Ewing's sarcoma (A-673), Osteosarcoma (U-2 OS) | Potent, time- and dose-dependent antiproliferative activity; induces necrosis in vivo. | [4][8] |
Causality Behind the Data: While the specific structures of EAPC-20 and EAPC-24 are proprietary, their differential effects in vivo (fibrosis vs. necrosis) underscore how subtle changes in substitution can dramatically alter the downstream biological response, even with a shared primary mechanism of action.[8] This highlights the importance of late-stage analogue screening to identify candidates with the most favorable therapeutic profiles. Both compounds proved effective against imatinib-resistant GISTs, demonstrating their potential to overcome common drug resistance mechanisms.[8]
Experimental Protocol: MTS Cell Proliferation Assay
This protocol provides a self-validating system to quantify the cytotoxic effects of test compounds on cancer cell lines.
Caption: Workflow for assessing cytotoxicity via MTS assay.
Detailed Steps:
-
Cell Culture and Seeding: Cancer cell lines (e.g., SK-LMS-1, GIST-T1) are cultured in appropriate media. Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of the test compound (e.g., EAPC-20) is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with vehicle (DMSO) only.
-
Incubation: The treated plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well according to the manufacturer's instructions.
-
Color Development: The plates are returned to the incubator for 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium salt into a soluble formazan product, resulting in a color change.
-
Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected for background and normalized to the vehicle control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Dual-Pronged Attack
The ethyl pyrrole-2-carboxylate scaffold is a fertile ground for developing novel antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][9]
Mechanism of Action
The antimicrobial action of these derivatives often involves targeting essential bacterial enzymes that are absent in humans, providing a window for selective toxicity.
-
MmpL3 Inhibition: Many pyrrole-2-carboxamides act as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[9] MmpL3 is a crucial transporter responsible for exporting mycolic acids, essential components of the unique and resilient mycobacterial cell wall. Inhibiting MmpL3 disrupts cell wall integrity, leading to bacterial death.[9]
-
InhA Inhibition: Other derivatives have been designed to target the enoyl-acyl carrier protein (ACP) reductase (InhA), a vital enzyme in the type II fatty acid biosynthesis pathway of Mtb.[1]
Structure-Activity Relationship Insights
SAR studies on pyrrole-2-carboxamides (a closely related analogue where the ethyl ester is replaced by an amide) have provided a clear roadmap for optimizing anti-TB activity.[9]
Caption: Key SAR trends for pyrrole-2-carboxamide anti-TB agents.
Key Findings:
-
Amide and Pyrrole Hydrogens: Methylation of either the N-pyrrole or the amide nitrogen leads to a significant loss of activity. This demonstrates that these N-H groups are critical for forming hydrogen bonds with key amino acid residues (like ASP645) in the MmpL3 active site.[9]
-
Pyrrole Ring Substituents (R¹): Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., 2,4-difluorophenyl) to the pyrrole ring greatly improves anti-TB activity and metabolic stability.[9]
-
Amide Substituents (R²): Incorporating bulky substituents, such as a 1-adamantyl group, on the carboxamide nitrogen enhances potency.[9]
| Compound Type | R¹ (Pyrrole Ring) | R² (Amide) | Target | Activity (MIC) | Reference |
| Pyrrole-2-carboxamide | 2,4-difluorophenyl | 1-adamantyl | M. tuberculosis | < 0.016 µg/mL | [9] |
| Pyrrole-2-carboxamide | Phenyl | 1-adamantyl | M. tuberculosis | 0.063 µg/mL | [9] |
| Pyrrole-2-carboxamide | 2-chlorophenyl | 1-adamantyl | M. tuberculosis | 0.125 µg/mL | [9] |
| Pyrrole-2-carboxamide | 4-chlorobenzyl (on N1) | 4-fluorophenyl | K. pneumoniae | 1.02 µg/mL | [10] |
| Ethyl Pyrrole-2-carboxylate | 3,5-dimethyl-4-hydrazonoethyl | - | M. tuberculosis H37Rv | 0.7 µg/mL | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is a standard for determining the antimicrobial potency of a compound.
Detailed Steps:
-
Bacterial Culture Preparation: A fresh culture of the target bacterium (e.g., M. tuberculosis H37Rv) is grown to a logarithmic phase in an appropriate broth medium (e.g., Middlebrook 7H9). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well plate using the broth medium. A range of concentrations is prepared to span the expected MIC value.
-
Inoculation: The standardized bacterial suspension is added to each well of the plate, including a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: The plate is sealed and incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 7-14 days for Mtb).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye (e.g., Resazurin).
Anti-inflammatory Activity: Selective COX Inhibition
Pyrrole-based structures, including derivatives of ethyl pyrrole-2-carboxylate, are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[5] Their mechanism centers on the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action
COX enzymes (isoforms COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs with reduced gastrointestinal side effects.[5]
Caption: Role of COX enzymes in inflammation.
Structure-Activity Relationship Insights
SAR studies on 2,5-disubstituted pyrrole derivatives have identified key structural features that govern their potency and selectivity for COX enzymes.[5]
-
N1-Substituent: The presence of an alkanoic acid group (e.g., acetic acid) at the N1 position of the pyrrole ring is a strong determinant of high activity against both COX-1 and COX-2.[5]
-
C5-Substituent: The nature of the substituted phenyl ring at the C5 position significantly modulates activity. Compounds with a 4-chlorophenyl or 4-methylphenyl group at C5 tend to exhibit potent inhibition.
-
Ester vs. Acid: While the ethyl carboxylate is a common synthetic handle, conversion to the corresponding carboxylic acid is often necessary for optimal COX inhibitory activity, as it mimics the substrate, arachidonic acid.
| Compound ID | N1-Substituent | C5-Substituent | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
| 4h | Acetic Acid | 4-chlorophenyl | 0.05 | 0.07 | 0.71 | [5] |
| 4k | Acetic Acid | 4-methylphenyl | 0.09 | 0.06 | 1.50 | [5] |
| 4g | Acetic Acid | Phenyl | 0.11 | 0.15 | 0.73 | [5] |
| 4l | Acetic Acid | 4-methoxyphenyl | 0.13 | 0.08 | 1.63 | [5] |
| Celecoxib | - | - | 15 | 0.04 | 375 | [5] |
| Ibuprofen | - | - | 12 | 2.5 | 4.8 | [5] |
Causality Behind the Data: The data shows that while compounds like 4h and 4k are highly potent, they are not selective for COX-2 over COX-1 (SI ≈ 1). This contrasts with a known selective inhibitor like Celecoxib. The high potency is driven by the N1-acetic acid moiety, which can effectively dock into the active site of both enzymes. Achieving selectivity would require further modifications to exploit the subtle structural differences between the COX-1 and COX-2 active sites.
Experimental Protocol: In Vitro COX Inhibition Assay
A fluorometric inhibitor screening kit provides a reliable method for assessing COX-1 and COX-2 inhibition.
Detailed Steps:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a reaction buffer (e.g., Tris-HCl) containing necessary co-factors like heme and glutathione.
-
Compound Incubation: The test compound, dissolved in DMSO, is added to the wells of a 96-well plate. The enzyme is then added and the mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate (e.g., arachidonic acid) to all wells.
-
Kinetic Measurement: The plate is immediately placed in a fluorescence plate reader. The production of the fluorescent product (e.g., Prostaglandin G₂) is monitored over time by measuring the increase in fluorescence intensity.
-
Data Analysis: The rate of reaction (slope of the fluorescence vs. time plot) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a vehicle control (DMSO). IC₅₀ values are then calculated by fitting the inhibition data to a dose-response curve.
General Synthesis of the Ethyl Pyrrole-2-Carboxylate Scaffold
A versatile and scalable method for preparing the core ethyl pyrrole-2-carboxylate structure involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis.[6] This avoids the need for moisture-sensitive organometallic reagents.
Caption: General synthesis workflow for ethyl pyrrole-2-carboxylate.
Conclusion
The ethyl pyrrole-2-carboxylate scaffold is a remarkably versatile platform for the development of potent and targeted therapeutic agents. The structure-activity relationships explored in this guide demonstrate that specific, rational modifications to the core structure can direct its biological activity towards distinct molecular targets, yielding compounds with significant anticancer, antimicrobial, or anti-inflammatory properties.
-
For anticancer activity, the ethyl-2-amino-pyrrole-3-carboxylate framework provides a potent means to disrupt microtubule function.
-
For antimicrobial agents, particularly against M. tuberculosis, conversion of the ester to a carboxamide and careful selection of substituents on the pyrrole ring and the amide nitrogen are critical for inhibiting essential cell wall synthesis pathways.
-
For anti-inflammatory effects, the introduction of an acetic acid moiety at the N1 position is key to achieving potent COX inhibition, though achieving high selectivity for COX-2 remains a significant design challenge.
The insights and methodologies presented herein provide a solid foundation for researchers to build upon, facilitating the data-driven design and synthesis of novel pyrrole-based compounds with enhanced efficacy and improved safety profiles.
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A Senior Application Scientist's Guide: Ethyl vs. Methyl 3-Methyl-1H-pyrrole-2-carboxylate in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The seemingly subtle difference between an ethyl and a methyl ester on a core scaffold can have significant downstream consequences on physicochemical properties, metabolic stability, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two closely related and commercially available pyrrole derivatives: ethyl 3-methyl-1H-pyrrole-2-carboxylate and mthis compound.
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The carboxylate at the 2-position and the methyl group at the 3-position of these specific building blocks offer valuable handles for further chemical modification, making them versatile starting materials for the synthesis of more complex molecules.[4][5] This guide will dissect the key differences between the ethyl and methyl esters to empower you to make an informed decision for your specific application.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between our two molecules of interest lies in the ester functional group: an ethyl (-COOCH₂CH₃) versus a methyl (-COOCH₃) group. This seemingly minor variation of a single methylene unit imparts measurable differences in their physicochemical profiles.
| Property | This compound | Mthis compound | Key Differences & Implications |
| Molecular Formula | C₈H₁₁NO₂[6] | C₇H₉NO₂[7] | The additional methylene group in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 153.18 g/mol [6] | 139.16 g/mol [7] | This difference can be a factor in calculating molar equivalents for reactions and may slightly influence diffusion rates. |
| Boiling Point | Higher (estimated) | Lower (estimated) | The larger ethyl group leads to stronger van der Waals forces, resulting in a higher boiling point. This is a crucial consideration for purification via distillation.[8] |
| LogP (Octanol-Water Partition Coefficient) | Higher (estimated) | Lower (estimated) | A higher LogP for the ethyl ester indicates greater lipophilicity (fat-solubility). This can affect solubility in organic solvents and biological membranes, potentially influencing cell permeability and pharmacokinetic properties.[8] |
| Water Solubility | Lower (estimated) | Higher (estimated) | The increased hydrophobicity of the ethyl group leads to lower solubility in aqueous media. This is a critical factor for formulation and in vitro biological assays.[8] |
| Physical State | Solid[9] | Data not readily available, likely a solid | Both are expected to be solids at room temperature, simplifying handling and storage. |
Reactivity and Metabolic Stability: The Ester's Tale
The ester functional group is a key site for chemical reactions and metabolic cleavage. The nature of the alkyl group (ethyl vs. methyl) can influence the rate and outcome of these processes.
Chemical Reactivity: A Focus on Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction in both synthetic chemistry and drug metabolism. The reaction can be catalyzed by acid or base.[10]
Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions. This can be attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile (e.g., water or a hydroxide ion).[11] However, the solvent system can also play a significant role in the relative hydrolysis rates.[12]
Caption: Generalized mechanism of ester hydrolysis.
Metabolic Stability: An In Vivo Consideration
In a biological system, esters are susceptible to hydrolysis by esterase enzymes. This metabolic process can be a double-edged sword. For a prodrug strategy, ester hydrolysis can be designed to release the active carboxylic acid at the target site. Conversely, for a drug that is active in its ester form, rapid hydrolysis can lead to premature inactivation and a short half-life.
Studies comparing the metabolic stability of homologous esters have shown that methyl esters can be more metabolically stable in some biological matrices, such as rat plasma, compared to their ethyl counterparts.[13] This is somewhat counterintuitive to the general chemical reactivity trend and highlights the importance of the specific enzyme's active site architecture. However, other studies have shown the opposite trend in different systems. Therefore, the relative metabolic stability of the ethyl and methyl 3-methyl-1H-pyrrole-2-carboxylates would need to be determined empirically for the specific biological system of interest.
Applications in Drug Discovery and Development
The choice between the ethyl and methyl ester can be strategically leveraged in a drug discovery program.
-
Fine-tuning Physicochemical Properties: As illustrated in the table above, switching between the ethyl and methyl ester provides a straightforward way to modulate lipophilicity and aqueous solubility. This can be a valuable tool for optimizing a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, if a compound has poor absorption due to high polarity, converting a methyl ester to an ethyl ester could increase lipophilicity and improve membrane permeability.
-
Prodrug Strategies: The ester can be used as a prodrug moiety to mask a more polar carboxylic acid. The rate of hydrolysis to the active acid can be tuned by the choice of the ester. While the difference between a methyl and ethyl ester might be subtle, in some cases, it could be sufficient to optimize the pharmacokinetic profile of the drug.
-
Structure-Activity Relationship (SAR) Studies: During lead optimization, synthesizing both the methyl and ethyl ester analogs is a common strategy to probe the steric and electronic requirements of the target's binding pocket. A significant difference in biological activity between the two could indicate a sensitive region in the binding site. For example, some studies on related structures have suggested that ethyl esters may confer higher anti-inflammatory activity, while methyl esters might have a more pronounced cytotoxic profile.[14]
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of the title compounds. These should be adapted and optimized based on laboratory conditions and safety assessments.
Synthesis of this compound
This protocol is adapted from known procedures for the synthesis of similar pyrrole-2-carboxylates.[15][16]
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
-
To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask cooled in an ice bath, slowly add a mixture of ethyl acetate and diethyl oxalate.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with dilute sulfuric acid while cooling in an ice bath.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
-
To a solution of the crude ethyl 2,4-dioxopentanoate in acetic acid, add 1,1-diethoxyethan-2-amine and stir at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Synthesis of Mthis compound
This protocol is an adaptation using methanol and corresponding methyl esters.
Step 1: Synthesis of Methyl 2,4-dioxopentanoate
-
Follow the procedure for the ethyl analog, substituting sodium methoxide (from sodium in anhydrous methanol) and methyl acetate.
Step 2: Synthesis of Mthis compound
-
Follow the procedure for the ethyl analog, using the crude methyl 2,4-dioxopentanoate.
Caption: General synthetic workflow comparison.
Conclusion
The choice between this compound and its methyl counterpart is a nuanced decision that should be guided by the specific goals of the research program.
-
For applications requiring higher lipophilicity and potentially enhanced cell permeability , the ethyl ester may be the preferred choice.
-
For situations where greater aqueous solubility is desired or a slightly faster rate of hydrolysis to the parent carboxylic acid is advantageous, the methyl ester could be more suitable.
It is imperative to recognize that the subtle differences in their physicochemical and biological properties can have a cascading effect on the performance of the final molecule. Therefore, in many lead optimization campaigns, the most prudent approach is to synthesize and evaluate both analogs to empirically determine which one provides the optimal balance of properties for the desired therapeutic application. This comparative guide serves as a foundational resource to inform these critical early-stage decisions in the complex and challenging field of drug discovery.
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A Researcher's Guide to the Biological Target Validation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate Analogs
In the landscape of modern drug discovery, the identification of a small molecule with compelling phenotypic effects is a moment of profound opportunity. Such is the case with the emerging class of ethyl 3-methyl-1H-pyrrole-2-carboxylate analogs. Early-stage screening has revealed their potential, yet the crucial next step—the identification and validation of their biological target—remains a significant challenge. This guide provides a comprehensive, in-depth comparison of experimental strategies to elucidate the mechanism of action for this promising compound class, tailored for researchers, scientists, and drug development professionals.
The journey from a phenotypic hit to a validated drug target is a multi-step process requiring a thoughtful combination of biochemical, biophysical, and cellular approaches.[1][2] This guide will navigate this journey, presenting a logical workflow and comparing alternative methodologies at each critical juncture. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system.
The Strategic Workflow for Target Deconvolution
The process of identifying and validating the biological target of a novel compound series can be conceptualized as a funnel, starting with broad, unbiased approaches to generate hypotheses, followed by more focused techniques to confirm and characterize the interaction.
Caption: A strategic workflow for the identification and validation of a novel compound's biological target.
Phase 1: Generating Target Hypotheses - Casting a Wide Net
The initial step is to identify potential interacting proteins from the complex cellular proteome. This is a critical stage where an unbiased approach can unveil unexpected targets.
Featured Method: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a robust and widely used technique to isolate binding partners of a small molecule from a cell lysate.[3][4] This method relies on immobilizing a derivative of the bioactive compound onto a solid support to "fish" for its target proteins.[3]
Rationale: This approach is chosen for its directness in identifying proteins that physically interact with the compound of interest. While challenges such as non-specific binding exist, well-designed controls can mitigate these issues, providing a high-confidence list of putative targets.[5]
Alternative Approaches:
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of enzyme families.[6] | Provides information on the functional state of the target; can identify targets in complex proteomes. | Requires a suitable reactive group on the probe; may not be applicable to all target classes. |
| Genetic Screens (e.g., CRISPR) | Identifies genes that, when knocked out or modified, alter the cellular response to the compound.[2] | Provides functional validation of a target's role in the compound's mechanism of action. | Indirect method; does not confirm direct binding; can be time-consuming. |
Phase 2: Validating the Hit-to-Target Interaction
Once a list of putative targets is generated, the next crucial step is to confirm a direct, biophysical interaction between the compound and the protein(s) of interest. This phase is essential for eliminating false positives from the initial screen.
Featured Method: Biophysical Assays (Surface Plasmon Resonance & Isothermal Titration Calorimetry)
Biophysical assays provide quantitative data on binding affinity, kinetics, and thermodynamics, offering definitive evidence of a direct interaction.[7][8][]
-
Surface Plasmon Resonance (SPR): A highly sensitive technique that measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[][10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7][][10][11]
Rationale: The orthogonal nature of these techniques provides a high degree of confidence in the binding interaction. SPR offers kinetic information, while ITC provides thermodynamic data, painting a comprehensive picture of the molecular recognition event.
Alternative Approach:
| Method | Principle | Advantages | Disadvantages |
| Recombinant Enzyme/Protein Assays | The purified, recombinant target protein is used in functional assays (e.g., enzyme activity assays) in the presence of the compound. | Directly links binding to a functional consequence on the target. | Requires production of active, purified protein; the observed effect may be indirect. |
Phase 3: Confirming Target Engagement in a Cellular Context
Demonstrating a direct interaction with a purified protein is a critical step, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell.
Featured Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in intact cells and tissues.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins are stabilized and remain in solution. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting or mass spectrometry.[15]
Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant setting, bridging the gap between in vitro biophysical data and cellular activity.[14] A positive result in a CETSA experiment is a strong indicator that the compound reaches its target within the cell and binds to it.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Alternative Approach: Kinome Profiling
Given that a significant portion of the druggable genome is composed of protein kinases, it is prudent to assess the effect of the novel compound series on this enzyme class.[16] Dysregulation of kinase activity is implicated in numerous diseases.[16]
Kinome Profiling Services: Several commercial providers offer services to screen compounds against a large panel of kinases, providing a comprehensive overview of a compound's selectivity.[17][18][19][20] This approach can reveal both on-target and potential off-target activities, which is critical for understanding the compound's overall biological effect and potential for toxicity.
Rationale: If the primary target is a kinase, this method provides direct confirmation. If not, it can reveal off-target effects that might contribute to the observed phenotype or represent potential liabilities.
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without significantly compromising its biological activity.
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated agarose beads.
-
Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line under non-denaturing conditions.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (e.g., beads with no immobilized compound).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat the cells with the this compound analog or vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Method | Key Parameters | Typical Output | Interpretation |
| AC-MS | Protein enrichment factor | List of putative protein binders | Identifies potential direct targets |
| SPR | KD, kon, koff | Sensorgram, kinetic constants | Quantifies binding affinity and kinetics |
| ITC | KD, n, ΔH | Titration curve, thermodynamic parameters | Confirms binding and provides thermodynamic signature |
| CETSA | ΔTm (change in melting temperature) | Melting curves | Confirms target engagement in a cellular context |
| Kinome Profiling | IC50 or % inhibition | Heat map of kinase inhibition | Reveals on-target and off-target kinase activity |
Conclusion
The validation of the biological target for a novel compound series like the this compound analogs is a methodical process that requires a multi-faceted approach. By strategically combining unbiased hypothesis-generating experiments with rigorous biophysical and cellular validation assays, researchers can confidently identify and characterize the molecular mechanism of action. This guide provides a framework for making informed decisions at each stage of the target deconvolution journey, ultimately accelerating the translation of promising phenotypic hits into validated therapeutic leads. One study has identified that pyrrole-2-carboxamides can act as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), suggesting a potential avenue of investigation for anti-tuberculosis activity.[21] The versatility of the pyrrole scaffold continues to make it a valuable component in the design of new bioactive molecules.[22][23]
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-methyl-1H-pyrrole-2-carboxylate for Research and Pharmaceutical Applications
Abstract
Introduction: The Imperative for Purity
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a versatile building block used in the synthesis of a wide range of biologically active compounds and materials. The integrity of any research or development program hinges on the quality of its starting materials. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact reaction yields, biological assay results, and the safety profile of a final drug product. Therefore, a multi-faceted analytical approach is not just recommended but essential for validating the purity of this key intermediate. This guide will compare the most common and powerful analytical techniques, explaining the causality behind procedural choices and providing a framework for a self-validating purity assessment workflow. The principles discussed align with guidelines from regulatory bodies like the FDA and international standard-setting organizations such as IUPAC.[1][2][3][4]
Synthetic Context: Anticipating Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to substituted pyrroles is the Knorr pyrrole synthesis.[5] This reaction typically involves the condensation of an α-amino-β-ketoester with a β-ketoester under acidic conditions with a reducing agent.
A plausible synthesis for this compound involves the reaction of ethyl 2-aminoacetoacetate with ethyl acetoacetate.
Common Potential Impurities Include:
-
Unreacted Starting Materials: Ethyl 2-aminoacetoacetate, ethyl acetoacetate.
-
Reaction Byproducts: Self-condensation products of the starting materials, regioisomers, or products from incomplete cyclization.
-
Reagents and Catalysts: Residual acid (e.g., acetic acid), reducing agents (e.g., zinc dust).[5]
-
Residual Solvents: Ethanol, ethyl acetate, hexane, or other solvents used during reaction and purification.
Understanding this impurity profile is critical for selecting and optimizing the analytical methods described below.
Comparative Analysis of Purity Assessment Techniques
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable, rapid, and cost-effective technique for qualitative analysis and reaction monitoring.[6] It provides a quick snapshot of the complexity of a sample mixture.
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[7] The separation is driven by polarity; more polar compounds interact more strongly with the polar silica plate and thus travel a shorter distance up the plate.
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the synthesized pyrrole in a volatile solvent (e.g., ethyl acetate). Spot a concentrated solution onto the baseline of the TLC plate. Also spot solutions of the starting materials for comparison.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase, such as 30:70 ethyl acetate/hexane. The choice of this solvent system provides a moderately polar environment, which is effective for eluting the moderately polar pyrrole product while separating it from potentially less polar byproducts or more polar starting materials.
-
Visualization: After the solvent front nears the top of the plate, remove it and dry. Visualize the spots under UV light (254 nm). The product and any UV-active impurities will appear as dark spots. Further visualization can be achieved using staining agents like potassium permanganate.
-
Data Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a known standard.
Strengths & Limitations:
-
Strengths: Rapid, inexpensive, requires minimal sample, excellent for reaction monitoring.
-
Limitations: Primarily qualitative, low resolution, not suitable for quantifying purity, non-UV active impurities may not be detected.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering high resolution and accurate quantification.[6][7][8] Several HPLC methods have been developed for analyzing pyrrole derivatives.[8][9][10][11]
Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed into a column. For a moderately polar compound like this compound, a Reverse-Phase (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer on the column.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile/water). A phosphate buffer can be added to control pH and improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where the pyrrole core has strong absorbance (e.g., 272 nm).[8]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample before injection.
-
Data Acquisition & Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks (Area Percent method).
Data Interpretation: A chromatogram of a pure sample will show a single, sharp, symmetrical peak at a specific retention time. Impurities will appear as separate peaks. The area under each peak is proportional to the concentration of that component. Purity is often expressed as: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
Strengths & Limitations:
-
Strengths: High resolution and sensitivity, precise and accurate quantification, widely applicable and accepted by regulatory agencies.[1][12]
-
Limitations: More expensive than TLC, requires method development, may not detect impurities that do not have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds and Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[6][13] It is particularly well-suited for analyzing volatile and thermally stable compounds, including many organic synthesis products and residual solvents.[14][15]
Principle: In GC, a sample is vaporized and injected into a column. Separation occurs as the compounds partition between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.[13]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector at ~250°C.
-
Oven Program: A temperature gradient is used to elute compounds with different boiling points, e.g., hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Interpretation: The GC provides a chromatogram showing peaks for each separated component. The MS provides a mass spectrum for each peak. The mass spectrum of the main peak should correspond to the molecular weight (M+) and fragmentation pattern of this compound (Molecular Formula: C8H11NO2, Molecular Weight: 153.18 g/mol ). Impurity peaks can be identified by comparing their mass spectra to library databases (e.g., NIST).
Strengths & Limitations:
-
Strengths: Excellent separation for volatile compounds, provides structural information and molecular weight for definitive identification of impurities.[13][14]
-
Limitations: Compound must be volatile and thermally stable, derivatization may be required for non-volatile compounds.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[7][13] For purity assessment, proton (¹H) NMR is particularly valuable as it can detect and help identify impurities, often without the need for a reference standard of the impurity itself.[16]
Principle: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure.[17]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane, TMS, for chemical shift referencing, or a quantitative standard like dimethyl sulfone).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Data Interpretation:
-
Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values of the signals should match the expected structure of this compound.
-
Purity Assessment: The presence of unexpected signals indicates impurities. The integration of impurity signals relative to the product signals can be used to estimate the molar ratio of the impurity. Signals from common residual solvents (e.g., ethyl acetate, hexane) are easily identifiable by their characteristic chemical shifts. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[16]
-
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~9.0-9.5 ppm (broad singlet, 1H, N-H)
-
~6.7 ppm (doublet, 1H, pyrrole C4-H)
-
~6.0 ppm (doublet, 1H, pyrrole C5-H)
-
~4.3 ppm (quartet, 2H, -OCH₂CH₃)
-
~2.3 ppm (singlet, 3H, -CH₃)
-
~1.3 ppm (triplet, 3H, -OCH₂CH₃)
Strengths & Limitations:
-
Strengths: Provides definitive structural confirmation, detects a wide range of impurities (including non-UV active ones), can be made highly quantitative (qNMR).[13][16]
-
Limitations: Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals, requires more expensive instrumentation.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a compound.[7][18] This technique is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition.[19][20]
Principle: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element in the original sample.
Experimental Protocol:
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, as their presence will lead to inaccurate C, H, and O values.
-
Analysis: The analysis is performed by a dedicated elemental analyzer.
-
Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C8H11NO2).
-
Theoretical Values: C = 62.73%, H = 7.24%, N = 9.14%.
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.[21]
-
Strengths & Limitations:
-
Strengths: Provides fundamental confirmation of the elemental composition, considered a classic criterion for purity.[17][21]
-
Limitations: Destructive technique, requires a completely pure and dry sample for accuracy, does not provide information about the nature of impurities (e.g., it cannot distinguish between isomers), less informative than spectroscopic or chromatographic methods.[17][21]
Data Summary and Workflow Visualization
Comparative Summary of Techniques
| Technique | Primary Information | Quantification | Sensitivity | Throughput | Cost (Instrument) |
| TLC | Qualitative Purity | No | Low (µg) | High | Very Low |
| HPLC-UV | Quantitative Purity | Yes (High Precision) | High (ng-pg) | Medium | Medium |
| GC-MS | Purity & Impurity ID | Yes (Good Precision) | Very High (pg-fg) | Medium | High |
| NMR | Structure & Purity | Yes (qNMR) | Moderate (mg) | Low | Very High |
| Elemental Analysis | Elemental Composition | No (Confirmatory) | Low (mg) | Low | Medium |
| Table 1: Comparison of key performance characteristics for purity assessment techniques. |
Recommended Analytical Workflow
A robust purity assessment strategy employs multiple, orthogonal techniques to build confidence in the final result. The following workflow is recommended for a thorough characterization.
Caption: Recommended workflow for comprehensive purity assessment.
Conclusion
Assessing the purity of synthesized this compound is a critical step that requires a thoughtful, multi-technique approach. While TLC offers a rapid qualitative check, HPLC provides the industry standard for robust quantification. For definitive structural confirmation and identification of a broad range of potential impurities, ¹H NMR is unparalleled. GC-MS serves a vital role in identifying volatile impurities and residual solvents, and elemental analysis provides the final, fundamental confirmation of elemental composition.
For most research purposes, a combination of high-field ¹H NMR and HPLC-UV analysis is sufficient to establish identity and purity with a high degree of confidence. In a regulated drug development environment, a comprehensive validation package including all the described techniques would be necessary to meet stringent quality guidelines.[1][2][22] By employing this integrated analytical strategy, researchers and developers can ensure the quality of their materials, leading to more reliable, reproducible, and safer scientific outcomes.
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- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 22. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate Derivatives
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its versatile scaffold allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This guide provides an in-depth comparative analysis of the in vitro and in vivo studies of a specific subclass: ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives. We will delve into the experimental methodologies, compare their performance against relevant alternatives, and provide the scientific rationale behind the experimental designs.
The Significance of the Pyrrole Scaffold in Drug Discovery
Heterocyclic compounds are pivotal in the development of new pharmaceuticals due to their ability to interact with a wide array of biological targets like enzymes and receptors. The pyrrole nucleus is particularly prominent, found in vital biomolecules such as heme and chlorophyll, and in a multitude of approved drugs. The therapeutic potential of pyrrole derivatives is vast, with compounds demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antitubercular agents. The this compound core offers a synthetically accessible starting point for creating diverse chemical libraries, making it an attractive scaffold for drug discovery programs.
I. In Vitro Evaluation: The Foundation of Biological Activity Assessment
In vitro studies are the first crucial step in evaluating the therapeutic potential of new chemical entities. These experiments, conducted in a controlled environment outside of a living organism, allow for the rapid screening of compounds to determine their biological activity and mechanism of action at the cellular and molecular level.
A. Anticancer Activity
Pyrrole derivatives have emerged as promising candidates for anticancer therapies due to their ability to interfere with various cellular processes in cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 24 to 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The causality behind this protocol lies in the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| Derivative A | MCF-7 | 8.2 | 5.23 |
| Derivative B | HEPG₂ | 5.3 | 5.23 |
| Derivative C | LoVo | 12.5 | 6.8 |
| Derivative D | SK-OV-3 | 9.7 | 4.9 |
Note: The data presented here is illustrative. Actual values would be derived from specific experimental results.
The data suggests that Derivative B exhibits comparable potency to the standard drug Doxorubicin in the HEPG₂ cell line.
Caption: General workflow for the in vitro screening of novel anticancer compounds.
B. Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have demonstrated potent activity against a range of bacteria and fungi.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The pyrrole derivatives and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This protocol is self-validating through the inclusion of positive (microorganism with no drug) and negative (broth only) controls, ensuring the observed inhibition is due to the compound's activity.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference (Ciprofloxacin) (µg/mL) |
| Derivative E | 16 | 32 | >64 | 1 |
| Derivative F | 8 | 16 | 32 | 1 |
| Derivative G | 4 | 8 | 16 | 1 |
Note: The data presented here is illustrative.
Derivative G shows the most promising antibacterial activity, although it is less potent than the standard antibiotic Ciprofloxacin.
II. In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole organism.
A. Anti-inflammatory Activity
Pyrrole-containing compounds are known to possess potent anti-inflammatory properties.
This is a widely used model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week.
-
Compound Administration: The test compounds, a standard drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
The rationale for this model is that carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 |
| Derivative H | 20 | 45.2 |
| Derivative I | 20 | 58.7 |
| Indomethacin | 10 | 65.4 |
Note: The data presented here is illustrative.
Derivative I demonstrates significant anti-inflammatory activity, comparable to the standard drug Indomethacin.
B. Anticonvulsant Activity
Some pyrrole derivatives have shown promise as anticonvulsant agents.
The MES test is a standard screening model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice are administered the test compounds or a standard anticonvulsant drug (e.g., Phenytoin) intraperitoneally.
-
Induction of Seizure: After a specified time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.
| Compound | ED₅₀ (mg/kg) in MES Test |
| Derivative J | 49.6 |
| Derivative K | 31.3 |
| Phenytoin | 9.5 |
Note: The data presented here is illustrative and based on findings for related compounds.
Derivatives J and K show anticonvulsant activity, although they are less potent than the established drug Phenytoin.
Caption: A simplified diagram showing the progression from in vitro discovery to in vivo testing.
III. Comparative Analysis and Structure-Activity Relationships (SAR)
The data gathered from in vitro and in vivo studies allows for a comparative analysis of the this compound derivatives against established drugs and among themselves. This analysis is crucial for understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.
For instance, in the anticancer derivatives, the substitution pattern on the pyrrole ring or modifications to the carboxylate group can significantly impact cytotoxicity. Similarly, for antimicrobial agents, lipophilicity and the presence of specific functional groups can determine the spectrum of activity. A thorough SAR study guides the rational design of more potent and selective second-generation compounds.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The systematic approach of progressing from in vitro screening to in vivo validation is essential for identifying lead candidates for further development. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are required to fully elucidate their mode of action at the molecular level.
References
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.).
- Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (n.d.).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.).
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).
- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5. (2021-12-03).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.).
- 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
- This compound | C8H11NO2 | CID 5324582 - PubChem. (n.d.).
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. (2016-08-01).
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.).
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).
- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate. (2019-09-01).
A Senior Application Scientist's Guide to the Synthesis of Ethyl Pyrrole-2-Carboxylates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The strategic synthesis of substituted pyrroles, particularly ethyl pyrrole-2-carboxylates, is a critical task where the chosen methodology can profoundly influence yield, purity, scalability, and the overall efficiency of a discovery program. This guide offers an in-depth, objective comparison of the principal synthetic routes to ethyl pyrrole-2-carboxylates, grounded in experimental data and mechanistic understanding, to empower you in selecting the optimal method for your research endeavors.
Introduction to Ethyl Pyrrole-2-Carboxylates
Ethyl pyrrole-2-carboxylates are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex heterocyclic systems. The ester functionality at the 2-position provides a handle for further chemical transformations, such as hydrolysis, amidation, or reduction, while the pyrrole core itself is a key pharmacophore in a multitude of biologically active molecules. The efficacy of synthesizing these crucial intermediates is therefore of paramount importance.
Classical Synthetic Routes: A Head-to-Head Comparison
The Paal-Knorr, Hantzsch, and Knorr syntheses represent the foundational pillars of pyrrole chemistry. While each is a powerful tool, they exhibit distinct advantages and limitations concerning substrate scope, reaction conditions, and regioselectivity, particularly in the context of preparing ethyl pyrrole-2-carboxylates.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most direct and atom-economical method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]
The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[2] The use of a weak acid catalyst can accelerate the reaction.[2]
Reaction Mechanism: Paal-Knorr Synthesis
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
To synthesize an ethyl pyrrole-2-carboxylate via the Paal-Knorr route, a 1,4-dicarbonyl compound bearing an ester group at the appropriate position is required. While conceptually straightforward, the synthesis of the requisite unsymmetrical 1,4-dicarbonyl precursors can be a significant challenge.[1]
This protocol highlights a modern approach using microwave irradiation to accelerate the reaction.
-
Reactant Preparation: In a microwave process vial, dissolve the 1,4-dicarbonyl precursor (1.0 eq.) in ethanol.
-
Addition of Amine and Acid: Add glacial acetic acid (10 mol%) followed by the primary amine (1.2 eq.).
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 120-150°C for 2-10 minutes.[3]
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[4][5] This method is particularly versatile for producing polysubstituted pyrroles.
The reaction is believed to initiate with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the pyrrole.[4]
Reaction Mechanism: Hantzsch Pyrrole Synthesis
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
The Hantzsch synthesis can be adapted to produce ethyl pyrrole-2-carboxylates, although the substitution pattern is dictated by the starting materials. For instance, the reaction of ethyl 2-chloroacetoacetate with a β-ketoester and an amine can yield a pyrrole-3-carboxylate. To obtain a 2-carboxylate, careful selection of starting materials is crucial. A variation involves a one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives under microwave irradiation.[3]
-
Reactant Mixture: In a microwave-safe vessel, combine ethyl acetoacetate (1.0 eq.), 2-bromoacetophenone (1.0 eq.), and aniline (1.1 eq.).
-
Microwave Irradiation: The mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 130°C for 10-16 minutes).[3]
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
The Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[6] A significant challenge is the instability of α-amino-ketones, which are often generated in situ.
The reaction proceeds through the formation of an enamine from the α-amino-ketone, which then attacks the carbonyl group of the β-ketoester. Subsequent cyclization and dehydration lead to the pyrrole ring.
A notable application of a Knorr-type synthesis for ethyl pyrrole-2-carboxylates involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[6]
-
Reaction Setup: A solution of the enaminone (1.0 eq.) and ethyl 2-oximinoacetoacetate (1.1 eq.) in acetic acid is prepared.
-
Reduction and Condensation: Zinc dust is added portion-wise to the stirred solution at a controlled temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization.
Modern Synthetic Approaches
In recent years, several innovative methods have emerged that offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.
Barton-Zard Synthesis
The Barton-Zard synthesis is a powerful method for preparing substituted pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate.[7][8]
The reaction is initiated by a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene. This is followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole.[7]
Experimental Workflow: Barton-Zard Synthesis
Caption: General experimental workflow for the Barton-Zard synthesis.
-
Reactant Solution: In a reaction vessel under an inert atmosphere, dissolve 4-acetoxy-3-nitrohexane (1.0 eq.) and ethyl isocyanoacetate (1.0 eq.) in methyl tert-butyl ether (MTBE).
-
Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.9 eq.) to the solution, maintaining the temperature at 20°C.
-
Reaction: Stir the mixture at 20°C for 2 hours.
-
Workup: Add MTBE, water, sodium chloride, and concentrated sulfuric acid. After separation, the organic layer is washed with saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried and concentrated, and the product is purified by vacuum distillation to yield ethyl 3,4-diethylpyrrole-2-carboxylate with a yield reported to be over 95%.[9]
One-Pot Synthesis from Chalcones and Glycine Esters
A modern and efficient one-pot method involves the reaction of chalcones with glycine esters, proceeding through an electrocyclic ring closure followed by oxidation.[10]
-
Cyclization: A mixture of (E)-chalcone (1.0 eq.) and glycine ethyl ester hydrochloride (1.2 eq.) in pyridine is heated to reflux.
-
Oxidation: After cooling, an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.) is added, and the mixture is stirred at room temperature.
-
Workup: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired product in moderate to good yields.[10]
Copper-Catalyzed Aerobic Oxidative Coupling
A green and sustainable approach involves the copper/nitroxyl-catalyzed aerobic oxidative coupling of diols and primary amines.[11]
-
Catalyst Preparation: In a reaction tube, Cu(CH3CN)4OTf (5 mol %) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) (10 mol %) are added.
-
Reactant Addition: The diol (1.0 eq.) and the primary amine (1.2 eq.) are added, followed by the solvent.
-
Reaction: The tube is sealed with an oxygen balloon and stirred at room temperature.
-
Workup and Purification: Upon completion, the reaction mixture is purified directly by column chromatography.
Quantitative Comparison of Synthetic Methods
| Synthetic Method | Typical Starting Materials | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines | Neutral or weakly acidic, often requires heating; Microwave irradiation can be used.[9][3] | >60, often 80-95[1] | High yields, simple procedure, readily available starting materials for some targets.[1] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[1] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base-catalyzed, often requires reflux.[4] | Often moderate, can be <50 | Good for accessing polysubstituted pyrroles.[4] | Can result in mixtures of regioisomers; yields can be variable. |
| Knorr Synthesis | α-Amino-ketones, β-Ketoesters | In situ generation of α-amino-ketone, often using zinc and acetic acid.[6] | 57-80 | Good for specific substitution patterns. | Self-condensation of α-amino-ketones can be a side reaction. |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanoacetates | Base-catalyzed (e.g., DBU), typically at room temperature.[9] | >95[9] | Excellent yields, good for 3,4-disubstituted pyrroles.[9] | Availability of substituted nitroalkenes can be a limitation. |
| From Chalcones | Chalcones, Glycine esters | Two-step, one-pot: reflux in pyridine followed by oxidation (e.g., with DDQ).[10] | 56-67[10] | One-pot procedure, readily available starting materials. | Requires an oxidation step. |
| Catalytic Aerobic Oxidation | Diols, Primary amines | Cu/ABNO catalyst, O2 balloon, room temperature. | Good to excellent | Green and sustainable, mild reaction conditions. | Catalyst may be sensitive; reaction times can be long. |
Conclusion and Recommendations
The selection of an optimal synthetic route for ethyl pyrrole-2-carboxylates is contingent upon several factors, including the desired substitution pattern, available starting materials, and required scale.
-
For simple, unsubstituted or symmetrically substituted ethyl pyrrole-2-carboxylates where the corresponding 1,4-dicarbonyl precursor is readily accessible, the Paal-Knorr synthesis , particularly with microwave assistance, offers a rapid and high-yielding approach.[9][3]
-
The Hantzsch and Knorr syntheses provide access to a variety of polysubstituted pyrroles, but may require more optimization to control regioselectivity and maximize yields.
-
For the specific synthesis of 3,4-disubstituted ethyl pyrrole-2-carboxylates , the Barton-Zard synthesis is an exceptionally efficient and high-yielding method.[9]
-
Modern methods, such as the one-pot synthesis from chalcones and catalytic aerobic oxidation , offer attractive alternatives with advantages in terms of operational simplicity and greener reaction conditions, respectively.[10][11]
Ultimately, a thorough evaluation of the target molecule's structure and the laboratory's capabilities will guide the discerning researcher to the most appropriate and effective synthetic strategy.
References
- Bhattacharya, A. et al. A Practical and Efficient Process for the Synthesis of 3,4-Disubstituted Pyrroles. Tetrahedron Lett.2006, 47, 5481-5484.
- Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles from nitroalkenes. J. Chem. Soc., Chem. Commun.1985, 1098-1100.
- Imbri, D.; Netz, N.; Kucukdisli, M.; Kammer, L. M.; Jung, P.; Opatz, T. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. J. Org. Chem.2014, 79, 11750-11758.
- Barton, D. H. R.; Kervagoret, J.; Zard, S. Z. A new synthesis of pyrroles from nitro-olefins. Tetrahedron1990, 46, 7587-7598.
- Zhang, J.; et al.
- Minetto, G.; Raveglia, L. F.; Sega, A.; Taddei, M. Microwave-Assisted Paal-Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Org. Lett.2004, 6, 389-392.
- Paal, C. Ueber die Derivate des Acetophenonacetessigsäureesters und des Acetonylacetessigsäureesters. Ber. Dtsch. Chem. Ges.1884, 17, 2756-2767.
- Ono, N. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles2008, 75, 243-284.
- Lash, T. D.; Novak, B. H.; Lin, Y. Synthesis of phenanthropyrroles and phenanthrolinopyrroles from isocyanoacetates: An extension of the barton-zard pyrrole condensation. Tetrahedron Lett.1994, 35, 2493-2494.
- Finikova, O. S.; Cheprakov, A. V.; Beletskaya, I. P.; Carroll, P. J.; Vinogradov, S. A. Novel Versatile Synthesis of Substituted Tetrabenzoporphyrins. J. Org. Chem.2004, 69, 522-535.
- Jie Jack Li. Heterocyclic Chemistry in Drug Discovery. Wiley, 2013.
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995, 60, 301-307.
- Fu, W.; Zhu, L.; Tan, S.; Zhao, Z.; Yu, X.; Wang, L. Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature. J. Org. Chem.2022, 87, 13389-13395.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Elghamry, I. Synthesis of Ethyl Pyrrole-2-Carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synth. Commun.2002, 32, 897-903.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 3-methyl-1H-pyrrole-2-carboxylate. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.
The disposal of any chemical waste is a process governed by a hierarchy of controls, aiming first to minimize waste generation, then to reuse or recycle, and finally, to treat and dispose of the waste in a manner that mitigates harm to human health and the environment.[1] This guide will focus on the final, crucial step: the proper disposal of this compound, a solid organic compound.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with the following hazards:
This hazard profile dictates the minimum personal protective equipment (PPE) required when handling the compound for disposal and informs the necessary precautions to prevent accidental exposure.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Data sourced from PubChem CID 5324582 and Sigma-Aldrich.[2]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to federal and local regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] A foundational principle is that hazardous chemical waste must never be disposed of down the drain or in the regular trash.[6][7]
The following workflow provides a logical decision-making process for the compliant disposal of this chemical.
Figure 1. Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.
Part 1: Pre-Disposal Safety and Handling
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound. The SDS contains critical information on hazards, handling, storage, and emergency procedures.[8]
-
Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Part 2: Waste Segregation and Containerization
The cornerstone of safe chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.[3][9]
-
Waste Categorization: this compound is a solid, non-halogenated organic waste . It should be collected in a designated hazardous waste container for this category.[2][10]
-
Chemical Incompatibility: Due to the reactivity of the pyrrole ring, this compound should not be mixed with the following in a waste container:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11][12]
-
Strong Acids: Pyrroles can polymerize in the presence of strong acids.[5]
-
Strong Bases: While pyrrole itself is weakly acidic, strong bases can cause deprotonation. The ester group can also undergo hydrolysis with strong bases.[5][13]
-
Acid Chlorides and Anhydrides: Can lead to vigorous reactions.[11]
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a wide-mouth plastic or glass container is suitable.[4]
-
The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound."[7][9]
-
Part 3: On-Site Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste containers must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Storage Conditions:
Part 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be conducted by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Disposal Methods:
-
Incineration: This is a common and effective method for the disposal of organic solids.[6] High-temperature incineration destroys organic compounds. However, as this compound contains nitrogen, the incineration process must be equipped with appropriate controls to manage the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[5][14]
-
Landfilling: In some cases, the solidified chemical waste may be sent to a specially permitted hazardous waste landfill.[3][15] This typically requires the waste to be stabilized and solidified to minimize the risk of leaching into the environment.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity and close the doors.[16]
-
Attend to the Injured: If anyone is contaminated, remove them from the area of exposure. Flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][17]
-
Control Ignition Sources: If the spilled material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[16]
-
Clean-up: For small spills that you are trained and equipped to handle:
-
Don appropriate PPE.
-
Contain the spill with an absorbent material.
-
Carefully sweep the solid material into a designated waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and as "Spill Debris" and dispose of it as hazardous waste.
-
-
Report: Report all spills to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate
As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of groundbreaking work is a deeply ingrained culture of safety. This guide provides essential, practical, and immediate safety protocols for handling ethyl 3-methyl-1H-pyrrole-2-carboxylate, moving beyond mere compliance to foster a proactive safety mindset. Here, we will delve into the causality behind each safety measure, ensuring every step is a self-validating component of a secure laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
These classifications dictate the necessity of a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[5]
Given the serious eye irritation hazard[1][2][4], robust eye protection is non-negotiable.
-
Standard Operations: For routine tasks such as weighing and preparing solutions within a fume hood, tightly fitting safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6]
-
High-Risk Procedures: When there is a heightened risk of splashing, such as during transfers of larger volumes or when working outside of a fume hood (not recommended), a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary barrier, protecting the entire face from splashes.
To prevent skin irritation[1][2][4], the correct selection and use of gloves are paramount.
-
Glove Material: Nitrile gloves are a suitable initial choice for protection against a range of chemicals and are generally recommended for handling pyrrole compounds.[8][9][10] However, it is crucial to consult the glove manufacturer's chemical resistance data to confirm compatibility and breakthrough times.[11][12][13]
-
Glove Thickness: For incidental contact, a standard disposable nitrile glove (typically 4-5 mil) may suffice. For tasks with a higher potential for prolonged contact or immersion, a thicker gauge nitrile glove (8 mil or greater) is recommended.[9]
-
Double Gloving: For handling larger quantities or during critical procedures, double gloving provides an additional layer of protection. This practice can mitigate exposure if the outer glove is compromised.
-
Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[12][14] Employ the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[6][15] Wash hands thoroughly after glove removal.[6][14][16]
A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing.[16] Ensure the lab coat is fully buttoned. For tasks with a significant splash risk, a chemically resistant apron worn over the lab coat is advised.[6]
The risk of respiratory irritation necessitates careful consideration of respiratory protection.[1][2]
-
Engineering Controls: The primary method for mitigating inhalation hazards is the use of engineering controls. All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[1][17][18]
-
Respirator Selection: In the rare event that engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate for this compound.[15][19] If significant eye irritation is also a concern, a full-facepiece respirator with organic vapor cartridges should be used.[2][7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[7]
Table 1: Summary of PPE Recommendations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Volume Transfer | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Volume Transfer | Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield & Goggles | Heavy-Duty Nitrile Gloves | Lab Coat & Apron | Air-Purifying Respirator with Organic Vapor Cartridge |
Operational Plan: A Step-by-Step Approach to Safety
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[20]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If handling the solid, carefully weigh the required amount on weighing paper or in a tared container within the fume hood to minimize dust generation.
-
Solution Preparation: Slowly add the compound to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Transfers: Use appropriate tools like spatulas for solids and pipettes or cannulas for liquids to perform transfers with care.
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Management of Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and excess reagents, must be disposed of as hazardous chemical waste.[18] Do not mix this waste with non-hazardous trash.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and chemically compatible container.[18]
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Ensure the container material is compatible with the solvents used.[18]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[18]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area until they are collected by the institution's Environmental Health and Safety (EHS) department.[18]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[21]
-
For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.[3][21]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.[22]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[22]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][23] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][23] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][24] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]
By integrating these detailed safety and logistical protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the scientific integrity of your work. A strong foundation in safety allows for greater confidence and focus in the pursuit of scientific advancement.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
